[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Description
Properties
IUPAC Name |
4-(4-pentoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-3-4-13-20-18-11-9-17(10-12-18)16-7-5-15(14-19)6-8-16/h5-12H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISTOCQRJJICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068746 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52364-71-3 | |
| Record name | 4′-(Pentyloxy)-4-cyanobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52364-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m 15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052364713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile (5OCB)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile, a significant liquid crystal compound widely known by its abbreviation, 5OCB. Designed for researchers, materials scientists, and professionals in drug and materials development, this document synthesizes fundamental data with practical insights into its characterization and application, grounded in established scientific principles.
Introduction and Significance
4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile, or 5OCB, is a member of the 4'-n-alkoxy-4-cyanobiphenyl homologous series, which are foundational materials in the field of liquid crystals.[1] Its significance stems from its well-defined and accessible nematic liquid crystal phase at temperatures slightly above ambient conditions. The presence of a highly polar nitrile (-C≡N) group at one end of the rigid biphenyl core, coupled with a flexible pentyloxy chain at the other, imparts a substantial dipole moment and molecular anisotropy.[1] These structural features are directly responsible for its large positive dielectric anisotropy and optical birefringence, making it an exemplary model compound for fundamental studies of liquid crystal physics and a valuable component in electro-optical device formulations.[1] This guide will elucidate the key physical properties that underpin its utility and describe the authoritative methodologies for their characterization.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is fundamental to interpreting the physical properties of 5OCB.
-
IUPAC Name: 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile[2]
-
Common Synonyms: 5OCB, 4-Cyano-4'-pentyloxybiphenyl, 4'-pentoxy-4-cyanobiphenyl[3][4]
-
CAS Number: 52364-71-3[2]
-
Molecular Formula: C₁₈H₁₉NO[2]
-
Molecular Weight: 265.35 g/mol [5]
The molecule consists of a rigid biphenyl core which provides structural anisotropy, a terminal cyano group that creates a strong longitudinal dipole moment, and a flexible pentyloxy chain that influences the melting point and mesophase stability.
Core Physicochemical and Thermotropic Properties
The defining characteristic of 5OCB is its thermotropic liquid crystalline behavior. Its physical properties are highly dependent on its phase, which is a function of temperature.
Summary of Key Physical Properties
The following table summarizes the essential quantitative physical data for 5OCB, compiled from various authoritative sources.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 265.35 | g/mol | [5] |
| Melting Point (Crystal to Nematic) | 47 - 52 | °C | [6][7] |
| Clearing Point (Nematic to Isotropic) | 67.5 | °C | [6] |
| Boiling Point (at 760 mmHg) | 418 | °C | [7] |
| Density | 1.07 | g/cm³ | [7] |
| Refractive Index | 1.567 | - | [7] |
| Enthalpy of Fusion (ΔfusH°) | 32.37 | kJ/mol | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 74.43 | kJ/mol | [3] |
| Octanol/Water Partition Coeff. (logP) | 4.794 | - | [3] |
| Water Solubility (logS) | -6.22 | mol/L | [3] |
Liquid Crystalline Phase Behavior
5OCB is an enantiotropic liquid crystal, meaning it exhibits a liquid crystal phase upon both heating and cooling.[1] As a member of the oxycyanobiphenyl family, its mesophase behavior is well-documented.[6]
-
Crystalline Solid Phase (Cr): At temperatures below approximately 47°C, 5OCB exists as a crystalline solid. The molecules are arranged in a regular, three-dimensional lattice. X-ray diffraction studies have shown that the crystals belong to the monoclinic system, with molecules arranged in an antiparallel configuration within layers.[6] This antiparallel packing is a consequence of the strong dipole-dipole interactions originating from the cyano groups.[1]
-
Nematic Phase (N): Upon heating to its melting point (T_m ≈ 47-52°C), 5OCB transitions into the nematic phase.[6][7] In this phase, the material loses the positional order of the crystalline state and can flow like a liquid. However, it retains a high degree of long-range orientational order, with the long axes of the molecules tending to align, on average, along a common direction known as the director. This phase is optically anisotropic and is responsible for the material's utility in displays.
-
Isotropic Liquid Phase (Iso): At the clearing point (T_c = 67.5°C), the material undergoes a second phase transition from the nematic to a true isotropic liquid.[6] In this phase, all long-range orientational order is lost, and the material becomes optically isotropic, behaving like a conventional liquid.
Optical Properties: Birefringence
The orientational order of the nematic phase gives rise to significant optical anisotropy, or birefringence. This means that the refractive index of the material depends on the polarization of light relative to the liquid crystal director.
-
Ordinary Refractive Index (nₒ): Experienced by light polarized perpendicular to the director.
-
Extraordinary Refractive Index (nₑ): Experienced by light polarized parallel to the director.
For 5OCB, like other cyanobiphenyls, nₑ > nₒ, resulting in positive birefringence (Δn = nₑ - nₒ). This property is the basis for modulating light in liquid crystal displays (LCDs); an applied electric field can reorient the director, thereby changing the effective refractive index experienced by polarized light passing through the material.
Dielectric Properties: Dielectric Anisotropy
The strong dipole moment from the cyano group is aligned with the long molecular axis. This leads to a large positive dielectric anisotropy (Δε = ε∥ - ε⊥), where ε∥ is the dielectric permittivity parallel to the director and ε⊥ is the permittivity perpendicular to the director.[1]
This property is of paramount importance for electro-optical applications. A material with positive dielectric anisotropy will align its director parallel to an applied electric field. This coupling between the director orientation and an external field is the fundamental principle enabling the switching of liquid crystal devices. The magnitude of Δε influences the threshold voltage required for switching, a critical parameter in display engineering.[8]
Viscoelastic Properties
The dynamic response of the liquid crystal director to an applied electric field is governed by a balance between the elastic torques, which favor a uniform alignment, and the viscous torques, which resist motion. The key parameters are:
-
Elastic Constants: These describe the energy required to deform the director field from its equilibrium state. For a nematic phase, there are three primary elastic constants: splay (K₁₁), twist (K₂₂), and bend (K₃₃).[9]
-
Rotational Viscosity (γ₁): This coefficient characterizes the internal friction that opposes the reorientation of the director.[9]
The ratio of these viscoelastic parameters determines the switching times (on and off) of an LC device. A detailed study of a related compound, 4-propoxy-biphenyl-4-carbonitrile, demonstrates that these constants are temperature-dependent and proportional to the square of the order parameter.[9]
Authoritative Experimental Methodologies
The characterization of 5OCB's physical properties relies on a suite of well-established analytical techniques. The causality behind the choice of these methods lies in their sensitivity to the specific physical changes occurring within the material.
Differential Scanning Calorimetry (DSC)
Purpose: To precisely determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic).[10]
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[10] Phase transitions are observed as peaks (endothermic for melting, exothermic for crystallization) on the DSC thermogram, as energy is absorbed or released by the sample.
Step-by-Step Methodology:
-
Sample Preparation: A small quantity (typically 1-5 mg) of 5OCB is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a heating and cooling ramp (e.g., 10°C/min) that spans the expected transition temperatures.
-
Data Acquisition: The instrument records the differential heat flow as the temperature is ramped up and then down.
-
Data Analysis: The onset temperature of an endothermic peak on the heating scan is typically taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
Workflow Diagram:
Caption: Workflow for determining phase transitions of 5OCB using DSC.
Polarized Optical Microscopy (POM)
Purpose: To visually identify the liquid crystal phases and observe their characteristic textures.[11] The anisotropic nature of the nematic phase makes it optically active between crossed polarizers, while the isotropic liquid appears dark.
Principle: A polarizing microscope is equipped with two polarizing filters: a polarizer below the sample and an analyzer above it, oriented 90° to each other.[12] When an anisotropic material like a nematic liquid crystal is placed between them, it rotates the plane of polarized light, allowing some light to pass through the analyzer.[12] The resulting patterns, or "textures," are unique to the specific liquid crystal phase and its alignment.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of 5OCB is placed on a clean glass microscope slide. A coverslip is placed on top.
-
Heating Stage: The slide is placed on a programmable hot stage mounted on the microscope. This allows for precise temperature control while observing the sample.
-
Observation: The sample is viewed through the microscope with crossed polarizers.
-
Thermal Cycling: The temperature is slowly increased. The transition from the crystalline (often bright and complex) to the nematic phase is observed. The nematic phase of 5OCB typically exhibits a characteristic "Schlieren" texture with dark brushes.
-
Clearing Point Identification: As the temperature is further increased to the clearing point, the field of view will become completely dark (extinguished) as the material transitions to the optically isotropic liquid phase. The process is reversed upon cooling to confirm the transition temperatures.
Workflow Diagram:
Caption: Schematic of Polarized Optical Microscopy for LC phase identification.
Applications and Relevance
The well-characterized physical properties of 5OCB make it suitable for several applications:
-
Liquid Crystal Displays (LCDs): While modern display mixtures are complex, 5OCB and its homologs were foundational in the development of the twisted nematic (TN) LCDs. Its positive dielectric anisotropy and birefringence are the key enabling properties.[1]
-
Research Chemical: It serves as a standard, model compound for fundamental research into the physics of the nematic state, including studies on phase transitions, electro-optical effects, and viscoelasticity.[6]
-
Guest-Host Systems: It can act as a host medium for dichroic dyes in guest-host displays, where the reorientation of the liquid crystal host realigns the dye molecules to control light absorption.
-
Indicators and Storage Devices: Its application in specialized indicators and data storage devices has been explored.
Conclusion
4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile (5OCB) is a cornerstone material in the science of liquid crystals. Its distinct physical properties—a convenient nematic range, strong positive dielectric anisotropy, and significant optical birefringence—are direct consequences of its carefully designed molecular architecture. The authoritative methods of Differential Scanning Calorimetry and Polarized Optical Microscopy provide a robust framework for characterizing its thermotropic behavior, ensuring its continued relevance in both fundamental research and the development of advanced optical materials. This guide serves as a technical foundation for professionals seeking to understand and utilize this versatile compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- [webbook.nist.gov]
- 3. [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- (CAS 52364-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile | 52364-71-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Polarized Light Microscopy [evidentscientific.com]
4-Cyano-4'-pentyloxybiphenyl molecular weight and formula
An In-depth Technical Guide to 4-Cyano-4'-pentyloxybiphenyl: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyano-4'-pentyloxybiphenyl, a significant liquid crystal material. It is intended for researchers, scientists, and professionals in materials science and drug development, offering insights into its fundamental properties, synthesis, and diverse applications.
Core Molecular Attributes
4-Cyano-4'-pentyloxybiphenyl, often abbreviated as 5OCB, is a cyanobiphenyl-based liquid crystal. Its molecular structure is key to its mesogenic properties, featuring a rigid biphenyl core, a flexible pentyloxy tail, and a polar cyano group.
Molecular Formula and Weight
The chemical identity of 4-Cyano-4'-pentyloxybiphenyl is defined by its molecular formula and weight.
These fundamental parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉NO | [1][2][3] |
| Molecular Weight | 265.36 g/mol | [1] |
| CAS Number | 52364-71-3 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 52 °C | [1][2] |
It is critical to distinguish 4-Cyano-4'-pentyloxybiphenyl (5OCB) from the closely related compound 4-Cyano-4'-pentylbiphenyl (5CB). The latter lacks the oxygen atom in the alkyl chain and possesses a different molecular formula (C₁₈H₁₉N) and molecular weight (approximately 249.35 g/mol ).[4][5][6][7][8][9][10]
Synthesis and Purification
The synthesis of 4-Cyano-4'-pentyloxybiphenyl typically involves a multi-step process. A common synthetic route is outlined below. The rationale behind this pathway is to build the molecule sequentially, ensuring high purity of the final product, which is essential for its applications in liquid crystal devices.
Caption: Synthetic workflow for 4-Cyano-4'-pentyloxybiphenyl.
Experimental Protocol: Williamson Ether Synthesis
-
Reactants: 4-Bromo-4'-hydroxybiphenyl, 1-bromopentane, and potassium carbonate.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-Bromo-4'-hydroxybiphenyl in the chosen solvent.
-
Add an excess of potassium carbonate as a base.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter to remove the inorganic salts, and remove the solvent under reduced pressure.
-
-
Work-up: The crude product is typically purified by column chromatography to yield 4-Bromo-4'-pentyloxybiphenyl.
Experimental Protocol: Cyanation
-
Reactants: 4-Bromo-4'-pentyloxybiphenyl and copper(I) cyanide.
-
Solvent: A high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Combine 4-Bromo-4'-pentyloxybiphenyl and copper(I) cyanide in the solvent.
-
Heat the reaction mixture to a high temperature (typically >150 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
-
Work-up and Purification: The crude 4-Cyano-4'-pentyloxybiphenyl is extracted with an organic solvent. The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve the high purity required for liquid crystal applications.
Physicochemical Properties and Characterization
The utility of 4-Cyano-4'-pentyloxybiphenyl stems from its liquid crystalline behavior, specifically its nematic phase.
-
Liquid Crystalline Phases: This compound exhibits a nematic liquid crystal phase over a specific temperature range. The pentyloxy chain contributes to the fluidity of the material, while the rigid biphenyl core and the polar cyano group promote the orientational order characteristic of the nematic phase.
-
Dielectric Anisotropy: The strong dipole moment of the cyano group results in a significant positive dielectric anisotropy. This property is fundamental to the operation of liquid crystal displays (LCDs), as it allows the orientation of the liquid crystal molecules to be controlled by an external electric field.
Analytical Characterization Workflow
Caption: Analytical workflow for the characterization of 4-Cyano-4'-pentyloxybiphenyl.
Applications in Research and Industry
The unique properties of 4-Cyano-4'-pentyloxybiphenyl make it a valuable material in several advanced technological applications.
-
Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, it contributes to the electro-optical switching behavior of the display. Its positive dielectric anisotropy is crucial for the alignment of the liquid crystal director in response to an applied voltage.
-
Smart Windows: In polymer-dispersed liquid crystal (PDLC) films, it can be used to create smart windows that can be switched between transparent and opaque states.[11]
-
Sensors and Indicators: The sensitivity of the liquid crystal phase to external stimuli such as temperature, electric fields, and chemical analytes makes 5OCB a candidate for use in various sensing applications.[12]
-
Optoelectronic Devices: Its ability to modulate light makes it suitable for use in a range of optoelectronic devices, including spatial light modulators and optical switches.[12][13]
Safety and Handling
4-Cyano-4'-pentyloxybiphenyl should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust. Wash hands thoroughly after handling.[1]
References
- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. 4-Cyano-4'-pentyloxybiphenyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 4-Cyano-4'-pentylbiphenyl CAS#: 40817-08-1 [m.chemicalbook.com]
- 5. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]
- 6. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Introduction: Unveiling the Molecular Signature of a Liquid Crystal Workhorse
An In-depth Technical Guide to the Spectroscopic Analysis of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, often referred to in the field as 5OCB, is a cornerstone molecule in liquid crystal (LC) research and technology. Its well-defined nematic phase at accessible temperatures, coupled with significant dielectric and optical anisotropy, makes it a valuable component in display technologies and a model system for fundamental studies in soft matter physics.[1] The precise characterization of this molecule is paramount, as even minute impurities or structural deviations can dramatically alter its bulk liquid crystalline properties.
This guide provides a comprehensive, multi-technique spectroscopic approach to the analysis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile. We will move beyond rote data presentation to explore the causal links between molecular structure and spectral output. For researchers in materials science and drug development, mastering this analytical workflow is essential for ensuring material integrity, confirming synthetic outcomes, and building a foundation for structure-property relationship studies. This document is structured to provide not just the "what" but the "why" behind each analytical choice, reflecting a field-proven methodology for comprehensive molecular characterization.
Molecular Architecture and Spectroscopic Implications
The structure of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (Molecular Formula: C₁₈H₁₉NO, Molecular Weight: 265.35 g/mol ) is an elegant assembly of functional groups that dictate its mesogenic behavior and provide distinct spectroscopic handles.[2][3]
Caption: Molecular structure of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile.
The key structural motifs for spectroscopic interrogation are:
-
The Biphenyl Core: This rigid, conjugated system is the primary chromophore responsible for the molecule's UV-Vis absorption and gives rise to complex signals in the aromatic region of NMR spectra.
-
The Cyano (-C≡N) Terminus: This strongly electron-withdrawing group is a powerful spectroscopic marker. It produces a sharp, intense, and unmistakable stretching vibration in the IR spectrum and a distinct quaternary carbon signal in the ¹³C NMR spectrum.
-
The Pentyloxy (-OC₅H₁₁) Chain: This flexible alkyl chain, connected via an ether linkage, provides characteristic aliphatic signals in NMR and IR spectra. Its presence is crucial for modulating the molecule's melting and clearing points.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR is the definitive technique for elucidating the precise connectivity of the carbon-hydrogen framework. For liquid crystal molecules, using a standard isotropic solvent like CDCl₃ is crucial to obtain sharp, solution-state spectra, as analysis in an anisotropic liquid crystalline phase would introduce complex dipolar couplings.
Proton (¹H) NMR Spectroscopy
Causality: The chemical environment, dictated by electron density and proximity to anisotropic groups (like aromatic rings), causes protons to resonate at different frequencies. The biphenyl rings deshield the aromatic protons, shifting them downfield, while the aliphatic pentyloxy protons appear upfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split, revealing neighbor relationships.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.60 - 7.75 | m | 4H | Aromatic protons ortho to the -CN group and ortho to the biphenyl linkage on the nitrile-bearing ring |
| ~ 7.50 - 7.60 | d | 2H | Aromatic protons ortho to the biphenyl linkage on the pentyloxy-bearing ring |
| ~ 6.95 - 7.05 | d | 2H | Aromatic protons ortho to the -OC₅H₁₁ group |
| ~ 4.00 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |
| ~ 1.80 - 1.90 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |
| ~ 1.35 - 1.50 | m | 4H | -O-CH₂-CH₂-CH₂ -CH₂ -CH₃ |
| ~ 0.90 - 0.95 | t | 3H | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Acquisition Parameters (400 MHz example):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Carbon-13 (¹³C) NMR Spectroscopy
Causality: ¹³C NMR provides a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. Quaternary carbons (like those bearing the nitrile and ether groups, and at the biphenyl linkage) are readily identified.
Expected ¹³C NMR Data (in CDCl₃): [4]
| Chemical Shift (δ) ppm | Assignment |
| ~ 160.5 | Aromatic C-O |
| ~ 145.2 | Aromatic C-C (linkage, nitrile side) |
| ~ 132.6 | Aromatic C-H (ortho to -CN) |
| ~ 131.5 | Aromatic C-C (linkage, pentyloxy side) |
| ~ 128.4 | Aromatic C-H (ortho to linkage, pentyloxy side) |
| ~ 127.2 | Aromatic C-H (meta to -CN) |
| ~ 119.2 | Cyano C ≡N |
| ~ 115.3 | Aromatic C-H (ortho to -OC₅H₁₁) |
| ~ 111.1 | Aromatic C-CN |
| ~ 68.2 | -C H₂-O |
| ~ 29.0 | -O-CH₂-C H₂- |
| ~ 28.2 | -O-(CH₂)₂-C H₂- |
| ~ 22.5 | -O-(CH₂)₃-C H₂- |
| ~ 14.0 | -C H₃ |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same spectrometer.
-
Acquisition Parameters (100 MHz example):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Caption: A typical workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.
Causality: Covalent bonds vibrate at specific frequencies determined by the masses of the bonded atoms and the bond strength. The strong triple bond and large dipole moment of the nitrile group result in a sharp, intense absorption in a region of the spectrum that is typically uncongested.
Characteristic IR Absorption Bands: [5][6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~ 2225 | C≡N stretch | Strong, Sharp | Nitrile |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Biphenyl Core |
| 2950 - 2850 | Aliphatic C-H stretch | Medium-Strong | Pentyloxy Chain |
| 1605, 1500, 1490 | Aromatic C=C stretch | Medium-Strong | Biphenyl Core |
| ~ 1250 | Aryl-O (C-O) stretch | Strong | Aryl Ether |
| ~ 1175 | Alkyl-O (C-O) stretch | Strong | Alkyl Ether |
| ~ 820 | para-subst. C-H bend | Strong | 1,4-disubstituted rings |
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: As 5OCB is a solid at room temperature, place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Ensure the FTIR spectrometer has been recently background-scanned.
-
Data Acquisition:
-
Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Spectral Range: 4000 - 600 cm⁻¹.
-
-
Data Analysis: Identify the key absorption peaks and compare them to the expected values. The nitrile peak at ~2225 cm⁻¹ is the most diagnostic feature.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule.
Causality: The extended conjugation of the biphenyl core allows for π → π* electronic transitions upon absorption of UV radiation. The specific wavelength of maximum absorbance (λ_max) is sensitive to the substituents on the aromatic rings. The electron-donating pentyloxy group and electron-withdrawing nitrile group create a "push-pull" system that can influence the energy of these transitions.
Expected UV-Vis Data:
| Solvent | λ_max (nm) | Transition Type | Chromophore |
| Cyclohexane/Ethanol | ~ 280 - 305 | π → π* | Biphenyl core |
Note: The λ_max for the closely related 5CB (4-pentyl-4'-cyanobiphenyl) is reported to be around 302 nm, providing a strong reference point.[8]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as cyclohexane or ethanol.
-
Sample Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg in 10 mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Data Acquisition:
-
Run a baseline correction with the blank cuvette in the sample and reference beams.
-
Place the sample cuvette in the sample beam.
-
Scan the spectrum from approximately 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS): The Definitive Molecular Weight
MS is the ultimate arbiter of molecular weight and can provide structural information through fragmentation analysis.
Causality: In the mass spectrometer, the molecule is ionized (e.g., by electron impact or electrospray) to form a molecular ion (M⁺˙ or [M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The energy of the ionization process can cause the ion to break apart into smaller, stable fragment ions, the pattern of which serves as a molecular fingerprint.
Expected Mass Spectrometry Data:
| m/z Value | Ion Identity | Interpretation |
| 265.15 | [M]⁺˙ or [M]⁺ | Molecular Ion (Calculated Exact Mass: 265.1467)[5] |
| 195 | [M - C₅H₁₀]⁺˙ | Loss of pentene via McLafferty rearrangement |
| 194 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical |
| 165 | [C₁₂H₇N]⁺ | Biphenylnitrile fragment |
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~0.1 mg/mL).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection: 1 µL, split injection.
-
Temperature Program: Start at 100°C, ramp to 300°C at 20°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of the corresponding peak, identifying the molecular ion and key fragment ions. The molecular ion peak confirms the molecular formula, and the fragmentation pattern validates the structure.
Ensuring Scientific Integrity: Purity and Validation
The protocols described are self-validating systems. A positive identification requires a convergence of evidence: the ¹H and ¹³C NMR must confirm the complete carbon-hydrogen framework, the FTIR must show all key functional groups, the MS must yield the correct molecular weight, and the UV-Vis must be consistent with the expected chromophore.
A deviation in any of these analyses signals a potential issue. For instance:
-
Unexpected NMR signals: Indicate the presence of impurities, which could be residual starting materials from the synthesis (e.g., 4-hydroxy-4'-cyanobiphenyl) or side-products.[9]
-
Absence of the C≡N stretch in IR: A critical failure, indicating the nitrile group is not present.
-
Anomalous molecular ion in MS: Suggests an incorrect product or a significant, unresolved adduct.
For rigorous quality control, especially in a drug development context, hyphenated techniques like HPLC-MS are invaluable for detecting and quantifying trace-level impurities that may not be visible by other methods.[10][11][12]
Conclusion
The spectroscopic analysis of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- is a multi-faceted process where each technique provides a unique and complementary piece of the molecular puzzle. NMR defines the atomic connectivity, IR confirms the functional building blocks, UV-Vis probes the electronic structure, and MS provides the definitive molecular weight. By applying these techniques with a clear understanding of the underlying principles, researchers can confidently verify the identity, purity, and integrity of this critical liquid crystal material, ensuring the reliability of downstream experiments and applications.
References
- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- [webbook.nist.gov]
- 4. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3) 13C NMR spectrum [chemicalbook.com]
- 5. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Guide to the Thermal Properties and Phase Transitions of 4-n-pentyloxy-4'-cyanobiphenyl (5OCB)
Introduction: The Significance of 5OCB in Mesophase Research
4-n-pentyloxy-4'-cyanobiphenyl, commonly known as 5OCB, is a prominent member of the n-alkoxy-cyanobiphenyl (nOCB) homologous series of liquid crystals. Its molecular structure, featuring a rigid cyanobiphenyl core coupled with a flexible pentyloxy chain, imparts the delicate balance of intermolecular forces necessary for the formation of mesophases—states of matter intermediate between the ordered crystalline solid and the disordered isotropic liquid.[1] The presence of the ether oxygen atom distinguishes 5OCB from its well-studied n-alkyl-cyanobiphenyl (nCB) counterpart, 5CB, influencing its transition temperatures, molecular packing, and thermodynamic properties.[1]
This guide provides an in-depth technical exploration of the thermal characteristics and phase transitions of 5OCB. We will delve into the distinct thermodynamic phases, the energetic changes that govern their interconversion, and the key analytical techniques employed for their characterization. The content herein is curated for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of the physicochemical behavior of calamitic (rod-shaped) liquid crystals.
Thermodynamic Phases of 5OCB: A Molecular Perspective
The thermal behavior of 5OCB is characterized by three distinct phases: the crystalline solid, the nematic liquid crystal, and the isotropic liquid. The transitions between these phases are driven by changes in thermal energy, which modulate the degree of positional and orientational order of the constituent molecules.[2]
-
Crystalline (K) Phase: At low temperatures, 5OCB exists in a highly ordered crystalline lattice. The molecules possess both long-range positional and orientational order, minimizing the system's energy.
-
Nematic (N) Phase: Upon heating, the crystalline lattice melts into the nematic phase. In this mesophase, the molecules lose their long-range positional order and can translate freely, akin to a liquid. However, they maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director (n ). This anisotropy is responsible for the unique optical properties of liquid crystals.
-
Isotropic (I) Phase: With further heating, the thermal energy overcomes the forces maintaining orientational order. The material transitions into a true isotropic liquid, where molecules are arranged randomly in both position and orientation, resembling a conventional liquid.
The sequence of phase transitions upon heating is K → N → I, and the reverse upon cooling is I → N → K.[2]
Phase Transitions: Energetics and Kinetics
The transitions between the phases of 5OCB are thermodynamically distinct events characterized by specific changes in enthalpy (ΔH) and entropy (ΔS). These transitions are readily studied using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.[1]
Upon heating, the Crystalline-to-Nematic (K-N) and Nematic-to-Isotropic (N-I) transitions are observed as endothermic events, requiring an input of energy to break the ordered molecular arrangements.[3][4] Conversely, during cooling, the I-N and N-K transitions are exothermic, releasing energy as the system becomes more ordered.[3][4]
Data Summary: Thermodynamic Parameters of 5OCB Transitions
The following table summarizes the key thermodynamic parameters for the phase transitions of 5OCB, as determined by DSC analysis during a heating and cooling cycle at a ramp rate of 20 °C/min. The transition temperatures represent the peak of the thermal event.
| Transition | Direction | Peak Temperature (°C) | Peak Temperature (K) | Enthalpy (ΔH) (J/g) | Entropy (ΔS) (J/g·K) |
| Melting (K → N) | Heating | 51.57 | 324.72 | 87.24 | 0.269 |
| Clearing (N → I) | Heating | 67.43 | 340.58 | 2.50 | 0.007 |
| Nematic Formation (I → N) | Cooling | 64.93 | 338.08 | -1.82 | -0.005 |
| Crystallization (N → K) | Cooling | 28.59 | 301.74 | -50.15 | -0.166 |
Note: Data extracted from a study by Mello and Sharma (2022).[2] Entropy (ΔS) is calculated using the formula ΔS = ΔH / T, where T is the peak temperature in Kelvin.
Influence of Thermal History: The "Krystallization" Phenomenon
Intriguingly, the thermal behavior of 5OCB is highly sensitive to its thermal history. Studies involving repeated heating and cooling cycles have revealed complex crystallization behavior.[3][5] After the first heating and cooling cycle, subsequent heating runs may show a novel exothermic peak before the main melting endotherm.[4] This phenomenon, termed "Krystallization," suggests that upon cooling, 5OCB may initially form a partially crystalline or metastable solid state.[3] The subsequent heating provides the thermal energy for the molecules to rearrange into a more stable crystalline form, releasing heat in the process, before the final melting into the nematic phase occurs.[3] Furthermore, the cooling crystallization peak can split into a doublet after the first thermal cycle, indicating a multi-step ordering process.[1][5]
This kinetic dependence is a critical consideration for applications, as the performance and stability of a liquid crystal device can be influenced by its operational temperature cycles. The rate of heating and cooling (ramp rate) also affects the observed transition temperatures; higher ramp rates tend to shift transitions to higher temperatures on heating and lower temperatures on cooling.[5]
Experimental Characterization Protocols
A multi-technique approach is essential for a comprehensive understanding of 5OCB's thermal properties. The workflow typically involves calorimetry to measure thermodynamic parameters, microscopy to visualize phases, and diffraction to probe molecular arrangement.
Caption: Experimental workflow for characterizing 5OCB.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures and enthalpies of 5OCB's phase transitions.
Causality: DSC is the primary technique for quantifying the energetics of phase transitions. By precisely measuring the differential heat flow between a sample and a reference, we can identify the temperatures at which transitions occur (peaks in the heat flow curve) and calculate the associated enthalpy change by integrating the area of these peaks.[6]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's protocol. This ensures the accuracy and trustworthiness of the measurements.[2]
-
Sample Preparation: Accurately weigh 2-5 mg of 5OCB into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a low temperature, for example, -40 °C.[2]
-
Heating Scan: Heat the sample from -40 °C to 80 °C at a controlled rate (e.g., 10 or 20 °C/min). The upper temperature should be well above the final transition to ensure the sample becomes fully isotropic.[2]
-
Cooling Scan: Cool the sample from 80 °C back down to -40 °C at the same controlled rate.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Identify the endothermic peaks on the heating curve and exothermic peaks on the cooling curve.
-
Determine the peak temperature for each transition (T_k-n, T_n-i, etc.).
-
Integrate the area under each peak to determine the enthalpy of transition (ΔH). The integration baseline should be drawn by connecting the points where the peak begins and ends.
-
Calculate the entropy of transition (ΔS) for each peak using the equation ΔS = ΔH / T, where T is the peak temperature in Kelvin.
-
Protocol 2: Polarized Optical Microscopy (POM)
Objective: To visually identify the nematic and isotropic phases of 5OCB and observe their characteristic optical textures.
Causality: POM is a powerful qualitative technique that exploits the optical anisotropy of liquid crystal phases.[7] The nematic phase of 5OCB is birefringent, meaning it has different refractive indices for light polarized parallel and perpendicular to the director. When viewed between two crossed polarizers, this birefringence causes interference, resulting in a bright, textured image. The isotropic liquid, being optically isotropic, does not alter the polarization of light and thus appears dark (extinct).[7]
Methodology:
-
Sample Preparation:
-
Place a small amount of solid 5OCB onto a clean glass microscope slide.
-
Gently place a coverslip over the sample.
-
Position the slide on a hot stage connected to a temperature controller.
-
-
Microscope Setup:
-
Place the hot stage on the rotating stage of a polarizing microscope.
-
Set the polarizers to a "crossed" position (90° relative to each other), which should result in a dark field of view without the sample.
-
-
Thermal Observation:
-
Heating: Slowly heat the sample while observing through the eyepieces.
-
Below the melting point, the crystalline solid will be visible.
-
As the sample melts into the nematic phase, a characteristic Schlieren texture will appear.[8] This texture is marked by dark brushes that meet at points, which are topological defects or "disclinations" in the director field.[7][8] The sample will be brightly birefringent.
-
Upon reaching the nematic-isotropic transition temperature (clearing point), the textures will vanish, and the field of view will become completely dark.
-
-
Cooling: Slowly cool the sample from the isotropic phase.
-
Observe the nucleation and growth of nematic droplets, which will appear as bright birefringent domains in the dark isotropic background.
-
As the sample fully enters the nematic phase, the Schlieren texture will reform.
-
-
Protocol 3: X-Ray Diffraction (XRD)
Objective: To probe the molecular-level ordering in the different phases of 5OCB.
Causality: XRD provides information on the average intermolecular distances and degree of ordering. The diffraction pattern is a direct consequence of the material's structure. A crystalline solid gives sharp Bragg peaks, while the less-ordered nematic and isotropic phases produce more diffuse scattering patterns.[4][9]
Methodology:
-
Sample Preparation: Load the 5OCB sample into a thin-walled glass capillary tube (e.g., 1.0 mm diameter) and flame-seal it.
-
Instrument Setup:
-
Data Collection:
-
Record diffraction patterns at various temperatures corresponding to the crystalline, nematic, and isotropic phases (as determined by DSC).
-
-
Expected Patterns & Interpretation:
-
Nematic Phase: The pattern will be characterized by diffuse scattering.[11]
-
Wide-Angle Scattering (WAXS): A broad, crescent-shaped halo at a wide angle (e.g., 2θ ≈ 20°) corresponds to the average lateral spacing between the molecules (~4-5 Å).[11]
-
Small-Angle Scattering (SAXS): A more diffuse reflection at a small angle may be present, corresponding to the average molecular length. For nematic phases with pre-smectic ordering (cybotactic clusters), sharper, four-spot patterns can emerge at small angles.[4]
-
-
Isotropic Phase: The pattern will consist of a very broad, diffuse ring, indicating the complete lack of long-range order.
-
Crystalline Phase: The pattern will show multiple sharp Bragg reflection peaks, indicative of a 3D ordered lattice structure.
-
References
- 1. ijeijournal.com [ijeijournal.com]
- 2. ijres.org [ijres.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijres.org [ijres.org]
- 6. slPCMlib [slpcmlib.ait.ac.at]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal.kent.edu [personal.kent.edu]
- 9. ias.ac.in [ias.ac.in]
- 10. Rational Design of Rod‐Like Liquid Crystals Exhibiting Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dielectric Properties of 4-Cyano-4'-pentyloxybiphenyl (5OCB)
Abstract
This technical guide provides a comprehensive examination of the dielectric properties of the nematic liquid crystal 4-Cyano-4'-pentyloxybiphenyl (5OCB). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the dielectric behavior of 5OCB, detailed experimental methodologies for its characterization, and an in-depth analysis of its dielectric permittivity, anisotropy, and relaxation phenomena. The influence of the terminal pentyloxy group on the dielectric characteristics is explored through a comparative analysis with its alkyl counterpart, 4-Cyano-4'-pentylbiphenyl (5CB). This guide aims to serve as a critical resource for understanding and utilizing the unique dielectric properties of 5OCB in advanced applications.
Introduction: The Significance of 4-Cyano-4'-pentyloxybiphenyl (5OCB) in Advanced Materials
4-Cyano-4'-pentyloxybiphenyl, commonly known as 5OCB, is a prominent member of the cyanobiphenyl homologous series of liquid crystals. These materials are characterized by their rod-like molecular structure, which imparts a unique combination of fluidity and long-range orientational order, giving rise to their liquid crystalline phases. The molecular structure of 5OCB consists of a rigid biphenyl core, a highly polar cyano (-C≡N) group at one end, and a flexible pentyloxy (-OC₅H₁₁) chain at the other.
The presence of the strong dipole moment from the cyano group, aligned along the principal molecular axis, is the primary determinant of the significant positive dielectric anisotropy observed in 5OCB and related compounds.[1] This property, which describes the difference in dielectric permittivity measured parallel and perpendicular to the average molecular orientation, is fundamental to the functionality of liquid crystal displays (LCDs) and a host of other electro-optic devices. The ability to manipulate the orientation of these molecules with an external electric field, and thus modulate light, is the cornerstone of modern display technology.
Beyond displays, the anisotropic dielectric properties of 5OCB are of great interest in the development of tunable microwave devices, sensors, and as a medium for anisotropic self-assembly in nanotechnology. In the pharmaceutical and drug development sectors, understanding the dielectric environment of liquid crystalline phases can provide insights into molecular interactions and the behavior of bioactive molecules in anisotropic media.
This guide will provide a detailed exploration of the dielectric characteristics of 5OCB, offering both the theoretical underpinnings and practical experimental guidance necessary for its effective study and application.
Molecular Structure and Liquid Crystalline Phases of 5OCB
The defining features of the 5OCB molecule are its elongated shape and the spatial separation of its polar and non-polar moieties. The rigid biphenyl core provides the structural basis for the formation of the orientationally ordered nematic phase. The terminal cyano group introduces a large permanent dipole moment, while the pentyloxy chain contributes to the material's fluidity and influences its phase transition temperatures.
The phase behavior of 5OCB is characterized by transitions between crystalline, nematic, and isotropic liquid phases as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary technique for determining these transition temperatures.[2] Upon heating from the solid crystalline state, 5OCB transitions into the nematic phase, where the molecules exhibit long-range orientational order but no positional order. With further heating, it transitions into the isotropic liquid phase, where all long-range order is lost.[2]
Table 1: Phase Transition Temperatures of 5OCB [2]
| Transition | Temperature (°C) |
| Crystalline to Nematic | Varies with heating/cooling rate |
| Nematic to Isotropic (Heating) | ~67-68 |
| Isotropic to Nematic (Cooling) | ~66-67 |
Note: The exact transition temperatures can be influenced by sample purity and the heating/cooling rate used during measurement.
Theoretical Framework: Dielectric Spectroscopy of Nematic Liquid Crystals
Dielectric spectroscopy is a powerful experimental technique used to probe the response of a material to an applied electric field over a range of frequencies. For a liquid crystal like 5OCB, this technique provides invaluable information about molecular orientation, dipole moments, and dynamic processes.
The dielectric properties of a material are described by its complex permittivity, ε*(ω):
ε*(ω) = ε'(ω) - iε''(ω)
where:
-
ε'(ω) is the dielectric permittivity (or dielectric constant), representing the ability of the material to store electrical energy.
-
ε''(ω) is the dielectric loss , representing the dissipation of electrical energy, often as heat.
-
ω is the angular frequency of the applied electric field.
In the nematic phase, the orientational order of the molecules leads to an anisotropy in the dielectric permittivity. Two principal components are measured:[3]
-
ε∥ : The permittivity measured when the electric field is parallel to the director (the average direction of the long molecular axes).
-
ε⊥ : The permittivity measured when the electric field is perpendicular to the director.
The dielectric anisotropy (Δε) is then defined as:[3]
Δε = ε∥ - ε⊥
For 5OCB, the large dipole moment of the cyano group is aligned with the long molecular axis, resulting in ε∥ being significantly larger than ε⊥, and thus a large positive dielectric anisotropy.[1]
Dielectric Relaxation
Dielectric relaxation refers to the frequency-dependent response of the dielectric permittivity, which arises from the inability of the molecular dipoles to reorient themselves instantaneously with a rapidly changing electric field. In nematic liquid crystals, the most prominent relaxation process observed in the MHz frequency range is associated with the hindered rotation of the molecules around their short axis. This process is often modeled by the Debye equation or, more generally, by the Cole-Cole equation for systems with a distribution of relaxation times.[4][5]
The Cole-Cole equation is given by:
ε*(ω) = ε∞ + (εs - ε∞) / (1 + (iωτ)1-α)
where:
-
εs is the static permittivity (at low frequencies).
-
ε∞ is the high-frequency permittivity.
-
τ is the relaxation time.
-
α is the Cole-Cole distribution parameter (0 ≤ α < 1), which describes the width of the relaxation time distribution. For an ideal Debye relaxation, α = 0.
A Cole-Cole plot of ε'' versus ε' for a given relaxation process ideally forms a semicircle, from which the relaxation parameters can be determined.[6]
Experimental Methodology: Measuring the Dielectric Properties of 5OCB
The accurate measurement of the dielectric properties of 5OCB requires a carefully controlled experimental setup and a well-defined protocol.
Experimental Setup
A typical setup for dielectric spectroscopy of liquid crystals consists of:
-
Liquid Crystal Cell: Composed of two parallel glass plates coated with a transparent conductive layer, such as Indium Tin Oxide (ITO). The inner surfaces are treated with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic). The cell gap is typically on the order of 5-20 µm.
-
Impedance Analyzer/LCR Meter: To measure the capacitance and conductance of the liquid crystal cell over a wide frequency range.
-
Temperature Controller/Hot Stage: To precisely control and vary the temperature of the sample. High stability (e.g., ±0.1°C) is crucial as dielectric properties are highly temperature-dependent.
-
Magnetic Field (Optional): An external magnetic field can be used to align the director of the liquid crystal, particularly for measuring ε∥ in a planar-aligned cell.
-
Shielded Cabling: To minimize electromagnetic interference and ensure accurate measurements.
Caption: A schematic of the experimental setup for dielectric spectroscopy of 5OCB.
Step-by-Step Measurement Protocol
-
Cell Preparation and Filling:
-
Select a liquid crystal cell with the desired alignment layer (planar for measuring ε⊥ and homeotropic for ε∥, or a planar cell in a magnetic field for both).
-
Heat the 5OCB sample to its isotropic phase.
-
Fill the cell via capillary action, ensuring no air bubbles are trapped.
-
Slowly cool the cell to the desired temperature in the nematic phase and allow it to equilibrate.
-
-
Calibration:
-
Measure the capacitance of the empty cell (Cempty).
-
Measure the capacitance of the cell filled with a standard calibration liquid of known permittivity (e.g., air or a non-polar solvent).
-
-
Dielectric Measurements:
-
Place the filled cell in the hot stage and connect it to the impedance analyzer.
-
Set the desired temperature and allow the sample to thermally stabilize.
-
Apply a small AC voltage (typically < 1 V to avoid influencing the director orientation) and sweep the frequency over the desired range (e.g., 10 Hz to 10 MHz).
-
Record the capacitance (C) and conductance (G) or loss tangent (tan δ) as a function of frequency.
-
Repeat the measurements at different temperatures, ensuring thermal equilibrium at each step.
-
-
Data Analysis:
-
Calculate the real part of the dielectric permittivity (ε') using the formula: ε' = C / Cempty.
-
Calculate the imaginary part of the dielectric permittivity (ε'') from the measured conductance or loss tangent.
-
Plot the dielectric spectra (ε' and ε'' vs. frequency).
-
For relaxation analysis, construct Cole-Cole plots (ε'' vs. ε') and fit the data to the Cole-Cole equation to determine the relaxation time (τ) and distribution parameter (α).
-
Caption: Workflow for the dielectric measurement of 5OCB.
Dielectric Properties of 5OCB: Data and Analysis
The dielectric properties of 5OCB have been studied as part of a broader investigation into the n-alkyloxy-cyanobiphenyl (nOCB) homologous series. A comparative analysis with the n-alkyl-cyanobiphenyl (nCB) series provides valuable insights into the influence of the ether linkage in the flexible chain.
Dielectric Permittivity and Anisotropy
The temperature dependence of the principal dielectric permittivities, ε∥ and ε⊥, and the dielectric anisotropy, Δε, for 5OCB are key characteristics. As with other cyanobiphenyls, 5OCB exhibits a large, positive dielectric anisotropy.
A comparative study of the nCB and nOCB series has shown that for the same chain length (n=5), the dielectric properties are similar, but with subtle differences.[1] The presence of the oxygen atom in the pentyloxy chain of 5OCB can influence the molecular packing and intermolecular interactions compared to the pentyl chain of 5CB.
Table 2: Comparative Dielectric Data for 5CB and 5OCB (Illustrative)
| Property | 5CB | 5OCB |
| Nematic Range (°C) | ~22.5 - 35.0[7][8] | ~52 - 68[2] |
| Δε at TNI - T = 10°C | ~11 | ~10.5 |
| Relaxation Time (τ) at TNI - T = 10°C (ns) | ~30 | ~35 |
| Activation Enthalpy (kJ/mol) | ~70 | ~75 |
Note: The values presented are approximate and intended for comparative purposes, based on trends observed in the nCB and nOCB homologous series.[1]
The slightly lower dielectric anisotropy and longer relaxation time for 5OCB compared to 5CB can be attributed to the influence of the ether oxygen on the molecular dipole moment and the rotational dynamics. The higher activation enthalpy for 5OCB suggests a greater energy barrier for the reorientation of the molecule around its short axis.
Dielectric Relaxation in 5OCB
The primary dielectric relaxation process in the nematic phase of 5OCB, corresponding to the end-over-end rotation of the molecules, occurs in the MHz frequency range. The relaxation frequency is strongly temperature-dependent, following an Arrhenius-like behavior.
The analysis of the dielectric loss spectra allows for the determination of the relaxation time (τ). Plotting ln(τ) versus 1/T (Arrhenius plot) yields the activation energy (Ea) for the relaxation process, which provides insight into the potential barrier hindering molecular rotation.
Conclusion
This technical guide has provided a detailed overview of the dielectric properties of 4-Cyano-4'-pentyloxybiphenyl (5OCB). The unique molecular structure of 5OCB, with its polar cyano group and pentyloxy chain, gives rise to a large positive dielectric anisotropy and distinct dielectric relaxation behavior. The experimental methodologies outlined herein provide a robust framework for the accurate characterization of these properties.
The comparative analysis with 5CB highlights the subtle but significant influence of the ether linkage in the flexible chain on the dielectric parameters. A thorough understanding of the temperature and frequency dependence of the dielectric permittivity and relaxation phenomena of 5OCB is crucial for its application in advanced technologies, from liquid crystal displays to tunable microwave components and novel sensor platforms. Further research into the dielectric behavior of 5OCB in confined geometries and in mixtures with other liquid crystals or nanoparticles will continue to unlock its full potential in materials science and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijres.org [ijres.org]
- 3. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dielectric relaxations in a liquid crystal along with thermistor application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Electro-Optical Properties of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (5OCB)
This guide provides a comprehensive technical overview of the electro-optical properties of the nematic liquid crystal 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, commonly known as 5OCB. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of liquid crystalline materials. This document delves into the fundamental principles governing the behavior of 5OCB, detailed experimental methodologies for its characterization, and the interpretation of its electro-optical data.
Introduction: The Significance of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (5OCB)
4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (5OCB) is a prominent member of the cyanobiphenyl homologous series of liquid crystals. Its molecular structure, characterized by a rigid biphenyl core, a flexible pentyloxy chain, and a highly polar cyano group, imparts a unique combination of properties that make it a material of significant interest in both fundamental research and technological applications.[1] The rod-like shape of the molecule, a key feature of calamitic liquid crystals, coupled with its chemical stability, makes 5OCB an excellent candidate for electro-optical devices.[2][3]
The defining characteristic of 5OCB is its exhibition of a nematic liquid crystal phase at temperatures readily accessible in a laboratory setting. In the nematic phase, the molecules possess long-range orientational order, meaning they tend to align along a common direction, known as the director, but lack long-range positional order. This delicate balance of order and fluidity is the cornerstone of the remarkable electro-optical effects observed in these materials. The large dipole moment originating from the cyano group results in a strong positive dielectric anisotropy, a critical parameter for manipulating the molecular orientation with an external electric field.[1][3] Understanding and precisely characterizing the electro-optical properties of 5OCB are paramount for its effective utilization in applications ranging from display technologies to advanced sensor systems.
Fundamental Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 5OCB is essential for interpreting its electro-optical behavior. These properties are intrinsically linked to its molecular structure and intermolecular interactions.
Molecular Structure and Phase Behavior
The molecular structure of 5OCB is depicted below. The molecule consists of a rigid biphenyl core which contributes to the anisotropy of its properties, a flexible pentyloxy (C5H11O-) tail that influences the material's viscosity and clearing point, and a polar carbonitrile (-CN) headgroup that is responsible for its large dipole moment and positive dielectric anisotropy.[1]
5OCB exhibits a well-defined sequence of phase transitions upon heating and cooling. It transitions from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid. The transition temperatures are crucial parameters that define the operational range of any device utilizing this material.
| Property | Value |
| Chemical Formula | C18H19NO |
| Molar Mass | 265.35 g/mol |
| CAS Number | 52364-71-3 |
Note: The exact transition temperatures can vary slightly depending on the purity of the sample.
Synthesis and Purification of 5OCB
The synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4'-carbonitrile typically involves a multi-step chemical process. A common synthetic route is outlined below.[4] The purity of the final product is of utmost importance, as impurities can significantly alter the electro-optical properties, particularly the ionic conductivity and clearing point. Purification is often achieved through column chromatography followed by recrystallization from appropriate solvents to ensure high purity for reliable experimental measurements.[3]
Caption: A generalized multi-step synthesis pathway for 5OCB.
Optical Properties: The Anisotropic Nature of Light Interaction
The defining optical characteristic of 5OCB in its nematic phase is its birefringence, or optical anisotropy. This means that the refractive index of the material depends on the polarization direction of light relative to the liquid crystal director.
Refractive Indices (nₑ and nₒ)
When light propagates through a nematic liquid crystal, it experiences two different refractive indices:
-
Extraordinary refractive index (nₑ): For light polarized parallel to the director.
-
Ordinary refractive index (nₒ): For light polarized perpendicular to the director.
The birefringence (Δn) is the difference between these two indices: Δn = nₑ - nₒ. For 5OCB, nₑ > nₒ, resulting in a positive birefringence. Both refractive indices are dependent on temperature and the wavelength of light.[5][6][7][8]
Table of Temperature and Wavelength Dependent Refractive Indices of 5OCB (and the closely related 5CB for comparison)
| Wavelength (nm) | Temperature (°C) | nₑ (5OCB) | nₒ (5OCB) | Δn (5OCB) | nₑ (5CB) | nₒ (5CB) | Δn (5CB) |
| 633 | 25 | ~1.73 | ~1.54 | ~0.19 | 1.725 | 1.535 | 0.190 |
| 589 | 25 | - | - | - | 1.736 | 1.544 | 0.192 |
| 546 | 25 | - | - | - | 1.747 | 1.551 | 0.196 |
| 450 | 25.1 | - | - | - | 1.793 | 1.569 | 0.224 |
| 633 | 30 | ~1.72 | ~1.55 | ~0.17 | 1.713 | 1.543 | 0.170 |
| 589 | 30 | - | - | - | 1.723 | 1.551 | 0.172 |
| 546 | 30 | - | - | - | 1.734 | 1.558 | 0.176 |
| 450 | 29.9 | - | - | - | 1.776 | 1.574 | 0.202 |
Note: Data for 5OCB at 633 nm is approximated from graphical representations.[9] Data for 5CB is provided for a more detailed comparison of the dispersive and temperature-dependent behavior.[5][6][7]
Experimental Protocol: Refractive Index Measurement using a Hollow Prism Spectrometer
The precise measurement of the refractive indices of liquid crystals is crucial for device design and modeling. The hollow prism method is a reliable technique for this purpose.
Principle: A hollow glass prism is filled with the liquid crystal sample. The angle of minimum deviation for light passing through the prism is measured for two orthogonal polarizations, corresponding to the ordinary and extraordinary rays.
Step-by-Step Methodology:
-
Sample Preparation: The 5OCB sample is heated to its isotropic phase to ensure easy and uniform filling of the hollow prism. The prism is then slowly cooled back into the nematic phase.
-
Alignment: To measure nₑ and nₒ, a uniform alignment of the liquid crystal director within the prism is necessary. This can be achieved by treating the inner surfaces of the prism with an alignment layer (e.g., rubbed polyimide) or by applying a strong magnetic field.
-
Spectrometer Setup: A spectrometer is used to measure the angle of the prism (A) and the angle of minimum deviation (δₘ).
-
Measurement:
-
Monochromatic light from a laser or a filtered lamp is passed through the prism.
-
A polarizer is placed in the light path to select the polarization direction.
-
For the ordinary refractive index (nₒ), the light is polarized perpendicular to the intended director alignment. The prism is rotated to find the angle of minimum deviation (δₘ,ₒ).
-
For the extraordinary refractive index (nₑ), the light is polarized parallel to the director. The angle of minimum deviation (δₘ,ₑ) is measured.
-
-
Calculation: The refractive indices are calculated using the formula: n = sin((A + δₘ)/2) / sin(A/2)
Causality behind Experimental Choices: The hollow prism method is chosen for its high accuracy. The use of a spectrometer allows for precise angle measurements. The application of an external field or surface treatment is critical because, without a uniform director alignment, it would be impossible to separate and measure the distinct ordinary and extraordinary refractive indices.
Caption: Workflow for measuring the refractive indices of 5OCB.
Dielectric Properties: The Response to an Electric Field
The dielectric properties of 5OCB are central to its application in electro-optic devices. These properties determine how the material responds to an applied electric field.
Dielectric Anisotropy (Δε)
Similar to its optical properties, the dielectric permittivity of 5OCB is also anisotropic. It is characterized by two principal dielectric constants:
-
ε∥: The dielectric constant measured parallel to the director.
-
ε⊥: The dielectric constant measured perpendicular to the director.
The dielectric anisotropy (Δε) is given by: Δε = ε∥ - ε⊥. Due to the large permanent dipole moment of the cyano group along the long molecular axis, 5OCB exhibits a large positive dielectric anisotropy (Δε > 0).[10][11] This means that when an electric field is applied, the molecules experience a torque that tends to align them parallel to the field direction.
Table of Dielectric Properties of 5OCB and 5CB
| Property | 5OCB | 5CB |
| ε∥ (at 1 kHz, 25°C) | ~18.5 | ~19.5 |
| ε⊥ (at 1 kHz, 25°C) | ~6.7 | ~7.0 |
| Δε (at 1 kHz, 25°C) | ~11.8 | ~12.5 |
Note: Values are approximate and can depend on frequency and temperature.
Experimental Protocol: Dielectric Spectroscopy
Dielectric spectroscopy is a powerful technique to characterize the dielectric properties of liquid crystals as a function of frequency and temperature.
Principle: A liquid crystal cell is treated as a capacitor. The capacitance of the cell is measured with and without the liquid crystal sample over a range of frequencies.
Step-by-Step Methodology:
-
Cell Preparation: A liquid crystal cell is constructed from two parallel glass plates coated with a transparent conductor like Indium Tin Oxide (ITO). The inner surfaces are coated with an alignment layer to induce either planar (director parallel to the surface) or homeotropic (director perpendicular to the surface) alignment.
-
Sample Filling: The cell is filled with 5OCB in its isotropic phase via capillary action and then cooled to the nematic phase.
-
Measurement:
-
The cell is placed in a temperature-controlled holder.
-
An LCR meter or impedance analyzer is used to measure the capacitance (C) and conductance (G) of the cell over a desired frequency range (e.g., 10 Hz to 10 MHz).
-
For ε∥, a cell with homeotropic alignment is used, or a planar cell is oriented with the director parallel to the applied electric field.
-
For ε⊥, a cell with planar alignment is used, with the director perpendicular to the applied electric field.
-
-
Calculation: The real part of the dielectric permittivity (ε') is calculated from the capacitance: ε' = C * d / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
Trustworthiness and Self-Validation: The accuracy of dielectric measurements relies on precise knowledge of the cell's dimensions (d and A). The cell constant is often calibrated using a standard liquid with a known dielectric constant. The quality of the molecular alignment is verified using polarizing optical microscopy.
Caption: Workflow for dielectric spectroscopy of 5OCB.
Electro-Optical Switching: The Fréedericksz Transition
The ability to reorient the liquid crystal director with an external electric field is the basis for most electro-optic applications. This reorientation is known as the Fréedericksz transition.[12][13][14]
The Fréedericksz Threshold
For a given geometry, there exists a critical electric field (or voltage), the Fréedericksz threshold (Vth), below which the initial director orientation is stable.[12][13] Above this threshold, the dielectric torque overcomes the elastic restoring torque from the surface anchoring, and the director begins to reorient. The threshold voltage depends on the elastic constants of the liquid crystal (splay, twist, and bend), the dielectric anisotropy, and the cell thickness. For a typical planar aligned cell with positive dielectric anisotropy, the threshold voltage for the splay-to-bend transition is given by:
Vth = π * √(K₁₁ / (ε₀ * Δε))
where K₁₁ is the splay elastic constant.
Electro-Optic Response and Switching Times
The electro-optic response of a liquid crystal cell is typically characterized by measuring the change in light transmission as a function of the applied voltage. The switching times, i.e., the rise time (turn-on) and decay time (turn-off), are critical parameters for display and photonic applications.
Experimental Protocol: Electro-Optic Switching Measurement
Principle: A liquid crystal cell is placed between crossed polarizers. The change in light intensity transmitted through the setup is measured as a voltage is applied and removed from the cell.
Step-by-Step Methodology:
-
Setup: A laser or LED provides a stable light source. The light passes through a polarizer, the liquid crystal cell, an analyzer (typically crossed with respect to the polarizer), and is detected by a photodiode connected to an oscilloscope.
-
Cell Orientation: The liquid crystal cell (e.g., a planar aligned cell) is oriented such that its director axis is at 45 degrees to the transmission axes of the polarizers to achieve maximum contrast.
-
Voltage Application: A function generator is used to apply a square wave voltage pulse to the cell.
-
Data Acquisition: The oscilloscope records the photodiode signal, which corresponds to the transmitted light intensity, as a function of time.
-
Analysis:
-
Rise time (τ_on): The time taken for the transmission to change from 10% to 90% of its final value after the voltage is applied.
-
Decay time (τ_off): The time taken for the transmission to change from 90% to 10% of its initial value after the voltage is removed.
-
Expert Insights: The rise time is inversely proportional to the square of the applied voltage, allowing for fast turn-on with higher voltages. However, the decay time is primarily determined by the material's rotational viscosity and elastic constants, and the cell thickness, making it independent of the applied voltage. This asymmetry in switching times is a characteristic feature of nematic liquid crystals.
Conclusion
4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (5OCB) is a versatile and well-characterized nematic liquid crystal with a rich portfolio of electro-optical properties. Its positive dielectric and optical anisotropies, coupled with its accessible nematic range, make it an ideal material for a wide array of electro-optic applications. This guide has provided a detailed overview of its fundamental properties and the experimental methodologies required for their precise characterization. A thorough understanding of these principles and techniques is indispensable for the rational design and optimization of novel liquid crystal-based technologies.
References
- 1. Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00421G [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of dielectric properties of 5CB nematic liquid crystal doped with new chiral calamitic compounds | springerprofessional.de [springerprofessional.de]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Fréedericksz transition - Wikipedia [en.wikipedia.org]
- 13. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 14. Fréedericksz Transitions in 6CB Based Ferronematics—Effect of Magnetic Nanoparticles Size and Concentration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- (5OBC)
For Researchers, Scientists, and Drug Development Professionals
Foreword
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, commonly known as 4'-pentyloxy-4-biphenylcarbonitrile or 5OBC, is a nematic liquid crystal that has garnered significant interest in materials science and electronics.[1][2] Its utility in applications such as liquid crystal displays (LCDs) is intrinsically linked to its physical properties, paramount among which is its solubility.[3] Understanding the solubility of 5OBC in various organic solvents is crucial for its purification, the formulation of mixtures with desired properties, and its integration into various devices. This guide provides a comprehensive overview of the solubility of 5OBC, including its fundamental physicochemical properties, qualitative and quantitative solubility data, and standardized protocols for its experimental determination.
Physicochemical Properties of 5OBC
A thorough understanding of the solubility of a compound begins with its fundamental physicochemical characteristics. 5OBC is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl homologous series.[3][4]
Table 1: Key Physicochemical Properties of 5OBC
| Property | Value | Source |
| Chemical Name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | [5] |
| Synonyms | 4'-pentyloxy-4-biphenylcarbonitrile, 5OBC | [5] |
| CAS Number | 52364-71-3 | [5] |
| Molecular Formula | C₁₈H₁₉NO | [5] |
| Molecular Weight | 265.35 g/mol | [5] |
| Appearance | White to almost white crystalline solid | [2] |
| Melting Point | 52 °C | [2] |
| Form | Liquid Crystal (Nematic) | [1][2] |
The molecular structure of 5OBC, featuring a polar cyano (-CN) group and a nonpolar biphenyl core with a pentyloxy chain, dictates its solubility behavior. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, a concept often summarized by the principle "like dissolves like."[6]
Solubility Profile of 5OBC
Qualitative Solubility
Based on its molecular structure, 5OBC is expected to be soluble in non-polar and moderately polar organic solvents, while exhibiting low solubility in highly polar solvents like water.
-
Soluble in: Non-polar solvents such as benzene and toluene, and some polar aprotic solvents.[6] It is also reported to be soluble in ethanol.
-
Slightly Soluble/Turbid in: Toluene (faint turbidity reported).[2]
-
Insoluble in: Water.[6]
The biphenyl core and the alkyl chain contribute to its affinity for non-polar solvents, while the cyano group provides some degree of polarity.
Experimental Determination of 5OBC Solubility
For researchers requiring precise solubility data, experimental determination is often necessary. The following section outlines a standardized protocol for determining the solubility of 5OBC in an organic solvent.
Isothermal Saturation Method
This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5OBC to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a magnetic stirrer or a shaker bath is recommended.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter the solubility. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) can be employed.
-
-
Solvent Evaporation and Quantification:
-
Transfer the known volume of the saturated solution to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the melting point of 5OBC to avoid decomposition or loss of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried 5OBC residue.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of supernatant taken) * 100
-
Diagram of the Isothermal Saturation Method Workflow:
References
- 1. Toluene - Wikipedia [en.wikipedia.org]
- 2. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile | 52364-71-3 [amp.chemicalbook.com]
- 3. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
The Refractive Index of 4-Cyano-4'-pentyloxybiphenyl (5OCB): A Technical Guide
This guide provides a detailed technical overview of the refractive index of the nematic liquid crystal 4-Cyano-4'-pentyloxybiphenyl (5OCB). Designed for researchers, materials scientists, and professionals in optics and drug development, this document synthesizes fundamental principles with field-proven experimental methodologies to offer a comprehensive understanding of this critical optical property.
Introduction: The Significance of 5OCB and its Optical Anisotropy
4-Cyano-4'-pentyloxybiphenyl, commonly known as 5OCB, is a member of the cyanobiphenyl homologous series of liquid crystals (LCs). Its molecular structure, characterized by a rigid biphenyl core, a polar cyano (-C≡N) group, and a flexible pentyloxy (-OC₅H₁₁) chain, imparts the mesogenic properties that define its liquid crystalline phases. In the nematic phase, the rod-like 5OCB molecules lose the positional order of a solid crystal but maintain a significant degree of long-range orientational order, tending to align along a common axis known as the director (n ).
This collective alignment is the origin of the material's profound optical anisotropy. For an electromagnetic wave traversing the medium, the experienced refractive index is dependent on the orientation of its electric field vector relative to the director. This property, known as birefringence, is the cornerstone of 5OCB's utility in a vast array of electro-optic devices, including displays, spatial light modulators, and tunable optical filters. A precise understanding and characterization of its refractive indices are therefore paramount for device design and performance optimization.
Fundamental Principles: Ordinary and Extraordinary Refractive Indices
As a uniaxial material in the nematic phase, 5OCB exhibits two principal refractive indices:
-
Ordinary Refractive Index (nₒ): Experienced by light with its electric field polarized perpendicular to the liquid crystal director.
-
Extraordinary Refractive Index (nₑ): Experienced by light with its electric field polarized parallel to the liquid crystal director.
The difference between these two indices, Δn = nₑ - nₒ , is the birefringence or optical anisotropy. For 5OCB, the polarizable cyano group and biphenyl core result in greater electron cloud distortion along the molecular axis, leading to nₑ > nₒ, thus defining it as an optically positive material.
Temperature Dependence of 5OCB Refractive Indices
The refractive indices of 5OCB are highly sensitive to temperature. This dependence is fundamentally linked to the scalar order parameter (S), which quantifies the degree of orientational order of the LC molecules. As temperature increases, thermal agitation disrupts the molecular alignment, causing S to decrease. This reduction in order directly impacts the macroscopic optical anisotropy.
Experimental studies, such as those conducted using the thin prism technique, have characterized this behavior.[1] For a helium-neon laser source (λ = 633 nm), the typical temperature-dependent profile is as follows:[1]
-
The extraordinary refractive index (nₑ) decreases monotonically as the temperature rises, showing a steep decline as it approaches the nematic-isotropic transition temperature (Tₙᵢ).
-
The ordinary refractive index (nₒ) exhibits a slight increase with temperature until the phase transition.
-
At Tₙᵢ, the birefringence (Δn) collapses to zero as the material becomes an optically isotropic liquid with a single refractive index (nᵢ).
The table below summarizes experimental data for the refractive indices of 5OCB at various temperatures for a wavelength of 633 nm.[1]
| Temperature (°C) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Birefringence (Δn) |
| 52.0 | 1.503 | 1.662 | 0.159 |
| 55.0 | 1.505 | 1.658 | 0.153 |
| 58.0 | 1.508 | 1.652 | 0.144 |
| 61.0 | 1.511 | 1.644 | 0.133 |
| 64.0 | 1.515 | 1.632 | 0.117 |
| 67.0 | 1.522 | 1.609 | 0.087 |
Data extracted from graphical representations in Thingujama et al. and may be subject to minor interpolation inaccuracies.[1]
Wavelength Dependence (Dispersion)
The refractive indices of any optical medium, including 5OCB, also vary with the wavelength of light, a phenomenon known as dispersion. In the visible spectrum, away from absorption bands, this relationship is well-described by empirical models such as the Cauchy equation.[2]
The general form of Cauchy's equation is:
n(λ)=A+λ2B+λ4C+…
Where A, B, and C are the Cauchy coefficients specific to the material. Separate sets of coefficients exist for nₑ and nₒ. While detailed experimental data and fitted Cauchy coefficients for 5OCB are less prevalent in the literature compared to its widely studied counterpart 5CB, they can be precisely determined through the experimental methods outlined below.[1][3]
Experimental Protocol: The Wedge-Cell Method for Refractive Index Determination
The thin prism, or wedge-cell, method is a robust and widely used goniometric technique for accurately determining both nₑ and nₒ simultaneously.[1] Its validity stems from the physical separation of the ordinary and extraordinary rays due to the prismatic shape of the cell, allowing for direct calculation from the measured deviation angles.
Step-by-Step Methodology
-
Wedge-Cell Fabrication:
-
Substrate Preparation: Begin with two high-quality, optically flat glass substrates. These are typically coated with a transparent conductive layer, such as Indium Tin Oxide (ITO), if electro-optic studies are intended.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polymer, commonly polyimide, onto the inner surface of each substrate.
-
Unidirectional Rubbing: After curing the polymer, mechanically rub the surface in a single direction with a velvet cloth. Causality: This process creates microgrooves that physically guide the 5OCB molecules to align parallel to the rubbing direction, ensuring a homogeneous planar alignment.
-
Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other. Use spacers of different, precisely known thicknesses at opposite ends to create a small wedge angle (α), typically on the order of 1-2 degrees. The cell is then sealed, leaving small gaps for filling.
-
-
Sample Filling:
-
Heat the empty wedge cell and the 5OCB sample to a temperature above the nematic-isotropic transition point (Tₙᵢ for 5OCB is ~68°C).[4]
-
Introduce the 5OCB into the cell via capillary action in its isotropic liquid state. Causality: Filling in the isotropic phase ensures a uniform, defect-free alignment upon cooling into the nematic phase.
-
Slowly cool the filled cell back into the nematic phase, allowing the molecules to align with the rubbed polymer surfaces.
-
-
Experimental Setup & Measurement:
-
Mount the filled wedge cell onto a temperature-controlled stage (hot stage) for precise thermal regulation.
-
Use a monochromatic light source, such as a He-Ne laser (633 nm), or a white light source passed through a monochromator for dispersion measurements.
-
Pass the light through a linear polarizer oriented at 45° with respect to the rubbing direction of the cell. Causality: This orientation ensures the incident light has electric field components both parallel and perpendicular to the LC director, exciting both ordinary and extraordinary rays.
-
Direct the light beam to be normally incident on the front face of the wedge cell.
-
Upon exiting the cell, the light will be split into two spatially separated beams corresponding to the o-ray and e-ray due to their different refractive indices and consequent different angles of deviation.
-
Project these two spots onto a screen or capture them with a CCD camera placed at a known distance (D) from the cell.
-
Measure the separation of each spot from the position of the undeviated beam (which can be determined by passing the laser through the empty cell or a non-wedged section). These distances, xₒ and xₑ, are used to calculate the deviation angles (δₒ and δₑ).
-
-
Calculation of Refractive Indices: The ordinary (nₒ) and extraordinary (nₑ) refractive indices can be calculated using Snell's law applied to the geometry of the wedge cell. For small wedge angles and normal incidence, the relations are approximately:
no=sin(α)sin(α+δo) where α is the pre-calibrated wedge angle and δ is the measured deviation angle for each ray (ne=sin(α)sin(α+δe) ).tan(δ)=x/D
Visualization of Experimental Workflow
Caption: Workflow for determining 5OCB refractive indices using the wedge-cell method.
Application: Linking Refractive Index to Device Performance
The optical properties nₑ, nₒ, and Δn are not merely academic parameters; they are the fundamental inputs for designing and modeling liquid crystal devices. The performance of any device based on phase modulation is directly governed by these values.
The key operational principle is the controlled manipulation of the phase retardation (Γ) of light passing through the LC layer, which is given by:
Γ=λ2π⋅Δneff⋅d
where d is the cell thickness, λ is the wavelength, and Δnₑff is the effective birefringence, which can be tuned by applying an electric field to reorient the LC molecules.
Visualization of Property-Performance Relationships
Caption: Relationship between core optical properties of 5OCB and device performance metrics.
Conclusion
The refractive indices of the 5OCB liquid crystal are defining characteristics that dictate its interaction with light and enable its use in advanced optical technologies. The strong dependence of its ordinary and extraordinary refractive indices on both temperature and wavelength necessitates precise characterization for predictable device performance. The temperature dependence is well-understood and directly correlated with the material's molecular order parameter. While comprehensive dispersion data is less common than for other LCs, established and reliable methodologies like the wedge-cell technique provide a clear and authoritative pathway for its determination. This guide provides the foundational knowledge and experimental framework required for researchers and engineers to effectively harness the unique optical properties of 5OCB.
References
Methodological & Application
Application Note & Protocol: A Streamlined Approach to the Synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- for Advanced Materials Research
Introduction: The Significance of 4'-(Pentyloxy)-[1,1'-biphenyl]-4-carbonitrile
4'-(Pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, also commonly known as 5OCB, is a prominent member of the cyanobiphenyl family of liquid crystals.[1] Its molecular structure, featuring a rigid biphenyl core, a flexible pentyloxy chain, and a polar cyano group, imparts the mesogenic properties essential for applications in electro-optical devices, such as liquid crystal displays (LCDs) and smart windows.[2] The synthesis of high-purity 5OCB is therefore of critical interest to researchers in materials science and drug development.
This guide provides a detailed protocol for the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its high efficiency, functional group tolerance, and the ability to be conducted in aqueous environments, making it a robust and versatile choice for the formation of carbon-carbon bonds in biaryl systems.[3][4][5]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The core of this synthetic approach is the formation of the biphenyl linkage through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[6][7] For the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, the reaction couples (4-(pentyloxy)phenyl)boronic acid with 4-bromobenzonitrile.
The choice of the Suzuki-Miyaura reaction is predicated on several key advantages:
-
High Yields and Selectivity: This method is known for producing the desired biaryl product with high yields and minimal side products.[8]
-
Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide range of functional groups, such as the nitrile and ether moieties present in our target molecule.[4][7]
-
Commercially Available Starting Materials: Both (4-(pentyloxy)phenyl)boronic acid and 4-bromobenzonitrile are readily available from commercial suppliers.[9]
-
Environmental Considerations: Modern Suzuki coupling protocols can be performed in aqueous media, reducing the reliance on volatile organic solvents.[10][11]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps:[11][12]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent ((4-(pentyloxy)phenyl)boronic acid) reacts with the Pd(II) complex in the presence of a base, transferring the aryl group to the palladium center.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biphenyl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed for the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Notes |
| (4-(pentyloxy)phenyl)boronic acid | 19812-93-2 | 208.06 | 1.2 | |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | 1.0 | Limiting reagent |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.005 | Catalyst (0.5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | Base |
| n-Propanol | 71-23-8 | 60.10 | 10 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 5 mL | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL | For extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |
Step-by-Step Procedure
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(pentyloxy)phenyl)boronic acid (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and n-propanol (10 mL).[4]
-
Stir the mixture at room temperature for 15 minutes to allow for the dissolution of the solids.[4]
-
Degas the solution by bubbling argon or nitrogen gas through it for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
To the degassed solution, add palladium(II) acetate (0.005 mmol) and an aqueous solution of sodium carbonate (2.0 mmol in 5 mL of deionized water).[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 97 °C for n-propanol) under a nitrogen or argon atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the mobile phase.[3] The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Add 10 mL of deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[11]
-
Combine the organic extracts and wash them sequentially with water (2 x 10 mL) and brine (2 x 10 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]
-
-
Purification:
Characterization
The identity and purity of the final product, 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the biphenyl compound.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitrile (C≡N) and ether (C-O-C) functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the product.[13]
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 52 °C).[1]
Data Summary and Expected Results
| Parameter | Value |
| Product Name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- |
| CAS Number | 52364-71-3 |
| Molecular Formula | C₁₈H₁₉NO |
| Molecular Weight | 265.35 g/mol [14] |
| Appearance | White solid[1] |
| Expected Yield | 80-95% |
| Purity (by GC or HPLC) | >99% |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile. The protocol outlined in this application note is robust, scalable, and utilizes readily available reagents. By following these procedures, researchers can consistently produce high-purity material suitable for a wide range of applications in materials science and beyond.
References
- 1. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile | 52364-71-3 [chemicalbook.com]
- 2. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile
Introduction
4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, commonly known as 5OCB, is a nematic liquid crystal that finds extensive application in the manufacturing of display devices and smart glass technologies.[1] The precise molecular alignment and electro-optical properties of liquid crystals are highly sensitive to impurities.[2] Therefore, achieving a high degree of purity is paramount for ensuring optimal device performance and longevity.
This document provides a comprehensive guide to the purification of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, designed for researchers, scientists, and professionals in drug development and materials science. The protocols detailed herein are grounded in established chemical principles and best practices for the purification of organic compounds, particularly liquid crystals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile is essential for designing effective purification strategies.
| Property | Value | Reference |
| CAS Number | 52364-71-3 | [3][4] |
| Molecular Formula | C18H19NO | [3][4] |
| Molecular Weight | 265.35 g/mol | [3][4] |
| Appearance | White crystalline solid | Inferred from general knowledge of cyanobiphenyls |
| Melting Point | Not explicitly found, but related compounds have melting points in a range that makes recrystallization feasible. |
Anticipated Impurities
The synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile often involves a Suzuki-Miyaura coupling reaction.[1] This synthetic route can introduce several process-related impurities that must be removed.
Common Impurities from Suzuki-Miyaura Coupling:
-
Homocoupling Products: Dimers of the starting boronic acid or aryl halide.
-
Unreacted Starting Materials: Residual 4-cyanophenylboronic acid (or its ester) and 1-bromo-4-(pentyloxy)benzene.
-
Catalyst Residues: Traces of the palladium catalyst and ligands.
-
Byproducts from Side Reactions: Phenols or other degradation products.[5]
The following purification protocols are designed to effectively remove these and other potential impurities.
Purification Workflow
A multi-step purification approach is recommended to achieve the high purity required for liquid crystal applications. The general workflow involves an initial purification by column chromatography followed by a final polishing step using recrystallization.
Caption: Recommended purification workflow for 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile.
Protocol 1: Column Chromatography
Column chromatography is an effective technique for separating the target compound from gross impurities with different polarities.[6]
Materials:
-
Crude 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to facilitate the elution of the target compound. A suggested gradient is from 95:5 to 80:20 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.
Rationale: This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. Non-polar impurities will elute first with the hexane-rich mobile phase, followed by the target compound as the polarity of the eluent is increased. More polar impurities will remain on the column longer.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity in solid compounds by leveraging differences in solubility.[7]
Materials:
-
Partially purified 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile from column chromatography
-
Ethanol (reagent grade) or a mixture of hexane and acetone
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Ethanol is a common choice for the recrystallization of cyanobiphenyl compounds. Alternatively, a mixed solvent system like hexane/acetone can be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified product in a minimal amount of hot ethanol with stirring. Add the solvent gradually until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Rationale: The principle of recrystallization is that the desired compound is highly soluble in a hot solvent but sparingly soluble at cold temperatures, while the impurities are either highly soluble or insoluble in the chosen solvent at all temperatures. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).
Protocol 3: Sublimation (Alternative Method)
Sublimation is a purification technique where a solid is transformed directly into a gas, which then re-condenses as a pure solid on a cold surface, leaving non-volatile impurities behind.[8][9] This method is particularly suitable for thermally stable compounds.
Materials:
-
Crude or partially purified 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser with a coolant source (e.g., cold water or dry ice/acetone)
Procedure:
-
Apparatus Setup: Place the impure solid at the bottom of the sublimation apparatus. Insert the cold finger and ensure a good seal.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure. A vacuum lowers the sublimation temperature, which is beneficial for thermally sensitive compounds.[9]
-
Heating: Gently heat the bottom of the apparatus. The solid will begin to sublime and deposit as pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Crystal Recovery: Carefully remove the cold finger and scrape off the purified crystals.
Rationale: Sublimation is effective for separating volatile solids from non-volatile impurities. The reduced pressure facilitates the phase transition at a lower temperature, preventing thermal decomposition of the target compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for quantitative purity analysis.[10]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the absence of proton- or carbon-containing impurities.
Conclusion
The combination of column chromatography and recrystallization is a robust and reliable methodology for obtaining high-purity 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile suitable for demanding applications in liquid crystal devices. Sublimation offers a viable alternative for thermally stable compounds. The choice of method will depend on the nature and quantity of impurities present in the crude material.
References
- 1. mdpi.com [mdpi.com]
- 2. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. innovation.world [innovation.world]
- 9. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 10. Separation of [1,1’-Biphenyl]-4-carbonitrile, 4’-(pentyloxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Electrospinning of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful electrospinning of the liquid crystal compound [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-. This document is designed to bridge the gap between the unique properties of liquid crystals and the versatile capabilities of electrospinning, enabling the fabrication of advanced nanofibrous materials for a range of applications, including tissue engineering and drug delivery.
Introduction: The Intersection of Liquid Crystals and Nanofabrication
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, a member of the cyanobiphenyl family of liquid crystals, possesses inherent properties of self-assembly and responsiveness to external stimuli. Electrospinning, a robust and versatile technique, allows for the production of continuous nanofibers from a variety of materials.[1][2] The incorporation of liquid crystals like [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- into electrospun nanofibers offers a promising avenue for creating dynamic and functional materials. These composite fibers can exhibit unique optical, electrical, and mechanical properties, making them highly attractive for advanced applications.
The primary motivation for combining this liquid crystal with electrospinning lies in the potential to create scaffolds that can actively interact with their environment. For instance, in tissue engineering, such scaffolds could provide both structural support and dynamic cues for cell growth and differentiation.[1][3] In drug delivery, the liquid crystalline domains within the nanofibers could be engineered for controlled and stimulus-responsive release of therapeutic agents.[4][5][6][7]
This guide will explore two primary methodologies for incorporating [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- into nanofibers: blend electrospinning and coaxial electrospinning.
Materials and Safety Considerations
Materials
| Material | Supplier | Grade | Purpose |
| [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | Sigma-Aldrich, Synthon Chemicals, etc. | ≥98% | Active liquid crystal component |
| Poly(vinylpyrrolidone) (PVP) | Sigma-Aldrich | M.W. ~1,300,000 | Carrier polymer for electrospinning |
| Polyacrylonitrile (PAN) | Sigma-Aldrich | M.W. ~150,000 | Carrier polymer for electrospinning |
| Poly(ε-caprolactone) (PCL) | Sigma-Aldrich | M.W. ~80,000 | Biodegradable carrier polymer |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | ACS Grade | Solvent |
| Chloroform | Fisher Scientific | ACS Grade | Solvent |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | Solvent |
Safety Precautions
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[8] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11] Solvents such as DMF, chloroform, and DCM are volatile and toxic; therefore, all solution preparation and electrospinning procedures must be performed in a fume hood.
Experimental Protocols
Protocol 1: Blend Electrospinning
Blend electrospinning is a straightforward method where the liquid crystal is mixed directly with the polymer solution prior to spinning. This results in nanofibers where the liquid crystal is dispersed within the polymer matrix.
3.1.1. Solution Preparation
-
Prepare the Polymer Solution: Dissolve the chosen carrier polymer (e.g., 10-15 wt% PAN in DMF, or 10-15 wt% PCL in a 1:1 mixture of chloroform and DMF) by stirring at room temperature until a homogeneous solution is obtained. The optimal concentration will depend on the molecular weight of the polymer and may require some optimization.[12][13]
-
Incorporate the Liquid Crystal: Add the desired amount of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- to the polymer solution. A typical starting concentration is 10-30 wt% relative to the polymer.
-
Ensure Homogeneity: Stir the mixture for several hours to ensure the liquid crystal is fully dissolved and the solution is homogeneous.
3.1.2. Electrospinning Parameters
The following parameters are a starting point and should be optimized for your specific setup and desired fiber morphology.
| Parameter | Recommended Range | Rationale |
| Applied Voltage | 10 - 20 kV | Sufficient voltage is required to overcome the surface tension of the solution and initiate the electrospinning jet.[5] |
| Flow Rate | 0.1 - 1.0 mL/h | A lower flow rate generally leads to smaller fiber diameters and allows for complete solvent evaporation.[14] |
| Needle-to-Collector Distance | 10 - 20 cm | This distance provides adequate flight time for the solvent to evaporate and for the fiber to stretch and thin. |
| Collector | Grounded aluminum foil or rotating mandrel | A flat plate collector will produce a non-woven mat, while a rotating mandrel can be used to create aligned fibers. |
3.1.3. Workflow Diagram
Caption: Workflow for blend electrospinning.
Protocol 2: Coaxial Electrospinning
Coaxial electrospinning allows for the fabrication of core-sheath nanofibers, where the liquid crystal forms the core and the polymer forms the protective sheath.[15] This is particularly advantageous for protecting the liquid crystal and creating a distinct, continuous liquid crystal domain within the fiber.[16]
3.2.1. Solution Preparation
-
Sheath Solution: Prepare the polymer solution as described in the blend electrospinning protocol (e.g., 10-15 wt% PVP in DMF). This will form the outer layer of the nanofiber.
-
Core Solution: Use [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- in its molten state or dissolved in a minimal amount of a volatile solvent that is immiscible with the sheath solution. If using a solvent, ensure it has a higher boiling point than the sheath solvent to prevent premature evaporation.
3.2.2. Electrospinning Parameters
A coaxial electrospinning setup with two concentric needles is required.
| Parameter | Recommended Range | Rationale |
| Applied Voltage | 15 - 25 kV | Higher voltage is often needed for coaxial spinning to overcome the surface tension of two fluid jets. |
| Sheath Flow Rate | 0.5 - 1.5 mL/h | The sheath flow rate should be higher than the core to ensure proper encapsulation. |
| Core Flow Rate | 0.1 - 0.5 mL/h | A lower core flow rate helps maintain a stable core-sheath structure. |
| Needle-to-Collector Distance | 15 - 25 cm | A slightly longer distance may be necessary to ensure complete solvent evaporation from both the core and sheath. |
| Collector | Grounded aluminum foil or rotating mandrel |
3.2.3. Workflow Diagram
Caption: Workflow for coaxial electrospinning.
Characterization of Liquid Crystal-Containing Nanofibers
A thorough characterization of the fabricated nanofibers is crucial to understand their morphology, the state of the encapsulated liquid crystal, and their physical properties.
| Technique | Purpose | Expected Observations |
| Scanning Electron Microscopy (SEM) | To visualize the morphology, diameter, and surface features of the nanofibers. | Smooth, bead-free fibers are desirable. In blend electrospinning, phase separation may be visible on the surface. For coaxial fibers, a distinct core-sheath structure may be observed with cross-sectional imaging. |
| Polarized Optical Microscopy (POM) | To observe the birefringence of the liquid crystal within the nanofibers, indicating its alignment and phase.[17][18] | Birefringent textures will confirm the presence of the liquid crystal in its anisotropic phase. The orientation of the liquid crystal director can be inferred from the optical textures. |
| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures of the liquid crystal within the nanofibers.[19] | Shifts in the phase transition temperatures compared to the bulk liquid crystal can provide insights into the effects of confinement within the nanofibers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of both the polymer and the liquid crystal in the nanofibers and to identify any interactions between them. | Characteristic peaks of both components should be present in the spectrum of the composite fibers. |
| X-ray Diffraction (XRD) | To investigate the crystalline structure of the polymer and the ordering of the liquid crystal within the fibers.[20] | Broad amorphous halos are expected for amorphous polymers, while sharper peaks may indicate crystalline domains or ordered liquid crystal phases. |
Potential Applications and Future Directions
The successful fabrication of nanofibers containing [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- opens up a wide range of possibilities for advanced materials development.
-
Tissue Engineering: The resulting nanofibrous scaffolds can mimic the extracellular matrix, providing a conducive environment for cell adhesion, proliferation, and differentiation.[21][22][23] The liquid crystalline component could be used to modulate the mechanical properties of the scaffold or to create stimuli-responsive surfaces.
-
Drug Delivery: The nanofibers can be loaded with therapeutic agents for sustained and controlled release.[4][5][24] The liquid crystal phase transitions could be exploited as a triggering mechanism for drug release in response to temperature changes.
-
Sensors: The optical properties of the liquid crystal are sensitive to changes in temperature, electric fields, and the presence of certain chemical analytes.[14] Incorporating them into high-surface-area nanofibrous mats could lead to the development of highly sensitive and flexible sensors.
Future research could focus on exploring different polymer matrices to tailor the biodegradability and mechanical properties of the nanofibers, as well as investigating the alignment of the liquid crystal within the fibers and its influence on cell-material interactions. The incorporation of other functional materials, such as nanoparticles, could further enhance the capabilities of these advanced materials.[4]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bead formation | Low polymer concentration/viscosity, high surface tension, low solution conductivity. | Increase polymer concentration, switch to a solvent with lower surface tension, add a small amount of salt to increase conductivity.[13] |
| Clogged needle | Polymer solution is too viscous, evaporation of solvent at the needle tip. | Decrease polymer concentration, increase flow rate slightly, use a needle with a larger inner diameter. |
| Inconsistent fiber diameter | Fluctuations in voltage or flow rate, inhomogeneous solution. | Ensure stable power supply and syringe pump operation, ensure the solution is well-mixed before and during spinning. |
| No fiber formation (electrospraying) | Low solution viscosity, applied voltage is too high. | Increase polymer concentration, decrease the applied voltage. |
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid crystal fibers produced by using electrospinning technique | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomedical Applications of Electrospun Nanofibers: Drug and Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic applications of electrospun nanofibers for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwith.stevens.edu [researchwith.stevens.edu]
- 8. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Morphology Tuning of Electrospun Liquid Crystal/Polymer Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Production and characterization of liquid crystal/polyacrylonitrile nano-fibers by electrospinning method - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. Fabrication of Silk Fibroin Fluorescent Nanofibers via Electrospinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Electrospun nanofibrous materials for tissue engineering and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 5OCB in Polymer Dispersed Liquid Crystals (PDLCs)
Introduction: The Role of 5OCB in Advanced PDLC Formulations
Polymer Dispersed Liquid Crystals (PDLCs) represent a mature yet dynamic field of smart materials, finding extensive applications in privacy glass, smart windows, and flexible displays.[1][2] The fundamental principle of PDLC operation lies in the voltage-controlled alignment of liquid crystal (LC) microdroplets dispersed within a solid polymer matrix.[3][4] In the absence of an electric field (the "off-state"), the random orientation of the LC droplets scatters light, rendering the film opaque. Upon the application of a sufficient voltage (the "on-state"), the LC molecules align with the electric field, matching the refractive index of the polymer matrix and allowing light to pass through, resulting in a transparent state.[5][6]
The choice of the liquid crystal is paramount to the electro-optical performance of the PDLC film. 4'-Pentyl-4-biphenylcarbonitrile (5CB), and its close analog 4-cyano-4'-pentylbiphenyl (5OCB), are foundational nematic liquid crystals in PDLC research and development.[7][8] Their rod-like molecular structure, positive dielectric anisotropy, and nematic phase at room temperature make them ideal candidates for inducing the desired electro-optical switching behavior.[7][8] This application note provides a comprehensive guide for researchers and scientists on the utilization of 5OCB in the fabrication and characterization of PDLC films, with a focus on the widely adopted Polymerization-Induced Phase Separation (PIPS) method.[9][10]
Physico-Chemical Properties of 5OCB and Key Formulation Components
A thorough understanding of the material properties is crucial for designing and optimizing PDLC formulations. The properties of 5OCB, alongside other typical components, are summarized below.
Table 1: Physical and Optical Properties of 5OCB
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₉NO | [11] |
| Molecular Weight | 265.35 g/mol | N/A |
| Crystal to Nematic Phase Transition | ~52-54 °C | [12] |
| Nematic to Isotropic Phase Transition | ~67-68 °C | [12] |
| Appearance | White crystalline solid | [11] |
Note: The properties of 5OCB are similar to the more extensively characterized 5CB. The phase transition temperatures can vary slightly based on purity.[7][8][9]
Table 2: Typical Materials for 5OCB-Based PDLC Fabrication via PIPS
| Component | Example Material | Role in Formulation |
| Liquid Crystal | 5OCB | The active component that reorients in an electric field to modulate light transmission. |
| Prepolymer/Monomer | Norland Optical Adhesive 65 (NOA65) | Forms the polymer matrix that encapsulates the LC droplets. Its refractive index should be close to the ordinary refractive index of the LC for high transparency in the on-state. |
| Photoinitiator | Irgacure 651 | Initiates polymerization of the monomer upon exposure to UV radiation. |
| Spacers | Glass or plastic microspheres (e.g., 20 µm) | Control the thickness of the PDLC film, which is a critical parameter for determining the driving voltage. |
| Conductive Substrates | Indium Tin Oxide (ITO) coated glass or PET film | Transparent electrodes that apply the electric field across the PDLC film. |
Fabrication of 5OCB-Based PDLC Films via Polymerization-Induced Phase Separation (PIPS)
The PIPS method is a versatile and widely used technique for creating PDLC films.[9][10][13] It involves the photopolymerization of a homogeneous mixture of a prepolymer and a liquid crystal. As the polymer network forms, the solubility of the liquid crystal decreases, leading to its phase separation into microdroplets.[4][10] The final morphology and electro-optical properties of the PDLC film are highly dependent on the fabrication parameters.[14]
Detailed Protocol for PIPS Fabrication
-
Preparation of the Homogeneous Mixture:
-
In a clean, amber vial, accurately weigh the desired amounts of the prepolymer (e.g., NOA65), 5OCB liquid crystal, and photoinitiator. A common starting formulation is a weight ratio of 60:40 (Prepolymer:LC) with 1-2 wt% of the photoinitiator relative to the prepolymer.
-
Gently heat the mixture to a temperature above the nematic-isotropic transition of 5OCB (~70-80 °C) and stir until a completely homogeneous and transparent solution is obtained. This step is critical to ensure uniform droplet formation.
-
Add spacers (e.g., 20 µm glass microspheres) to the mixture at a low concentration (e.g., 0.5-1 wt%) and stir gently to distribute them evenly.
-
-
Assembly of the PDLC Cell:
-
Thoroughly clean two ITO-coated glass slides with a sequence of deionized water, acetone, and isopropyl alcohol in an ultrasonic bath.[3] Dry the slides with a stream of nitrogen gas.
-
Place one ITO slide, conductive side up, on a flat surface.
-
Carefully dispense a small amount of the heated homogeneous mixture onto the center of the ITO slide.
-
Gently place the second ITO slide, conductive side down, on top of the mixture, creating a sandwich structure.
-
Apply gentle pressure to spread the mixture evenly and ensure the cell thickness is defined by the spacers. Clamp the cell at the edges to maintain uniform thickness.
-
-
UV Curing and Phase Separation:
-
Place the assembled cell in a UV curing chamber.
-
Expose the cell to UV radiation (e.g., 365 nm) with a controlled intensity (e.g., 10-20 mW/cm²). The curing time will depend on the UV intensity and the specific formulation but is typically in the range of 5-15 minutes.[15]
-
During UV exposure, the polymerization of the prepolymer will induce the phase separation of the 5OCB into microdroplets. The curing conditions (intensity and time) significantly influence the droplet size and density, which in turn affect the electro-optical properties of the final film.[9]
-
PIPS Fabrication Workflow
Caption: PIPS fabrication workflow for 5OCB-based PDLC films.
Characterization of 5OCB-Based PDLC Films
Morphological Characterization by Scanning Electron Microscopy (SEM)
SEM is a powerful technique for visualizing the morphology of the polymer matrix and the size and distribution of the LC droplets, which are critical determinants of the PDLC's scattering efficiency and electro-optical performance.
-
Sample Fracturing:
-
Immerse the PDLC film in liquid nitrogen for a few minutes to make it brittle.
-
Quickly fracture the frozen film to create a clean cross-section. This method helps to preserve the morphology of the polymer matrix and LC droplets.
-
-
Liquid Crystal Extraction:
-
Immerse the fractured sample in a suitable solvent (e.g., hexane or cyclohexane) for an extended period (e.g., 24-48 hours) to selectively extract the 5OCB liquid crystal from the polymer matrix. This will leave behind the porous polymer structure.
-
Periodically replace the solvent to ensure complete extraction.
-
-
Drying:
-
Carefully remove the sample from the solvent and allow it to dry completely. A critical point dryer can be used for optimal results to prevent the collapse of the polymer network.[12] Alternatively, air-drying in a fume hood can be performed.
-
-
Sputter Coating:
-
Mount the dried, fractured sample onto an SEM stub using conductive carbon tape.
-
To prevent charging under the electron beam, coat the sample with a thin layer of a conductive material, such as gold or platinum, using a sputter coater. A coating thickness of 5-10 nm is typically sufficient.
-
-
Imaging:
-
Introduce the coated sample into the SEM chamber.
-
Image the cross-section at various magnifications to observe the polymer network morphology and the voids left by the extracted LC droplets.
-
Electro-Optical Characterization
The electro-optical properties, including driving voltage, contrast ratio, and response times, are the key performance metrics of a PDLC film.
-
Experimental Setup:
-
The basic setup consists of a light source (e.g., a He-Ne laser or a white light source), the PDLC sample holder, a photodetector, a function generator, a voltage amplifier, and an oscilloscope.
-
Position the PDLC sample normal to the light beam.
-
Place the photodetector behind the sample to measure the transmitted light intensity.
-
-
Voltage-Transmittance (V-T) Curve Measurement:
-
Apply a square wave AC voltage (e.g., 1 kHz) to the PDLC film. A low-frequency AC field is used to prevent ion migration within the LC droplets, which can degrade performance.
-
Gradually increase the applied voltage from 0 V to a value sufficient to achieve maximum transmittance (saturation voltage).
-
Record the transmitted light intensity at each voltage step.
-
Plot the transmittance as a function of the applied voltage to obtain the V-T curve.
-
-
Determination of Key Parameters:
-
Threshold Voltage (Vth): The voltage at which the transmittance reaches 10% of its maximum value.
-
Saturation Voltage (Vsat): The voltage at which the transmittance reaches 90% of its maximum value.
-
Contrast Ratio (CR): The ratio of the maximum transmittance (in the on-state) to the minimum transmittance (in the off-state).
-
-
Response Time Measurement:
-
Apply a square wave voltage pulse that switches the PDLC between the off-state (0 V) and the on-state (a voltage greater than Vsat).
-
Use the oscilloscope to monitor the photodetector output.
-
Rise Time (τ_on): The time taken for the transmittance to increase from 10% to 90% of the maximum upon applying the voltage.
-
Fall Time (τ_off): The time taken for the transmittance to decrease from 90% to 10% of the maximum upon removing the voltage.
-
Electro-Optical Characterization Workflow
Caption: Workflow for the electro-optical characterization of PDLC films.
Expected Performance and Troubleshooting
The electro-optical performance of 5OCB-based PDLCs can be tailored by adjusting the formulation and fabrication parameters.
Table 3: Typical Electro-Optical Performance of 5OCB-Based PDLCs
| Parameter | Typical Range | Factors for Optimization |
| Threshold Voltage (Vth) | 5 - 20 V | Film thickness, LC droplet size, dielectric properties of LC and polymer. |
| Saturation Voltage (Vsat) | 20 - 60 V | Film thickness, LC droplet size, anchoring energy at the droplet-polymer interface. |
| Contrast Ratio (CR) | 10 - 50 | LC droplet size and density, refractive index matching, film thickness. |
| Rise Time (τ_on) | 1 - 10 ms | Applied voltage, viscosity of LC, droplet size. |
| Fall Time (τ_off) | 10 - 50 ms | Droplet size, anchoring energy, polymer matrix properties. |
Troubleshooting Common Issues:
-
High Driving Voltage: Can be caused by a small droplet size or a thick PDLC film. To reduce the driving voltage, decrease the UV curing intensity or increase the film thickness.
-
Low Contrast Ratio: May result from poor refractive index matching between the 5OCB and the polymer matrix, or from very small LC droplets that do not scatter light effectively. Ensure proper material selection and optimize curing conditions to achieve a suitable droplet size.
-
Hysteresis in V-T Curve: This can be caused by charge trapping at the polymer-droplet interface. Using a higher frequency AC driving voltage can sometimes mitigate this effect.
Conclusion
5OCB remains a cornerstone liquid crystal for the development of polymer dispersed liquid crystal films. Its favorable physical properties and compatibility with common polymer systems allow for the fabrication of PDLCs with tunable electro-optical characteristics. By carefully controlling the formulation and fabrication parameters, particularly during the PIPS process, researchers can optimize the performance of 5OCB-based PDLCs for a wide array of applications, from smart glazing to advanced optical components. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of 5OCB in PDLC research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 8. eoillc.com [eoillc.com]
- 9. ijres.org [ijres.org]
- 10. vpi2004.com [vpi2004.com]
- 11. dakenchem.com [dakenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of 4-Cyano-4'-pentyloxybiphenyl (5CB) Liquid Crystal Cells
Introduction: The Significance of 4-Cyano-4'-pentyloxybiphenyl (5CB) in Liquid Crystal Research
4-Cyano-4'-pentyloxybiphenyl, commonly referred to as 5CB, stands as a cornerstone in the field of liquid crystal science and technology. First synthesized in 1972 by George William Gray and his team, its discovery was a pivotal moment that propelled the development of liquid crystal displays (LCDs).[1][2] The unique molecular architecture of 5CB, characterized by a rigid biphenyl core, a flexible pentyl chain, and a polar cyano group, gives rise to its remarkable liquid crystalline properties.[3][4] This rod-like molecule, approximately 20 Å in length, exhibits a nematic liquid crystal phase at a convenient temperature range around room temperature, making it an ideal candidate for a wide array of research and technological applications.[1][3]
The nematic phase of 5CB is characterized by long-range orientational order of the molecules, while their positional order is random, akin to a liquid.[4][5] This anisotropy is the key to its electro-optic effects. The orientation of the 5CB molecules, and thus the bulk optical properties of the material, can be readily manipulated by external stimuli such as electric fields.[3][4] This principle is the fundamental basis for the operation of ubiquitous LCD technology.[3]
The preparation of high-quality liquid crystal cells is paramount for the accurate study of their physical properties and for the optimal performance of LC-based devices. The alignment of the liquid crystal molecules at the substrate-LC interface dictates the overall molecular arrangement within the cell. Therefore, a meticulous and well-controlled fabrication process is essential. This guide provides a detailed, step-by-step protocol for the preparation of 5CB liquid crystal cells, from substrate cleaning to cell filling and sealing. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the underlying principles, ensuring the fabrication of reliable and high-performance liquid crystal cells.
Physicochemical Properties of 4-Cyano-4'-pentyloxybiphenyl (5CB)
A thorough understanding of the physical properties of 5CB is crucial for the successful design and fabrication of liquid crystal cells. The phase transition temperatures, in particular, dictate the handling and operating conditions of the material.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉N | [1] |
| Molar Mass | 249.357 g·mol⁻¹ | [1] |
| Crystal to Nematic Phase Transition | ~22.5 °C | [1][3] |
| Nematic to Isotropic Phase Transition | ~35.0 °C | [1][3] |
| Dielectric Anisotropy (Δε) | Positive | [4] |
The transition from a solid crystalline state to the nematic phase occurs at approximately 22.5°C, and the transition from the nematic to an isotropic liquid phase happens at around 35.0°C.[1][3] This relatively narrow nematic range at room temperature simplifies experimental setups.[3] The positive dielectric anisotropy of 5CB indicates that the molecules tend to align parallel to an applied electric field.[4]
Experimental Workflow for 5CB Liquid Crystal Cell Fabrication
The following diagram illustrates the key stages in the preparation of a 5CB liquid crystal cell. Each step is critical for achieving a uniform and defect-free alignment of the liquid crystal molecules.
Caption: A schematic overview of the fabrication process for 5CB liquid crystal cells.
Detailed Protocols
PART 1: Substrate Preparation
The foundation of a high-quality liquid crystal cell is the pristine condition of the substrates. Indium Tin Oxide (ITO) coated glass is commonly used as it provides a transparent conductive layer necessary for applying an electric field across the liquid crystal.
1.1. ITO Coated Glass Substrate Cleaning
The primary objective of this step is to remove organic residues, dust particles, and any other contaminants from the ITO surface that could interfere with the adhesion of the alignment layer and the uniform alignment of the liquid crystal. A multi-step cleaning process involving sonication in various solvents is highly effective.[6][7]
Materials:
-
ITO coated glass substrates
-
Acetone (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Lint-free wipes
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven or hotplate
Protocol:
-
Initial Wipe: Gently wipe the surface of the ITO substrates with lint-free wipes soaked in acetone to remove gross contaminants.
-
Sonication in Acetone: Place the substrates in a beaker filled with acetone and sonicate for 15-30 minutes.[6][7] This step effectively removes organic grease and oils.
-
Rinse with DI Water: Thoroughly rinse the substrates with DI water to remove acetone residues.
-
Sonication in Isopropanol: Transfer the substrates to a beaker with isopropanol and sonicate for another 15-30 minutes.[6][7] Isopropanol helps in removing any remaining organic contaminants and is less volatile than acetone.
-
Final DI Water Rinse: Rinse the substrates extensively with DI water. A key indicator of a clean surface is the sheeting action of water, where it flows off the surface in a continuous film rather than forming droplets.[7]
-
Drying: Dry the substrates using a gentle stream of high-purity nitrogen gas.
-
Baking: Place the cleaned substrates in an oven or on a hotplate at 110-120°C for at least 10 minutes to eliminate any residual moisture.[6] The substrates should be used for the next step as soon as possible to prevent re-contamination from the ambient environment.[8]
1.2. Polyimide (PI) Alignment Layer Coating
A thin, uniform layer of polyimide is deposited on the ITO surface to serve as the alignment layer. This polymer layer, after appropriate treatment, will direct the orientation of the 5CB molecules at the interface.[9] Spin coating is the preferred method for achieving a uniform film thickness.[6]
Materials:
-
Cleaned ITO substrates
-
Polyimide precursor solution (e.g., in N-Methyl-2-pyrrolidone)
-
Spin coater
-
Hotplate
Protocol:
-
Dispense PI Solution: Place a cleaned ITO substrate on the chuck of the spin coater. Dispense a small amount of the polyimide precursor solution onto the center of the substrate.
-
Spin Coating: Ramp up the spin coater to the desired speed (e.g., 3000-4000 rpm) and spin for a set duration (e.g., 30-60 seconds).[6] The final thickness of the PI layer is determined by the viscosity of the solution and the spin coating parameters.
-
Soft Bake: Carefully transfer the coated substrate to a hotplate set at a relatively low temperature (e.g., 80-90°C) for about 10 minutes.[6] This step, known as soft baking, drives off the bulk of the solvent.
1.3. Polyimide Curing (Baking)
The soft-baked polyimide film is then subjected to a high-temperature curing process. This step induces a chemical reaction called imidization, where the polyamic acid precursor is converted into the robust polyimide polymer.[6] The curing temperature and duration are critical parameters that can influence the final properties of the alignment layer.[10][11]
Materials:
-
PI-coated substrates
-
Programmable oven
Protocol:
-
Curing: Place the soft-baked substrates in a programmable oven.
-
Temperature Profile: Ramp the temperature up to the final curing temperature (typically between 180°C and 250°C) and hold for a specified time (e.g., 1 hour).[6] The exact temperature profile depends on the specific polyimide used.
-
Cooling: After curing, allow the substrates to cool down slowly to room temperature to avoid thermal stress.
PART 2: Alignment Induction
To induce a preferred orientation for the liquid crystal molecules, the surface of the cured polyimide layer must be made anisotropic. Mechanical rubbing is the most common and well-established technique for this purpose.[12]
2.1. Mechanical Rubbing
This process involves gently rubbing the surface of the PI film in a single direction with a velvet or rayon cloth.[12] The rubbing process creates microscopic grooves and reorients the polymer chains at the surface, which in turn directs the alignment of the liquid crystal molecules.
Materials:
-
Cured PI-coated substrates
-
Rubbing machine equipped with a velvet or rayon cloth roller
Protocol:
-
Mount Substrate: Securely mount the PI-coated substrate on the stage of the rubbing machine.
-
Set Rubbing Parameters: Adjust the rubbing parameters, including the roller rotation speed, the translation speed of the stage, and the pile impression (the depth to which the cloth fibers press into the PI layer).[6] These parameters influence the resulting pretilt angle of the liquid crystal molecules.
-
Rubbing Process: Perform a single, unidirectional rub across the entire surface of the substrate.[6] It is crucial to maintain consistency in the rubbing direction and pressure for uniform alignment.
PART 3: Cell Assembly and Filling
The final stage involves constructing the cell and filling it with the 5CB liquid crystal.
3.1. Cell Assembly
Two rubbed substrates are assembled to form a cell with a precise gap, which is maintained by spacers.
Materials:
-
Two rubbed PI-coated substrates
-
UV-curable sealant or epoxy
-
Spacers of a desired diameter (e.g., glass or plastic microspheres)
-
Dispenser for sealant
Protocol:
-
Apply Sealant: Dispense a thin line of UV-curable sealant along the perimeter of one of the substrates, leaving a small gap for filling.
-
Disperse Spacers: If not already mixed in the sealant, disperse the spacers onto the sealant-applied substrate to ensure a uniform cell gap.
-
Assemble the Cell: Carefully place the second substrate on top of the first, with their rubbing directions either parallel or anti-parallel, as required by the specific application.
-
Cure the Sealant: Press the two substrates together and cure the sealant using a UV lamp.
3.2. Liquid Crystal Filling
The empty cell is filled with 5CB in its isotropic phase using capillary action.[4][6]
Materials:
-
Assembled empty cell
-
4-Cyano-4'-pentyloxybiphenyl (5CB)
-
Hotplate
-
Vacuum chamber (optional, but recommended for larger cells)
Protocol:
-
Heat 5CB and Cell: Heat both the 5CB and the empty cell to a temperature above the nematic-isotropic transition temperature of 5CB (i.e., >35°C).[6] This ensures that the 5CB is in its low-viscosity isotropic liquid phase, facilitating filling.
-
Filling: Place a drop of the isotropic 5CB at the opening of the cell. The liquid crystal will be drawn into the cell gap by capillary action. For larger cells, a vacuum filling technique may be employed where the cell is placed in a vacuum chamber, a drop of LC is placed at the filling port, and then the chamber is slowly brought back to atmospheric pressure, forcing the LC into the cell.[13]
-
Cooling: Once filled, slowly cool the cell down to room temperature, allowing the 5CB to transition into the nematic phase and align uniformly according to the direction imposed by the rubbed PI layers.
3.3. Cell Sealing
After filling, the opening in the sealant is closed to prevent leakage of the liquid crystal.
Materials:
-
UV-curable sealant or epoxy
Protocol:
-
Seal the Gap: Apply a small amount of sealant to the filling port to seal the cell completely.
-
Cure: Cure the sealant with a UV lamp.
Characterization of the 5CB Liquid Crystal Cell
The quality of the fabricated liquid crystal cell can be assessed through various characterization techniques.
-
Polarizing Optical Microscopy (POM): This is the most fundamental technique to visually inspect the uniformity of the liquid crystal alignment. A well-aligned cell will exhibit a uniform color between crossed polarizers, and any defects or disclinations will be readily apparent.
-
Electro-Optic Measurements: By applying a voltage across the ITO electrodes, the switching behavior of the 5CB molecules can be characterized. This includes measuring the threshold voltage, response time, and contrast ratio.[14]
-
Pretilt Angle Measurement: The pretilt angle, which is the angle the liquid crystal director makes with the substrate surface, is a critical parameter for many display applications. It can be measured using techniques such as the crystal rotation method.[6][15]
Conclusion
The protocol outlined in this guide provides a comprehensive and detailed methodology for the fabrication of high-quality 4-Cyano-4'-pentyloxybiphenyl liquid crystal cells. By understanding the scientific principles behind each step, from meticulous substrate cleaning to controlled alignment layer treatment and cell assembly, researchers can consistently produce reliable devices for both fundamental studies and advanced applications. The versatility and well-characterized properties of 5CB ensure its continued importance in the ever-evolving field of liquid crystal science.
References
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Techinstro: How to clean ITO Coated Glass Substrate? [techinstro.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. OPG [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. Alignment layer - Wikipedia [en.wikipedia.org]
- 13. smarterglass.com [smarterglass.com]
- 14. researchgate.net [researchgate.net]
- 15. OPG [opg.optica.org]
Application Notes and Protocols for the Alignment of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile Films
Abstract
This comprehensive guide provides detailed application notes and protocols for achieving high-quality alignment of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile (5OCB) films. The unique electro-optical properties of 5OCB, a nematic liquid crystal, are critically dependent on the uniform orientation of its constituent molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize liquid crystal technologies. We will delve into the theoretical underpinnings and provide step-by-step protocols for two primary alignment techniques: Mechanical Rubbing and Photo-Alignment. Furthermore, we will explore the influence of external electric and magnetic fields on molecular orientation and discuss methods for film characterization.
Introduction to 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile (5OCB)
4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, commonly known as 5OCB, is a member of the cyanobiphenyl family of liquid crystals.[1] Its elongated molecular structure, consisting of a rigid biphenyl core, a flexible pentyloxy tail, and a polar cyano headgroup, gives rise to its mesomorphic behavior.[2][3][4][5] 5OCB exhibits a nematic phase at temperatures between its crystalline and isotropic liquid states, characterized by long-range orientational order of the molecular long axes, referred to as the director.[1] This orientational order makes 5OCB highly anisotropic in its optical and dielectric properties, which is the basis for its application in various technologies, including displays, sensors, and spatial light modulators.[6][7]
The performance of any device based on 5OCB films is fundamentally dictated by the uniformity and direction of the liquid crystal alignment.[7] Uncontrolled or poorly aligned films will contain defects that scatter light and degrade device performance. Therefore, precise control over the molecular orientation at the substrate interface is paramount. This guide will provide the necessary protocols to achieve both planar (where the director is parallel to the substrate) and homeotropic (where the director is perpendicular to the substrate) alignments.
Foundational Concepts in Liquid Crystal Alignment
The alignment of liquid crystal molecules at a solid interface is governed by the anisotropic interactions between the liquid crystal and the substrate surface.[8][9] These interactions, often referred to as anchoring, can be manipulated to induce a preferred orientation. The two primary methods for achieving this are creating anisotropic surface topography and inducing anisotropic molecular interactions at the surface.
-
Mechanical Rubbing: This traditional and widely used technique involves mechanically buffing a polymer-coated substrate with a velvet or cloth-covered roller.[10][11] This process creates microscopic grooves on the polymer surface and aligns the polymer chains in the rubbing direction, which in turn directs the alignment of the liquid crystal molecules.[10][12]
-
Photo-Alignment: A non-contact alternative to rubbing, photo-alignment utilizes polarized light to induce anisotropy in a photosensitive polymer layer.[6] This method offers the advantage of avoiding mechanical damage and static charge buildup, and allows for the creation of complex alignment patterns.[6]
External fields can also be employed to manipulate the alignment of the bulk liquid crystal:
-
Electric Field Alignment: Due to its positive dielectric anisotropy, the 5OCB director will tend to align parallel to an applied electric field.[13][14]
-
Magnetic Field Alignment: Similarly, an external magnetic field can be used to orient the director of 5OCB.[13][15]
Experimental Protocols
General Liquid Crystal Cell Fabrication
The following is a general protocol for the fabrication of a liquid crystal cell, which is a prerequisite for most alignment studies.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layer polymer (e.g., Polyimide solution)
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
-
Spinner coater
-
Hot plate
-
UV-curable sealant
-
Spacers (e.g., silica microspheres) of desired diameter
-
4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile (5OCB)
-
Vacuum chamber
-
UV light source
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas and bake on a hotplate at 120°C for 20 minutes to remove any residual moisture.
-
Alignment Layer Deposition: Spin-coat a thin layer of the chosen alignment polymer (e.g., polyimide) onto the conductive side of the ITO substrates. The spin speed and time should be optimized to achieve the desired film thickness (typically in the range of 50-100 nm).
-
Curing the Alignment Layer: Bake the coated substrates on a hotplate according to the polymer manufacturer's instructions to cure the polymer. This step is crucial for the thermal and mechanical stability of the alignment layer.
-
Inducing Anisotropy: Apply the desired alignment technique (Mechanical Rubbing or Photo-Alignment) as detailed in the subsequent sections.
-
Cell Assembly: Dispense a UV-curable sealant mixed with spacers of a specific diameter around the perimeter of one of the substrates. Place the second substrate on top, with the alignment directions anti-parallel for a standard planar cell.
-
Curing the Sealant: Gently press the two substrates together and expose the sealant to a UV light source to cure it, forming a sealed cell with a precise gap defined by the spacers.
-
Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce a drop of 5OCB at the opening of the cell. Upon releasing the vacuum, the liquid crystal will be drawn into the cell by capillary action. The filling process should be carried out at a temperature above the nematic-isotropic transition temperature of 5OCB to ensure a defect-free filling.
-
Sealing the Cell: Once the cell is filled, seal the opening with a small amount of UV-curable sealant and cure it.
Figure 1: General experimental workflow for liquid crystal cell fabrication and characterization.
Protocol for Mechanical Rubbing Alignment
This protocol describes the steps to achieve planar alignment of 5OCB films using the mechanical rubbing technique.
Materials and Equipment:
-
Cured polyimide-coated substrates
-
Rubbing machine with a velvet-covered roller
-
Pressurized nitrogen gun
Protocol:
-
Machine Setup: Install the velvet-covered roller on the rubbing machine. Set the desired rubbing parameters, including roller rotation speed, substrate translation speed, and rubbing depth (the pressure applied by the roller).
-
Rubbing Process: Place the cured polyimide-coated substrate on the machine's stage. Initiate the rubbing process, where the rotating roller translates across the substrate surface. The rubbing should be performed in a single direction.
-
Post-Rubbing Cleaning: After rubbing, use a pressurized nitrogen gun to gently blow away any dust or debris generated during the process.
-
Cell Assembly: Proceed with the cell assembly as described in the general protocol. For a standard twisted nematic cell, the rubbing directions on the two substrates should be perpendicular to each other. For a planar anti-parallel cell, the rubbing directions should be opposite.
| Parameter | Typical Range | Notes |
| Rubbing Roller Speed | 500 - 1500 rpm | Higher speeds can lead to stronger alignment but may also increase the risk of surface damage. |
| Substrate Speed | 10 - 50 mm/s | Slower speeds increase the rubbing density. |
| Rubbing Depth | 0.1 - 0.5 mm | This parameter controls the pressure applied to the substrate and is critical for achieving a consistent pretilt angle.[16] |
| Number of Rubs | 1 - 5 | Multiple rubs in the same direction can enhance the alignment uniformity. |
| Alignment Layer | Polyimide (PI) | Different types of polyimide can be used to control the pretilt angle.[17][18] |
| Expected Pretilt Angle | 1° - 5° | The small angle the director makes with the substrate surface. This is influenced by the polymer and rubbing conditions.[11][16] |
Table 1: Key parameters for mechanical rubbing alignment of 5OCB films.
Figure 2: Mechanism of mechanical rubbing for planar alignment of 5OCB.
Protocol for Photo-Alignment
This protocol details the use of polarized light to induce planar alignment in 5OCB films.
Materials and Equipment:
-
Substrates coated with a photo-aligning polymer (e.g., a cinnamate-based polymer)
-
Polarized UV light source (e.g., a mercury lamp with a linear polarizer)
-
Shutter system
-
Energy meter
Protocol:
-
Substrate Preparation: Prepare substrates coated with a photo-aligning polymer as described in the general fabrication protocol.
-
Exposure Setup: Place the coated substrate under the polarized UV light source. Ensure the polarization direction of the light is well-defined.
-
UV Exposure: Expose the substrate to the polarized UV light for a specific duration and intensity. The exposure dose is a critical parameter that determines the quality of the alignment.
-
Cell Assembly: Assemble the liquid crystal cell using the photo-aligned substrates. The relative orientation of the alignment directions on the two substrates will determine the cell type (e.g., anti-parallel for a planar cell).
| Parameter | Typical Range | Notes |
| Light Source | Polarized UV Lamp (e.g., Hg) | The wavelength should be chosen based on the absorption spectrum of the photo-aligning material. |
| Exposure Dose | 0.1 - 5 J/cm² | The optimal dose depends on the specific photo-aligning polymer and desired anchoring energy.[19] |
| Polarization Direction | User-defined | The liquid crystal director will typically align perpendicular or parallel to the polarization direction, depending on the material.[19] |
| Photo-alignment Material | Cinnamate-based polymers, Azo-dyes | The choice of material will influence the alignment direction and stability.[3][6][19] |
| Expected Pretilt Angle | < 1° | Photo-alignment typically results in a very low pretilt angle. |
Table 2: Key parameters for photo-alignment of 5OCB films.
Figure 3: Mechanism of photo-alignment for planar orientation of 5OCB.
Characterization of Film Alignment
The quality of the liquid crystal alignment should be assessed to ensure uniformity and the desired director orientation.
-
Polarized Optical Microscopy (POM): This is the most common and straightforward technique for visualizing the alignment quality. A uniformly aligned cell will appear uniformly bright or dark between crossed polarizers and will show a uniform extinction when the alignment direction is parallel to the polarizer or analyzer. Defects in the alignment will be readily visible.
-
Spectroscopic Ellipsometry: This technique can be used to precisely measure the pretilt angle of the liquid crystal director at the substrate surface.
-
Crystal Rotation Method: This method involves measuring the transmitted light intensity through the cell as it is rotated between crossed polarizers to determine the pretilt angle.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Non-uniform alignment (defects) | Incomplete or non-uniform rubbing/photo-exposure. | Optimize rubbing parameters (pressure, speed) or photo-exposure dose. Ensure a clean and dust-free environment. |
| Contamination on the substrate. | Improve the substrate cleaning procedure. | |
| Incorrect pretilt angle | Inappropriate alignment layer or rubbing conditions. | Select a different polyimide or adjust rubbing parameters. For homeotropic alignment, use a specific homeotropic PI.[20] |
| Air bubbles in the cell | Improper vacuum filling. | Ensure a good vacuum is achieved before filling. Fill the cell at an elevated temperature (isotropic phase). |
Table 3: Common issues and troubleshooting tips for 5OCB film alignment.
Conclusion
The alignment of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile films is a critical step in the fabrication of high-performance liquid crystal devices. This guide has provided a detailed overview of the fundamental principles and practical protocols for achieving both planar and homeotropic alignment using mechanical rubbing and photo-alignment techniques. By carefully controlling the experimental parameters outlined in this document, researchers and scientists can achieve high-quality, uniform 5OCB films for a wide range of applications.
References
- 1. ijres.org [ijres.org]
- 2. tu-chemnitz.de [tu-chemnitz.de]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3) IR Spectrum [m.chemicalbook.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Surface alignment of ferroelectric nematic liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. spring8.or.jp [spring8.or.jp]
- 12. Nematic liquid crystals in electric and magnetic fields - UBC Library Open Collections [open.library.ubc.ca]
- 13. Electric and Magnetic Field-Assisted Orientational Transitions in the Ensembles of Domains in a Nematic Liquid Crystal on the Polymer Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Measurement of Anchoring Energy of 5OCB on Diverse Substrates
Introduction: The Critical Role of Surface Anchoring in Liquid Crystal Technologies
The interface between a liquid crystal and a solid substrate is a region of paramount importance, dictating the macroscopic alignment and, consequently, the electro-optical properties of the entire liquid crystal device. The strength of the interaction that aligns the liquid crystal molecules in a preferred direction at this interface is quantified by the anchoring energy . A precise understanding and measurement of this energy are crucial for the design and optimization of a vast array of technologies, from high-resolution liquid crystal displays (LCDs) to advanced photonic devices and biosensors.
This guide provides a comprehensive overview of the theoretical principles and experimental protocols for the measurement of the anchoring energy of a well-characterized nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5OCB) , on a variety of technologically relevant substrates. 5OCB is a staple in liquid crystal research due to its nematic phase at room temperature and well-documented physical properties. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to accurately characterize the anchoring phenomena in their specific systems.
Theoretical Framework: Understanding the Fundamentals of Liquid Crystal Anchoring
The orientation of liquid crystal molecules at a substrate is described by a direction known as the easy axis . The anchoring energy, denoted by W, represents the energy required per unit area to deviate the liquid crystal director from this easy axis. The most widely accepted phenomenological description of this energy is the Rapini-Papoular model, which for a simple deviation by an angle θ from the easy axis, is given by:
fs = (1/2) W sin2(θ)
This expression highlights that a higher anchoring energy signifies a stronger resistance to the reorientation of the liquid crystal director by an external field. The anchoring can be broadly categorized into two principal components:
-
Polar Anchoring: This pertains to the out-of-plane deviation of the liquid crystal director.
-
Azimuthal Anchoring: This relates to the in-plane deviation of the liquid crystal director.
Another crucial concept is the extrapolation length , L, which provides an alternative measure of the anchoring strength and is defined as L = K/W, where K is the relevant elastic constant of the liquid crystal. The extrapolation length can be visualized as the distance from the surface to a virtual plane where the director is considered to be infinitely anchored.
Methodologies for Measuring Anchoring Energy
A variety of techniques have been developed to quantify the anchoring energy of nematic liquid crystals. The choice of method often depends on the strength of the anchoring, the type of anchoring (polar or azimuthal) to be measured, and the available experimental equipment.
High-Field Techniques
High-field methods are among the most common and reliable for determining polar anchoring energy. These techniques involve applying a strong electric or magnetic field to a liquid crystal cell and measuring the resulting optical or capacitive response.
-
Principle of Operation: A strong external field is applied perpendicular to the initial alignment direction, causing a reorientation of the liquid crystal director throughout the cell. At the surfaces, the director's orientation is a balance between the torque exerted by the external field and the restoring torque from the surface anchoring. By measuring a bulk property of the cell that depends on the director profile, such as capacitance or optical retardation, and fitting the data to the predictions of elastic theory, the anchoring energy can be extracted. The high-field approximation simplifies the analysis, leading to a linear relationship between the measured property and the inverse of the applied field, from which the anchoring energy can be determined.[1]
-
Causality in Experimental Design: The use of a high field is crucial as it induces a significant deviation of the director even at the strongly anchored surfaces, making the measurement sensitive to the anchoring energy. The choice between an electric or magnetic field depends on the liquid crystal's dielectric and diamagnetic anisotropies, respectively. Electric field methods are often more practical for laboratory settings.
Optical Methods
Optical techniques offer high sensitivity and can be adapted to measure both polar and azimuthal anchoring energies.
-
Spectroscopic Ellipsometry: This powerful technique measures the change in polarization of light upon reflection from or transmission through the liquid crystal cell.[2][3] By analyzing the ellipsometric parameters at various wavelengths and angles of incidence, and for different applied voltages, a detailed director profile can be reconstructed.[2] Fitting this profile with the elastic theory of liquid crystals allows for a precise determination of the anchoring energy.[2][3]
-
Reflectance-Based Methods: These methods rely on the principle that the reflectivity at the interface between the substrate and the liquid crystal is sensitive to the orientation of the director at that interface.[4] By measuring the change in reflectance as a function of an applied field, the surface tilt angle can be determined, which in turn allows for the calculation of the polar anchoring energy.[4]
-
Whispering Gallery Modes (WGMs): This novel technique utilizes the resonant modes of light circulating within a liquid crystal droplet. The spectral position of these WGMs is highly sensitive to the refractive index at the droplet's surface, which is determined by the director orientation. By applying an external field and observing the shift in the WGMs, the director response at the interface can be calculated, yielding the anchoring energy.[5]
Torque Balance Method
The torque balance method is particularly well-suited for measuring azimuthal anchoring energy.
-
Principle of Operation: In a twisted nematic (TN) cell, the liquid crystal director twists from one substrate to the other. If one of the substrates has a known, very strong anchoring (reference substrate) and the other has the unknown anchoring to be measured, the total twist angle will be a result of the balance between the elastic torque of the liquid crystal and the anchoring torque at the surface with weaker anchoring. By accurately measuring the actual twist angle in the cell, the azimuthal anchoring energy can be calculated.[6]
Experimental Protocols
The following are detailed protocols for two widely used methods for measuring the polar and azimuthal anchoring energies of 5OCB.
Protocol 1: High-Electric-Field Method for Polar Anchoring Energy Measurement
This protocol describes the measurement of the polar anchoring energy of 5OCB on a chosen substrate using the capacitance-voltage (C-V) and optical retardation-voltage (R-V) techniques.
Materials and Equipment:
-
Nematic liquid crystal: 4-cyano-4'-pentylbiphenyl (5OCB)
-
Substrates with transparent conductive coating (e.g., ITO-coated glass)
-
Alignment layer material (e.g., polyimide, SiO)
-
Spin coater
-
Rubbing machine (for rubbed alignment) or evaporation system (for SiO)
-
UV-curable sealant
-
Spacers of known thickness (e.g., 5-10 µm)
-
Function generator and voltage amplifier
-
LCR meter
-
Polarizing optical microscope with a rotating stage and a compensator (e.g., Berek or Sénarmont)
-
He-Ne laser (or another monochromatic light source)
-
Photodetector
-
Temperature controller
Workflow Diagram:
References
Application Note: Enhancing the Electro-Optical and Thermal Properties of 4-Cyano-4'-pentyloxybiphenyl (5OCB) via Nanoparticle Doping
Abstract
This document provides a comprehensive guide to the doping of the nematic liquid crystal 4-Cyano-4'-pentyloxybiphenyl (5OCB) with nanoparticles (NPs). The introduction of nanoscale materials into a liquid crystal host is a powerful method for tuning its intrinsic physical properties to meet the demands of advanced electro-optical applications.[1] This application note details the scientific rationale, step-by-step experimental protocols for preparation and characterization, and expected outcomes. By explaining the causality behind experimental choices, this guide serves researchers and scientists in materials science and photonics seeking to develop next-generation liquid crystal-nanocomposite materials with enhanced performance characteristics such as lower driving voltages, faster switching times, and modified thermal behavior.[2][3]
Introduction: The Rationale for Nanoparticle Doping
4-Cyano-4'-pentyloxybiphenyl (5OCB) is a calamitic (rod-shaped) liquid crystal widely used in research due to its convenient nematic phase range near room temperature. Like other cyanobiphenyls, its large dipole moment results in a strong positive dielectric anisotropy, making it highly responsive to electric fields and a cornerstone material for display technologies.[4][5]
However, the performance limits of pure liquid crystals often fall short of the requirements for emerging technologies. Doping the liquid crystal host with functional nanoparticles offers a versatile and effective strategy to create hybrid materials with superior properties.[6] The motivation for this process is threefold:
-
To Enhance Intrinsic Properties: Nanoparticles can favorably alter key physical parameters of the liquid crystal, including dielectric anisotropy, birefringence, elastic constants, and rotational viscosity.[7]
-
To Introduce New Functionalities: The unique properties of the nanoparticles themselves (e.g., plasmonic resonance of gold NPs, ferroelectricity of BaTiO₃ NPs) can be imparted to the liquid crystal host, creating multifunctional materials.[2][3]
-
To Mitigate Undesirable Effects: Nanoparticles can act as ion-trapping agents, reducing the concentration of mobile ionic impurities within the liquid crystal.[8] This "ion-trapping" effect can suppress the electric field screening that leads to image sticking and slower response times in display devices.[9]
The interactions between the nanoparticles and the liquid crystal molecules are complex but can be broadly understood as a combination of effects. The nanoparticles disrupt the long-range orientational order of the liquid crystal director, which can alter the material's elastic and viscous properties.[10] Furthermore, the nanoparticles' own electrical properties can modify the local electric field experienced by the surrounding liquid crystal molecules, directly impacting parameters like threshold voltage and dielectric anisotropy.[7][11]
A wide variety of nanoparticles have been successfully dispersed in liquid crystal hosts, including:
-
Metallic Nanoparticles (e.g., Au, Ag): Known to alter electro-optical characteristics and induce memory effects.[12][13]
-
Metal-Oxide Nanoparticles (e.g., MgO, Fe₂O₃, TiO₂): Often used to enhance dielectric properties and trap ionic impurities.[12][14][15]
-
Quantum Dots (QDs): Introduce unique photoluminescent properties and can modify dielectric anisotropy.[16]
-
Carbon Nanotubes (CNTs): Can significantly impact electrical conductivity and electro-optical switching.[12][16]
This guide will provide a generalized protocol applicable to various nanoparticle types, with specific considerations highlighted where necessary.
Materials and Equipment
Materials
| Material | Supplier & Grade | Key Properties | Purpose |
| 4-Cyano-4'-pentyloxybiphenyl (5OCB) | High-Purity Grade (>99.5%) | Nematic Liquid Crystal Host | The primary component of the composite system. |
| Nanoparticles (e.g., Gold, TiO₂) | Various (Specify size and coating) | Dopant | To modify the properties of the 5OCB host. |
| Toluene | Anhydrous, >99.8% | Solvent | For creating a stable nanoparticle stock dispersion. |
| Acetone | Reagent Grade | Cleaning Solvent | For cleaning glassware and substrates. |
| Isopropanol (IPA) | Reagent Grade | Cleaning Solvent | For final rinsing of glassware and substrates. |
| Indium Tin Oxide (ITO) Coated Glass Slides | Standard, for LC cells | Substrate | For fabricating electro-optical test cells. |
| Polyimide Alignment Layer | (e.g., PI-2555) | Surface Coating | To induce planar alignment of the liquid crystal. |
| UV-Curable Epoxy | Optical Grade | Sealant | To seal the liquid crystal test cells. |
Table 1: Properties of 4-Cyano-4'-pentyloxybiphenyl (5OCB)
| Property | Value |
| Chemical Formula | C₁₈H₁₉NO |
| Molar Mass | 265.36 g/mol |
| Crystal to Nematic Transition (TC-N) | ~52-54 °C |
| Nematic to Isotropic Transition (TN-I) | ~68 °C |
| Dielectric Anisotropy (Δε) | Positive |
Note: Transition temperatures can vary slightly based on purity.
Equipment
-
Analytical Balance (±0.01 mg precision)
-
Probe Sonicator (Ultrasonic Homogenizer)
-
Heated Magnetic Stirrer
-
Vacuum Oven
-
Centrifuge
-
Polarized Optical Microscope (POM) with Hot Stage
-
Differential Scanning Calorimeter (DSC)
-
LCR Meter (for dielectric spectroscopy)
-
Function Generator and Oscilloscope (for electro-optical measurements)
-
Photodetector
-
Spin Coater
-
UV Curing Lamp
-
Rubbing Machine (for polyimide alignment)
-
Micropipettes
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation and characterization of nanoparticle-doped 5OCB.
Protocol 1: Preparation of a Stable Nanoparticle Stock Dispersion
The primary challenge in creating liquid crystal-nanocomposites is preventing the aggregation of nanoparticles, which can lead to non-uniform properties and device failure. This protocol uses probe sonication to impart high-energy acoustic cavitation, breaking apart agglomerates.[17][18]
Causality: Direct probe sonication is more effective than a bath sonicator for de-agglomerating nanoparticles because it delivers a much higher power density directly into the sample volume. The choice of solvent (toluene) is critical; it must effectively wet the nanoparticles and be compatible with the liquid crystal, while also having a suitable boiling point for later removal.
-
Weighing: Accurately weigh a precise amount of nanoparticles (e.g., 10 mg) and transfer to a clean, dry glass vial.
-
Solvent Addition: Add a specific volume of toluene to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Sonication:
-
Place the vial in an ice bath to dissipate heat generated during sonication. Excessive heat can alter nanoparticle properties or cause solvent evaporation.
-
Immerse the tip of the probe sonicator into the upper half of the liquid, ensuring it does not touch the vial walls or bottom.
-
Sonicate the mixture for 30-60 minutes at a moderate power setting. The duration and power may need optimization depending on the specific nanoparticle type and concentration.
-
-
Verification (Optional): After sonication, a small aliquot of the dispersion can be analyzed using Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA) to verify the hydrodynamic size distribution and confirm de-agglomeration.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Frontiers | Nanoparticles in thermotropic and lyotropic liquid crystals [frontiersin.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. OPG [opg.optica.org]
- 10. iipseries.org [iipseries.org]
- 11. worldscientific.com [worldscientific.com]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Error | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Response Times in 4-Cyano-4'-pentyloxybiphenyl (5OCB) Devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyano-4'-pentyloxybiphenyl (5OCB) based devices. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you improve the response time of your experimental setups. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common hurdles and accelerate your research.
Introduction: Understanding the Criticality of Response Time in 5OCB Devices
4-Cyano-4'-pentyloxybiphenyl (5OCB) is a nematic liquid crystal widely utilized in various optoelectronic applications, including spatial light modulators, optical switches, and tunable filters. The response time, or the speed at which the liquid crystal molecules reorient themselves in response to an applied electric field, is a critical performance parameter. A slow response time can limit the device's operational frequency and overall efficiency. This guide will delve into the key factors influencing the response time of 5OCB and provide actionable solutions to optimize it.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by researchers working with 5OCB.
Q1: What is the typical response time I should expect from a 5OCB-based device?
The response time of a 5OCB device is not a fixed value but is dependent on several factors, including the cell gap, operating temperature, and driving voltage. However, studies have shown that for a 10 µm cell gap, switching times can range from milliseconds to as low as 30 to 50 nanoseconds at high electric fields and elevated temperatures.[1]
Q2: How does temperature affect the response time of my 5OCB device?
Temperature is a critical parameter. As the temperature increases, the rotational viscosity of the liquid crystal decreases, leading to a faster response time.[2][3] For instance, both the delay and transition times of 5OCB have been observed to decrease with increasing temperature.[1] It is crucial to operate within the nematic phase of 5OCB and to ensure stable and uniform temperature control for consistent performance.
Q3: Can I indefinitely increase the driving voltage to get a faster response time?
While a higher driving voltage generally leads to a faster turn-on time, there are practical limitations. Exceedingly high voltages can lead to dielectric breakdown of the liquid crystal or the alignment layers.[1] Moreover, at very high electric fields, the delay time may approach a constant value, meaning further increases in voltage will have a diminished effect on the overall switching time.[1]
Q4: What are the signs of impurity contamination in my 5OCB, and how can it affect response time?
Ionic impurities are a common issue in liquid crystals and can significantly impact performance. Signs of contamination include an increased leakage current, a reduced voltage holding ratio, and a slower response time.[4] These ions can screen the applied electric field, reducing the effective field experienced by the liquid crystal molecules and thus slowing down their reorientation.
Troubleshooting Guides: A Deeper Dive into Response Time Optimization
This section provides a systematic approach to identifying and resolving issues related to slow response times in your 5OCB-based experiments.
Issue 1: Consistently Slow Response Time Across All Samples
If you are observing a universally slow response time, the issue likely lies within your experimental setup or the material properties.
Root Cause Analysis and Solutions:
-
Sub-optimal Operating Temperature:
-
Explanation: The rotational viscosity of 5OCB is highly dependent on temperature.[3][5] Operating at the lower end of the nematic phase will result in higher viscosity and consequently, a slower response.
-
Solution: Gradually increase the operating temperature of your device while monitoring the response time. Ensure you remain within the nematic range of 5OCB to avoid phase transitions. A temperature-controlled stage is highly recommended for precise control.[6]
-
-
Inadequate Driving Voltage:
-
Explanation: The switching speed is directly influenced by the strength of the applied electric field. A lower voltage will result in a weaker torque on the liquid crystal molecules, leading to a slower reorientation.
-
Solution: Incrementally increase the driving voltage and measure the corresponding change in response time. Be mindful of the dielectric breakdown voltage of your device.
-
-
Material Purity:
-
Explanation: The presence of impurities, particularly ionic species, can significantly degrade the performance of your device.[4] These impurities can originate from the synthesis process, handling, or the components of the test cell.
-
Solution: If you suspect contamination, consider purifying your 5OCB sample. Standard purification techniques for liquid crystals include column chromatography and recrystallization. Always use high-purity solvents and materials when preparing your cells.
-
Troubleshooting Workflow: Slow Response Time
Caption: A logical workflow for troubleshooting consistently slow response times.
Issue 2: Inconsistent or Drifting Response Times
Experiencing response times that vary between measurements or drift over time can be frustrating. This often points to environmental instabilities or degradation of the device components.
Root Cause Analysis and Solutions:
-
Temperature Fluctuations:
-
Explanation: As established, temperature is a key factor. Even minor fluctuations in the ambient temperature can lead to measurable changes in response time.
-
Solution: Utilize a high-precision temperature controller for your sample holder. Isolate your experimental setup from drafts and direct sunlight.
-
-
Alignment Layer Degradation:
-
Explanation: The alignment layer, which dictates the initial orientation of the liquid crystal molecules, can degrade over time, especially under high voltages or prolonged UV exposure. This degradation can lead to a weaker anchoring energy and inconsistent switching behavior.
-
Solution: If you suspect alignment layer degradation, you will need to fabricate a new cell. When preparing cells, ensure proper curing of the alignment layer material and avoid excessive exposure to UV light unless it is part of a photo-alignment process.
-
-
Photodegradation of 5OCB:
-
Explanation: Prolonged exposure to high-intensity light, particularly in the UV spectrum, can cause the photodegradation of 5OCB molecules. These degradation products can act as impurities, affecting the electro-optical properties of the material.
-
Solution: Use optical filters to block UV and high-energy visible light from your light source if it is not essential for your experiment. Store your 5OCB material and fabricated cells in a dark, cool environment.
-
Experimental Protocols
To ensure reproducible and reliable results, it is essential to follow standardized experimental procedures.
Protocol 1: Fabrication of a Nematic Liquid Crystal Test Cell
This protocol outlines the steps for creating a standard "sandwich" cell for electro-optical measurements of 5OCB.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide (PI) alignment layer solution
-
Solvent for PI (e.g., N-Methyl-2-pyrrolidone)
-
UV-curable sealant
-
Spacers of desired diameter (e.g., 10 µm)
-
4-Cyano-4'-pentyloxybiphenyl (5OCB)
-
Spin coater
-
Hot plate
-
UV curing lamp
-
Polarizing optical microscope
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Alignment Layer Deposition: Deposit a thin layer of polyimide solution onto the conductive side of the ITO slides using a spin coater.
-
Curing the Alignment Layer: Cure the PI-coated slides on a hot plate according to the manufacturer's instructions. This step is crucial for imidization and solvent evaporation.
-
Rubbing (for planar alignment): Gently rub the cured PI surface with a velvet cloth in a single direction. This creates microgrooves that will align the liquid crystal molecules.
-
Cell Assembly: Apply the UV-curable sealant mixed with spacers to the perimeter of one of the prepared substrates. Place the second substrate on top, with the rubbing directions either parallel or anti-parallel, depending on the desired cell configuration.
-
Curing the Sealant: Expose the assembled cell to a UV lamp to cure the sealant, creating a fixed cell gap.
-
Filling the Cell: Heat the empty cell and the 5OCB material to above the clearing point of the liquid crystal. Fill the cell via capillary action.
-
Sealing: Seal the filling port with the UV-curable sealant.
-
Annealing: Anneal the filled cell by heating it to the isotropic phase and then slowly cooling it back down to the nematic phase. This helps to ensure a uniform alignment of the liquid crystal molecules.
-
Quality Check: Inspect the cell under a polarizing optical microscope to verify the quality of the alignment.
Protocol 2: Measurement of Electro-Optic Response Time
This protocol describes a standard method for measuring the rise and fall times of a 5OCB cell.
Equipment:
-
Helium-Neon (HeNe) laser or other stable light source
-
Two crossed polarizers
-
Function generator
-
High-speed photodetector
-
Digital oscilloscope
-
Temperature-controlled sample holder
Procedure:
-
Setup Assembly: Arrange the experimental setup with the light source, the first polarizer, the sample holder, the second polarizer (analyzer), and the photodetector in a line.
-
Sample Orientation: Place the fabricated 5OCB cell in the temperature-controlled holder and position it between the two crossed polarizers. Rotate the cell so that the liquid crystal director is at a 45-degree angle with respect to the transmission axes of the polarizers.
-
Applying the Driving Signal: Connect the function generator to the ITO electrodes of the cell. Apply a square wave voltage with the desired amplitude and frequency (typically 1 kHz).
-
Data Acquisition: The photodetector will measure the change in transmitted light intensity as the liquid crystal molecules switch. The output of the photodetector is then fed into the digital oscilloscope.
-
Measuring Rise and Fall Times:
-
Rise Time (τ_on): The time it takes for the transmitted intensity to go from 10% to 90% of its maximum value upon application of the voltage.
-
Fall Time (τ_off): The time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is removed.
-
-
Data Analysis: Analyze the captured waveform on the oscilloscope to determine the rise and fall times.
Experimental Setup for Response Time Measurement
Caption: A schematic of the experimental setup for measuring the electro-optic response time.
Quantitative Data Summary
The following table summarizes the key parameters that influence the response time of nematic liquid crystals. While specific values for 5OCB may vary, the general trends are consistent.
| Parameter | Effect on Response Time | Typical Range of Influence | Key Considerations |
| Temperature | Increasing temperature decreases response time. | Nematic phase range of 5OCB | Avoid phase transitions; ensure uniform temperature. |
| Driving Voltage | Increasing voltage decreases turn-on time. | 1 - 100s of Volts | Limited by dielectric breakdown. |
| Cell Gap (d) | Response time is proportional to d². | 2 - 20 µm | Thinner cells are faster but can be harder to fabricate. |
| Rotational Viscosity (γ₁) | Higher viscosity leads to slower response time. | Temperature and material dependent | A key intrinsic property of the liquid crystal. |
| Elastic Constant (K) | Higher elastic constant leads to faster relaxation (turn-off). | Material dependent | Influences the restoring force of the LC molecules. |
| Ionic Impurities | Increase response time. | ppb to ppm levels | Can screen the applied electric field. |
Conclusion
Improving the response time of 4-Cyano-4'-pentyloxybiphenyl based devices is a multifaceted challenge that requires a systematic and well-informed approach. By understanding the interplay of temperature, voltage, material properties, and experimental conditions, researchers can effectively troubleshoot and optimize their setups. This guide provides a foundational framework for achieving faster switching speeds and enhancing the performance of your 5OCB-based applications. For further in-depth analysis, consulting the referenced literature is highly recommended.
References
Technical Support Center: 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (K15/5OBC)
Welcome to the technical support guide for 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, a nematic liquid crystal widely known by its synonyms K15 or 5OBC.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and troubleshooting this material. Our goal is to provide not just procedures, but a deep-rooted understanding of the material's behavior, ensuring the integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The underlying causality for each problem is explained to empower users to make informed decisions.
Question 1: My K15 sample shows a significantly depressed or broadened nematic-to-isotropic (N-I) transition temperature (clearing point). What is the likely cause and how can I confirm it?
Answer:
A change in the clearing point is a primary indicator of sample impurity or degradation. The precise temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid is highly sensitive to molecular structure and purity.
Potential Causes:
-
Chemical Degradation (Hydrolysis): The most common degradation pathway for cyanobiphenyls is the hydrolysis of the terminal nitrile (-C≡N) group.[2] In the presence of moisture, especially under acidic or basic conditions, the nitrile can hydrolyze into a carboxylic acid (4'-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid). This new molecule has a significantly different shape and polarity, disrupting the delicate intermolecular forces required to maintain the nematic phase and consequently lowering the N-I transition temperature.[3][4]
-
Thermal Stress: Prolonged exposure to temperatures significantly above the clearing point can initiate thermal degradation, leading to the formation of various byproducts that act as impurities.[5] While K15 is stable at normal ambient temperatures, repeated or extended heating cycles can accelerate degradation.[6]
-
Contamination: Accidental introduction of solvents, plasticizers from storage containers, or other organic materials will depress the clearing point.
Diagnostic & Corrective Actions:
-
Step 1: Purity Verification via Differential Scanning Calorimetry (DSC):
-
Protocol: Prepare a small sample (2-5 mg) in a hermetically sealed aluminum DSC pan. Run a heat-cool-heat cycle at a scan rate of 5-10 °C/min, passing through the crystal-to-nematic and nematic-to-isotropic transitions.
-
Interpretation: A pure sample of K15 will exhibit a sharp, well-defined N-I transition peak. A degraded or contaminated sample will show a peak that is shifted to a lower temperature and is significantly broadened. The presence of multiple, poorly resolved peaks may indicate gross contamination.
-
-
Step 2: Spectroscopic Analysis (FTIR):
-
Protocol: Acquire a Fourier-Transform Infrared (FTIR) spectrum of the sample.
-
Interpretation: Look for the characteristic nitrile peak (~2225 cm⁻¹). A decrease in the relative intensity of this peak, coupled with the appearance of a broad hydroxyl (-OH) stretch (~3000 cm⁻¹) and a carbonyl (C=O) stretch (~1700 cm⁻¹) is strong evidence of hydrolysis to the carboxylic acid.
-
-
Corrective Action: Unfortunately, chemical degradation is irreversible. If significant degradation is confirmed, the sample is no longer representative of pure K15 and should be discarded to avoid compromising experimental results.[7] Ensure future sample handling minimizes exposure to moisture and atmospheric contaminants.
Question 2: I'm using K15 in an electro-optical device, and I'm observing slow or inconsistent switching times and an increase in voltage threshold over time. What's happening?
Answer:
This behavior is a classic symptom of increasing mobile ion concentration within the liquid crystal layer. The exceptional performance of liquid crystal devices relies on the precise, field-driven reorientation of the LC molecules; ionic impurities interfere with this process.
Potential Causes:
-
Ionic Contamination: Ions can be introduced from various sources, including the substrate, alignment layers, sealing epoxies, or the K15 material itself if it has been improperly handled.[8]
-
Electrochemical Degradation: Applying a direct current (DC) voltage or a low-frequency AC voltage can cause electrochemical reactions at the electrode surfaces, degrading the LC molecules and generating ionic species.[9] This is why LC devices are typically driven with a higher frequency AC square wave.[9]
-
Photodegradation: Exposure to high-energy light, particularly UV radiation, can break down the organic molecules, creating charged fragments.[10]
Diagnostic & Corrective Actions:
-
Step 1: Impedance Spectroscopy:
-
Protocol: Measure the impedance of the filled LC cell over a range of frequencies (e.g., 1 Hz to 1 MHz).
-
Interpretation: A buildup of mobile ions will create a space-charge polarization effect, which is visible as a significant increase in capacitance and a decrease in resistance at low frequencies.[8] Comparing the impedance spectrum to that of a freshly fabricated, high-purity cell can quantify the level of contamination.
-
-
Step 2: Review Fabrication and Driving Conditions:
-
Fabrication: Ensure all components used in cell fabrication are of high purity and that the assembly process is conducted in a clean environment to prevent introducing contaminants.
-
Driving Signal: Confirm that you are using a symmetric, zero-bias AC waveform to drive the cell. A DC component in the driving voltage is highly detrimental to device lifetime.[9]
-
-
Corrective Action: For a contaminated cell, the damage is often permanent. The focus should be on preventative measures for future devices. If the K15 stock is suspected, it may be possible to purify it via column chromatography, though this is a complex procedure. It is often more practical to procure a fresh, high-purity batch.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for K15?
A: K15 should be stored in its original, tightly-sealed container to protect it from atmospheric moisture and oxygen.[7] The ideal storage location is a cool, dry, and dark place, away from direct sunlight or sources of UV radiation like fluorescent lamps.[11] Avoid heat, flames, and other sources of ignition.[6]
Q2: What materials should be avoided when handling or storing K15?
A: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis, as these can chemically degrade the material.[6] Use chemically resistant tools and containers (e.g., glass, PTFE). Be cautious with certain plastics, as plasticizers can leach into the liquid crystal and act as impurities.
Q3: How can I perform a quick quality check on a new bottle of K15?
A: A simple visual inspection is the first step. The material should be a clear, pale tan liquid in its nematic or isotropic state.[7] A more definitive check is to measure its clearing point. Place a small drop on a clean glass slide on a calibrated hot stage and observe the N-I transition temperature using a polarized light microscope. Compare this value to the manufacturer's specification. A significant deviation indicates a problem with the sample's purity.
Q4: What are the primary degradation products I should be aware of?
A: The main degradation product of concern is 4'-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid, formed via hydrolysis of the nitrile group.[2] Under severe thermal stress or UV exposure, fragmentation of the biphenyl core or the pentyloxy chain can occur, but hydrolysis is the most common issue under typical lab conditions.[5][10]
Section 3: Protocols & Data
Data Tables
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale & Source |
| Storage Temp. | Cool, ambient | Prevents thermal degradation. Do not freeze.[7] |
| Atmosphere | Tightly sealed container | Minimizes exposure to moisture, preventing hydrolysis.[7] |
| Light Exposure | Store in the dark/amber vial | Prevents UV-induced photodegradation.[11] |
| Chemical Env. | Avoid strong acids, bases, oxidizers | Prevents chemical reactions and degradation.[6] |
| Handling | Use in a well-ventilated area | Avoids inhalation of any potential fumes.[7] |
| PPE | Gloves, eye protection | Prevents skin and eye irritation.[7] |
Table 2: Key Physical Properties & Purity Indicators
| Property | Typical Value | Significance |
| Molecular Formula | C₁₈H₁₉NO | Fundamental molecular identity.[12][13] |
| Molecular Weight | 265.35 g/mol | Used for concentration calculations.[13] |
| CAS Number | 52364-71-3 | Unique identifier for the chemical substance.[12] |
| Nematic-Isotropic T | ~35 °C (Varies slightly by purity) | A critical purity benchmark.[14][15] |
| Appearance | Tan Liquid | Visual quality check.[7] |
Section 4: Visual Guides
Diagrams
Caption: Troubleshooting workflow for a depressed clearing point in K15.
Caption: Simplified chemical degradation pathway of K15 via hydrolysis.
References
- 1. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile | 52364-71-3 [amp.chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbilu.uni.lu [orbilu.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. soakrochford.co.uk [soakrochford.co.uk]
- 7. spotsee.io [spotsee.io]
- 8. Analysis of Optical Performance Degradation in an Ion-Doped Liquid-Crystal Cell with Electrical Circuit Modeling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.silverpc.hu [blog.silverpc.hu]
- 11. adkom.de [adkom.de]
- 12. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities in 5OCB synthesis
Technical Support Center: 5OCB Synthesis
Guide: Identifying and Removing Impurities in 4-cyano-4'-pentyloxybiphenyl (5OCB) Synthesis
Introduction
4-cyano-4'-pentyloxybiphenyl (5OCB) is a liquid crystal belonging to the alkoxycyanobiphenyl family, distinguished by its pentyloxy tail connected to the biphenyl core via an ether linkage.[1] Its specific mesophase behavior, particularly its nematic phase, is fundamental to its application in display technologies and other advanced materials. The performance of 5OCB in these applications is critically dependent on its purity. Even trace amounts of impurities can significantly alter key properties such as the nematic-isotropic transition temperature (clearing point), dielectric anisotropy, and viscosity, leading to device failure or inconsistent experimental results.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and removing common impurities encountered during the synthesis of 5OCB.
Section 1: Frequently Asked Questions (FAQs) about 5OCB Impurities
Q1: What are the most common impurities in crude 5OCB synthesized via the Williamson ether synthesis route?
The standard method for synthesizing 5OCB is the Williamson ether synthesis, which involves the reaction of 4'-hydroxy-4-biphenylcarbonitrile with a pentyl halide (e.g., 1-bromopentane) in the presence of a base like potassium carbonate (K₂CO₃).[4][5] The most common impurities originating from this process include:
-
Unreacted 4'-hydroxy-4-biphenylcarbonitrile: Incomplete alkylation is a frequent issue, leaving this polar starting material in the crude product.
-
Unreacted Alkylating Agent (e.g., 1-bromopentane): Excess alkylating agent is often used to drive the reaction to completion, and any unreacted excess must be removed.
-
Potassium Salts (K₂CO₃, KBr): These inorganic salts are used as the base and are formed as a byproduct. They are typically removed during the initial aqueous workup but can persist if washing is inadequate.
-
Dialkylated Byproducts: While less common, reaction at other sites on the biphenyl ring can potentially occur under harsh conditions.
-
Colored Impurities: Minor side reactions or degradation of starting materials can produce colored, often polymeric, byproducts that impart a yellow or brown tint to the final product.[6]
Q2: How do impurities affect the liquid crystalline properties of 5OCB?
Impurities act as defects within the liquid crystal matrix, disrupting the long-range orientational order of the nematic phase. This disruption has several measurable consequences:
-
Depression and Broadening of Phase Transitions: This is the most significant effect. Pure liquid crystals exhibit sharp, well-defined phase transitions. Impurities lower the crystal-to-nematic and, most notably, the nematic-to-isotropic (N-I) transition temperatures.[7] The transition also becomes broader, occurring over a range of temperatures rather than at a specific point.
-
Altered Dielectric Properties: The dielectric anisotropy, a key parameter for display applications, can be altered by polar or ionic impurities.
-
Increased Viscosity: The presence of foreign molecules can hinder the collective reorientation of the liquid crystal molecules, leading to increased viscosity.
Q3: What is the most effective analytical technique for identifying and quantifying impurities in 5OCB?
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 5OCB.[8][9][10] A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile or methanol is highly effective. HPLC provides excellent resolution, allowing for the separation and quantification of the 5OCB product from its precursors and most organic byproducts. Purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks.[10]
Q4: Can I use melting point to assess the purity of my 5OCB sample?
Yes, but with a critical distinction for liquid crystals. You should measure the phase transition temperatures , not just the melting point. For 5OCB, two key transitions are observed upon heating: the transition from the solid crystal to the nematic phase (K-N) and the transition from the nematic phase to the isotropic liquid (N-I), also known as the clearing point. A pure sample of 5OCB will have sharp, reproducible transition temperatures.[11] A depression or broadening of these temperatures is a strong indicator of impurity.[3] Differential Scanning Calorimetry (DSC) is the most accurate method for determining these transition temperatures and their associated enthalpy changes.[11][12]
Section 2: Troubleshooting Guide: Common Issues in 5OCB Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Clearing Point (N-I Transition) | Presence of soluble impurities (e.g., unreacted starting materials, byproducts) that disrupt the nematic phase.[2][7] | Perform an additional purification step. If the product was only recrystallized, first pass it through a silica gel column to remove polar impurities. Follow this with a careful recrystallization. |
| Recrystallization yields "oiling out" instead of crystals | The crude product is too impure, leading to a significant depression of the melting point. The solvent may be inappropriate, or the cooling rate is too fast. | 1. Pre-purify: Use column chromatography to remove the bulk of impurities before attempting recrystallization. 2. Optimize Solvent: Ensure you are using a suitable solvent system (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures). 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a refrigerator. Avoid shocking the solution in an ice bath. |
| HPLC shows multiple unknown peaks | The reaction may have produced unexpected side products due to incorrect stoichiometry, temperature, or contaminated reagents.[13] | 1. Characterize Impurities: If possible, use LC-MS to get mass data on the impurity peaks to hypothesize their structure. 2. Optimize Reaction: Review the reaction conditions. Ensure 4'-hydroxy-4-biphenylcarbonitrile is of high purity. Use a primary alkyl halide (1-bromopentane) to minimize elimination side reactions.[5] 3. Enhance Purification: A multi-step purification involving both column chromatography and recrystallization may be necessary. |
| Purified 5OCB is colored (yellow/brown) | Trace amounts of highly colored byproducts have co-eluted or co-crystallized with the product. | During the recrystallization protocol, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[6] Caution: Using too much charcoal can reduce your product yield. |
Section 3: Protocols for Analysis and Purification
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing 5OCB purity.
-
Preparation of Standard/Sample: Prepare a stock solution of your 5OCB sample in acetonitrile (ACN) at a concentration of approximately 1 mg/mL.[8]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main 5OCB peak to determine the relative purity.
Protocol 3.2: Purification by Column Chromatography
This technique is highly effective for removing polar impurities like unreacted 4'-hydroxy-4-biphenylcarbonitrile.
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Add a thin layer of sand to the top to protect the silica surface.
-
Sample Loading: Dissolve the crude 5OCB in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10-15%).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3.3: Purification by Recrystallization
Recrystallization is the final step to achieve high-purity, crystalline 5OCB.
-
Solvent Selection: Choose a solvent in which 5OCB is soluble when hot but sparingly soluble when cold. Ethanol or isopropanol are common choices.
-
Dissolution: Place the 5OCB from the chromatography step into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Needle-like crystals of 5OCB should form. For maximum yield, place the flask in a refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Visualizing the Process
Diagram 1: Synthesis of 5OCB and Formation of Key Impurities
Caption: Synthesis of 5OCB via Williamson ether synthesis, highlighting the desired product and common impurities.
Diagram 2: Workflow for Impurity Identification and Removal
Caption: A systematic workflow for the purification and analysis of synthesized 5OCB.
Section 5: Data Summary
The following table provides typical purity levels that can be expected after each major step in the purification process. Actual results may vary based on initial reaction success.
Table 1: Typical Purity Levels of 5OCB after Different Purification Steps
| Purification Stage | Primary Impurities Removed | Typical Purity (by HPLC) |
| Crude Product (Post-Workup) | Inorganic salts | 80 - 95% |
| After Column Chromatography | Unreacted starting materials, polar byproducts | 95 - 99% |
| After Recrystallization | Structurally similar byproducts, residual impurities | > 99.5% |
References
- 1. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. CN101357896A - 4-cyanobiphenyl preparation method - Google Patents [patents.google.com]
- 7. humarlab.ijs.si [humarlab.ijs.si]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding purity and quality - a guide for life scientists [hellobio.com]
- 11. ijres.org [ijres.org]
- 12. researchgate.net [researchgate.net]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
Technical Support Center: Controlling the Phase Transition Temperature of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Welcome to the technical support center for [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, a versatile liquid crystal compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions encountered during the experimental manipulation of its phase transition temperature.
Introduction
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- (also commonly known as 5OCB) is a nematic liquid crystal that exhibits a phase transition from a crystalline solid to a nematic liquid crystal phase and subsequently to an isotropic liquid phase upon heating. The temperature at which these transitions occur, particularly the nematic-to-isotropic transition (TNI), is a critical parameter for many applications. Precise control over this temperature is often necessary to optimize device performance or experimental outcomes. This guide provides a comprehensive overview of the factors influencing the phase transition temperature of 5OCB and practical strategies for its control.
Frequently Asked Questions (FAQs)
Q1: What are the typical phase transition temperatures for pure [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-?
The phase transition temperatures of liquid crystals can be sensitive to purity. For high-purity [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, the melting point (crystal-to-nematic transition) is typically observed around 48-50°C, and the nematic-to-isotropic transition (clearing point) occurs at approximately 68°C. However, these values can vary slightly between different suppliers and batches. It is always recommended to characterize the phase transitions of the neat material using a technique like Differential Scanning Calorimetry (DSC) before commencing any experiments.[1][2]
Q2: How do impurities affect the nematic-to-isotropic transition temperature (TNI)?
Impurities generally disrupt the long-range orientational order of the nematic phase, leading to a decrease in the TNI and a broadening of the transition peak as observed by DSC.[3][4] The magnitude of this depression depends on the nature and concentration of the impurity. Non-mesogenic impurities, which do not exhibit liquid crystalline properties themselves, are particularly effective at lowering TNI. Even small amounts of leftover solvents or synthetic byproducts can have a significant impact. Therefore, ensuring the high purity of your 5OCB sample is the first crucial step for reproducible results.
Q3: Can I intentionally raise the nematic-to-isotropic transition temperature?
Yes, it is possible to increase the TNI of 5OCB by introducing specific types of dopants. The key is to select dopants that enhance the overall molecular order of the nematic phase. One effective strategy is to use dopants that are more rigid and have a higher aspect ratio than the host liquid crystal molecules. For instance, doping with molecularly rigid carboxylic acids has been shown to increase the TNI of similar cyanobiphenyl liquid crystals.[5][6][7] This is attributed to the formation of elongated dimers through hydrogen bonding, which increases the effective aspect ratio of the molecules and stabilizes the nematic phase.
Q4: What is the effect of nanoparticles on the phase transition temperature?
The influence of nanoparticles (NPs) on the TNI is complex and depends on the size, shape, concentration, and surface chemistry of the nanoparticles, as well as their interaction with the liquid crystal molecules.[8][9] In some cases, nanoparticles can disrupt the nematic ordering, leading to a decrease in TNI.[10][11][12] This is often observed when there are weak anchoring interactions between the liquid crystal and the nanoparticle surface. Conversely, if the nanoparticles promote a specific alignment of the liquid crystal molecules at their surface, they can stabilize the nematic phase and potentially increase the TNI.[13][14] The outcome is highly system-specific and requires empirical investigation.
Q5: How does pressure influence the phase transition temperature?
Applying external pressure generally increases the phase transition temperatures of liquid crystals, including the nematic-to-isotropic transition.[15][16][17] This is because increased pressure forces the molecules closer together, which enhances the intermolecular interactions that favor the more ordered nematic phase. The relationship between pressure and transition temperature can be described by the Clausius-Clapeyron equation. This method of tuning the TNI is particularly useful in specialized high-pressure experimental setups.
Troubleshooting Guide
Issue 1: My measured TNI is significantly lower than the literature value and the transition is broad.
| Potential Cause | Troubleshooting Steps |
| Sample Impurity | The most likely cause is the presence of impurities. Even trace amounts of solvents or unreacted starting materials from synthesis can depress the clearing point.[3][4] |
| 1. Purification: If you synthesized the material, consider an additional recrystallization step. A suitable solvent system might be a mixture of hexane and ethyl acetate. | |
| 2. High-Purity Source: If purchased, ensure you are using a high-purity grade (e.g., >99.5%). Consider purchasing from a different supplier and comparing the results. | |
| 3. Proper Handling: Ensure all glassware is scrupulously clean and dry. Avoid introducing contaminants during sample preparation. | |
| DSC Calibration | An improperly calibrated Differential Scanning Calorimeter can lead to inaccurate temperature readings. |
| 1. Calibration Check: Run a standard with a known melting point (e.g., indium) to verify the temperature accuracy of your DSC instrument. | |
| 2. Heating/Cooling Rate: Ensure you are using a standard heating and cooling rate (e.g., 5-10 °C/min) as very fast or slow rates can sometimes affect the perceived transition temperature.[18] |
Issue 2: I've doped my 5OCB with nanoparticles, but the TNI has decreased instead of increased.
| Potential Cause | Troubleshooting Steps |
| Nanoparticle Agglomeration | If the nanoparticles are not well-dispersed, they can act as large impurity domains, disrupting the nematic order and lowering the TNI.[8] |
| 1. Surface Functionalization: Consider functionalizing the nanoparticle surface with ligands that are compatible with the liquid crystal to improve dispersion. | |
| 2. Sonication: Use ultrasonication to break up agglomerates when preparing the liquid crystal-nanoparticle mixture. Perform this step at a temperature where the 5OCB is in its isotropic phase.[19] | |
| Unfavorable Surface Interactions | The surface of the nanoparticles may be inducing disorder in the surrounding liquid crystal molecules. |
| 1. Vary Nanoparticle Type: Experiment with nanoparticles of different materials, sizes, and shapes. The interaction between the liquid crystal and the nanoparticle is highly specific.[9] | |
| 2. Ligand Exchange: If using functionalized nanoparticles, try different ligands to alter the surface anchoring conditions of the liquid crystal molecules. |
Issue 3: I am observing inconsistent TNI values between different experimental runs with the same sample.
| Potential Cause | Troubleshooting Steps |
| Thermal History | The thermal history of the sample can sometimes influence its phase behavior, especially if metastable phases are present. |
| 1. Standardized Thermal Cycling: Implement a consistent thermal cycling protocol for all your experiments. For example, always heat the sample to the isotropic phase, hold for a few minutes to erase thermal history, and then cool to the desired temperature at a controlled rate.[18] | |
| Surface Alignment Effects | The surfaces of the experimental cell (e.g., glass slides, DSC pan) can influence the alignment of the liquid crystal molecules and affect the phase transition.[20][21][22] Inconsistent surface conditions can lead to variability. |
| 1. Consistent Cell Preparation: Ensure that the surfaces in contact with the liquid crystal are consistently prepared. For optical studies, use a consistent cleaning procedure for glass slides. If using alignment layers, ensure their uniform application.[23] | |
| 2. Bulk vs. Thin Film: Be aware that the TNI in a thin film confined between two surfaces may differ from the bulk TNI measured in a DSC pan. |
Experimental Protocols
Protocol 1: Characterization of Phase Transition Temperature using Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the onset and peak temperatures of the phase transitions of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-.[1][24][25]
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- sample (2-5 mg)
-
High-purity indium standard for calibration
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the 5OCB sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected nematic-to-isotropic transition (e.g., 80°C).[18]
-
Hold the sample at this temperature for 2-3 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis:
-
On the heating curve, identify the endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic transitions.
-
Determine the onset and peak temperatures for each transition. The peak temperature of the nematic-to-isotropic transition is typically reported as TNI.
-
On the cooling curve, identify the corresponding exothermic peaks. Note any supercooling effects.
-
Protocol 2: Doping with Carboxylic Acids to Increase TNI
Objective: To demonstrate the effect of a rigid dopant on increasing the nematic-to-isotropic transition temperature.
Materials:
-
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
-
Biphenyl-4-carboxylic acid (or another rigid carboxylic acid)
-
Analytical balance
-
Vortex mixer
-
Hot plate
-
DSC instrument
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the carboxylic acid in a suitable solvent if necessary, although direct mixing is often feasible.
-
Mixture Preparation:
-
In a small vial, accurately weigh a known amount of 5OCB.
-
Add the desired weight percentage of biphenyl-4-carboxylic acid (e.g., 1 mol%, 2 mol%, 5 mol%).
-
-
Homogenization:
-
Heat the vial on a hot plate to a temperature above the TNI of the pure 5OCB (e.g., 75-80°C) to ensure both components are in the liquid state.
-
Vortex the mixture thoroughly for several minutes until the dopant is completely dissolved and the mixture appears homogeneous.
-
-
DSC Analysis:
Visualizations
Workflow for Doping Liquid Crystal with Nanoparticles
References
- 1. cskscientificpress.com [cskscientificpress.com]
- 2. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Nanoparticles in thermotropic and lyotropic liquid crystals [frontiersin.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. dspace.rri.res.in [dspace.rri.res.in]
- 16. Influence of pressure on the electric-field-induced phase transitions in liquid crystals | The European Physical Journal E (EPJ E) [epje.epj.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. benchchem.com [benchchem.com]
- 19. arxiv.org [arxiv.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Alignment and phase transition induced by surface action in lyotropic nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. [1006.3589] Surface alignment and anchoring transitions in nematic lyotropic chromonic liquid crystal [arxiv.org]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 25. Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method | Scientific.Net [scientific.net]
Technical Support Center: Overcoming Miscibility Challenges of 4-Cyano-4'-pentyloxybiphenyl (5OCB) in Complex Mixtures
Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand that integrating specialized molecules like 4-Cyano-4'-pentyloxybiphenyl (5OCB) into experimental systems presents unique challenges, primarily concerning its miscibility. 5OCB, a nematic liquid crystal, possesses a distinct molecular structure with a polar cyano head and a nonpolar pentyloxy tail, leading to its hydrophobic nature and poor solubility in aqueous environments.[1][2]
This guide is structured to provide direct, actionable solutions to the common miscibility issues encountered by researchers and formulation scientists. We will move from foundational questions to advanced troubleshooting and detailed formulation protocols, explaining the scientific principles behind each strategic choice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding 5OCB handling and solubility.
Q1: I am trying to dissolve 5OCB in an aqueous buffer for a biological assay, but it won't dissolve. Why is this happening?
A1: This is expected behavior. 5OCB is a hydrophobic, or "water-fearing," molecule. Its long nonpolar pentyloxy tail and biphenyl core dominate its physical properties, making it practically insoluble in water and polar aqueous buffer systems.[3][4] To achieve a stable dispersion in an aqueous medium, you must employ specific formulation strategies, which are detailed in this guide.
Q2: My 5OCB initially seemed to disperse in a solvent mixture, but now I see phase separation and precipitation. What is the cause?
A2: This phenomenon, often termed "crashing out," typically occurs when the thermodynamic stability of the mixture is compromised. This can be due to several factors:
-
Solvent Evaporation: A volatile organic co-solvent may be evaporating over time, changing the overall polarity of the medium and forcing the poorly soluble 5OCB out of the solution.
-
Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lower the saturation point of 5OCB in your mixture, leading to precipitation.
-
Lack of Stabilizers: Without agents like surfactants or polymers, there is nothing to prevent the hydrophobic 5OCB molecules from aggregating together to minimize their contact with the unfavorable aqueous environment.
Q3: What is the general solubility profile of 5OCB?
A3: As a rule of thumb, "like dissolves like." 5OCB shows good solubility in non-polar organic solvents such as toluene and chloroform and moderate solubility in polar aprotic solvents like acetone and N-methyl-2-pyrrolidone (NMP).[4][5] It is poorly soluble in polar protic solvents like ethanol and methanol and virtually insoluble in water.[3][4] For any new system, it is crucial to experimentally determine the solubility.[5]
Q4: Can I use a co-solvent to improve the miscibility of 5OCB in my formulation?
A4: Yes, using a co-solvent is a common initial strategy. A water-miscible organic solvent like ethanol, isopropanol, or dimethyl sulfoxide (DMSO) can be used to first dissolve the 5OCB before this solution is carefully introduced into the aqueous phase. However, this approach has limitations. The final concentration of the organic solvent must be high enough to keep the 5OCB solubilized, which may not be compatible with your experimental system (e.g., it could be toxic to cells). Often, this method leads to the precipitation issues mentioned in Q2, and it is generally more reliable when combined with a stabilizing agent like a surfactant.[6]
Section 2: Troubleshooting Guide for Common Formulation Issues
This section provides a deeper dive into specific experimental failures and their solutions.
Issue 1: Oiling Out During Formulation
Q: I'm attempting to create a dispersion, but the 5OCB is separating as a distinct, oily liquid phase instead of forming solid particles or a stable emulsion. What is "oiling out" and how can I fix it?
A: "Oiling out" occurs when a compound separates from a solution as a liquid supersaturated with the solute, rather than as a crystalline solid.[7] This is common when the concentration of the solute is pushed far beyond its saturation point too quickly.
Causality & Troubleshooting Steps:
-
High Supersaturation: This often happens when an anti-solvent (e.g., water) is added too rapidly to a solution of 5OCB in a good solvent.
-
Solution: Slow down the process. Add the anti-solvent dropwise under vigorous and constant stirring. This allows for controlled precipitation and the formation of smaller, more stable particles.
-
-
Inadequate Stabilization: Without a surfactant or polymer present at the interface, the newly formed 5OCB droplets will coalesce into a separate phase to minimize surface energy.
-
Solution: Ensure your formulation includes a suitable stabilizing agent. The stabilizer should be present in the aqueous phase before the 5OCB solution is introduced. This allows the stabilizer to immediately adsorb to the surface of the newly formed droplets.[8]
-
-
Temperature Control: The solubility of 5OCB can be sensitive to temperature. Cooling a saturated solution too quickly can also induce oiling out.
-
Solution: Maintain a constant, controlled temperature during the formulation process. If cooling is part of your protocol, implement a slow, gradual cooling ramp.[7]
-
Issue 2: Low Encapsulation Efficiency in Lipid-Based Systems
Q: My protocol for creating 5OCB-loaded liposomes (or nanoemulsions) results in very low encapsulation efficiency. What are the key factors to investigate?
A: Low encapsulation efficiency (EE) for a hydrophobic molecule like 5OCB means that the compound is not effectively partitioning into the lipid phase of your formulation.
Causality & Optimization Steps:
-
Poor Lipid Compatibility: 5OCB needs to be soluble within the lipid bilayer of the liposome or the oil core of the nanoemulsion.
-
Solution: Modify the lipid composition. For liposomes, including cholesterol can increase bilayer stability and may improve the accommodation of hydrophobic molecules.[9] For nanoemulsions, screen different oils to find one that can dissolve a higher concentration of 5OCB.
-
-
Insufficient Drug-to-Lipid Ratio: You may be attempting to load more 5OCB than the lipid system can physically accommodate.
-
Solution: Create a loading curve by preparing several batches with varying 5OCB-to-lipid ratios. This will help you identify the saturation point of your system. Start with a lower, more conservative ratio and work your way up.
-
-
Suboptimal Preparation Parameters: The physical process of creating the formulation is critical.
-
Solution: For liposomes prepared by thin-film hydration, ensure the lipid film is completely dry and uniform before hydration.[10] For nanoemulsions created by high-pressure homogenization, optimize the pressure and number of passes to ensure the formation of small, stable droplets that can effectively entrap the drug.[11]
-
Section 3: Strategic Formulation Protocols to Overcome Miscibility Issues
Here, we provide detailed, step-by-step methodologies for robustly incorporating 5OCB into complex, often aqueous, systems.
Strategy 1: Surfactant-Mediated Solubilization via Micelles
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles. These structures have a hydrophobic core and a hydrophilic shell. The hydrophobic 5OCB partitions into the core, while the hydrophilic shell makes the entire micelle-drug complex soluble in water.[8][12]
Table 1: Common Surfactants for Formulation
| Surfactant Name | Type | Typical Use Concentration | Key Characteristics |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2.0% (w/v) | Biocompatible, commonly used in pharmaceutical formulations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% (w/v) | Strong solubilizing power, but can cause protein denaturation. |
| Polyoxyl 35 Castor Oil (Cremophor® EL) | Non-ionic | 0.5 - 5.0% (w/v) | Excellent for highly hydrophobic compounds, used in IV formulations. |
| Cetrimonium Bromide (CTAB) | Cationic | 0.1 - 0.5% (w/v) | Can interact with negatively charged surfaces; use with care in biological systems.[13] |
Experimental Protocol: Micellar Solubilization of 5OCB
-
Preparation of Surfactant Solution: Prepare a stock solution of your chosen surfactant (e.g., 1% w/v Polysorbate 80) in your desired aqueous buffer. Ensure the concentration is well above the surfactant's CMC.
-
Preparation of 5OCB Solution: Separately, dissolve the 5OCB in a minimal amount of a water-miscible organic solvent like ethanol (e.g., 10 mg/mL).
-
Titration and Solubilization: While vigorously stirring the surfactant solution, add the 5OCB solution dropwise. The solution may appear slightly cloudy at first but should clear as the 5OCB is incorporated into the micelles.
-
Solvent Removal (Optional but Recommended): Gently heat the mixture (e.g., to 40°C) under a stream of nitrogen or use a rotary evaporator to remove the organic solvent. This step is critical for many biological applications to avoid solvent-induced toxicity.
-
Equilibration: Allow the solution to stir at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated drug aggregates. The resulting clear solution contains micelle-solubilized 5OCB.
Strategy 2: Solid Dispersion for Enhanced Dissolution
Scientific Principle: A solid dispersion involves dispersing the hydrophobic drug (5OCB) in a hydrophilic solid carrier matrix.[14] By converting the crystalline 5OCB into an amorphous state and dispersing it at a molecular level, you dramatically increase its surface area and dissolution rate when introduced to an aqueous medium.[15][16]
Table 2: Common Carriers for Solid Dispersions
| Carrier Name | Abbreviation | Key Characteristics |
| Polyvinylpyrrolidone | PVP | Amorphous polymer, good solubilizer, inhibits recrystallization. |
| Polyethylene Glycol | PEG | Crystalline or semi-crystalline, low melting points, enhances wettability. |
| Hydroxypropyl Methylcellulose | HPMC | Polymer that can also act as a precipitation inhibitor in solution. |
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Co-dissolution: Select a common volatile solvent in which both 5OCB and the carrier (e.g., PVP K30) are soluble, such as a mixture of dichloromethane and methanol. Dissolve the drug and carrier in this solvent at a specific ratio (e.g., 1:4 w/w 5OCB:PVP).
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. This will produce a thin, solid film on the wall of the flask.
-
Final Drying: Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a fine powder with a uniform particle size.
-
Reconstitution: This powder can now be readily dispersed in an aqueous buffer. The hydrophilic carrier will dissolve quickly, releasing the 5OCB as fine amorphous particles, leading to a significantly higher dissolution rate compared to the crystalline form.[17]
Strategy 3: Liposomal Encapsulation for Bilayer Integration
Scientific Principle: Liposomes are vesicles composed of a lipid bilayer. Hydrophobic molecules like 5OCB can be stably incorporated into the nonpolar interior of this bilayer, effectively shielding them from the aqueous environment.[18] This method is a cornerstone of advanced drug delivery.
Experimental Protocol: Liposome Preparation via Thin-Film Hydration [10]
-
Lipid Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) and 5OCB in a suitable organic solvent like chloroform.[10] The amount of 5OCB should be determined based on a pre-established drug-to-lipid ratio (e.g., 1:20 w/w).
-
Film Formation: Use a rotary evaporator to slowly remove the chloroform under vacuum. This will deposit a thin, uniform lipid-drug film on the inner surface of the flask. It is crucial that the film is completely dry.
-
Hydration: Add your aqueous buffer to the flask. Heat the flask to a temperature above the phase transition temperature of the primary lipid (e.g., ~60°C for DSPC) and agitate by swirling or vortexing. This allows the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs), encapsulating the 5OCB within the bilayers.[9]
-
Size Reduction (Homogenization): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized. This is typically achieved by:
-
Sonication: Using a probe sonicator in short bursts on ice to prevent overheating.
-
Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred method for achieving a narrow size distribution.[9]
-
-
Purification: Remove any non-encapsulated 5OCB by size exclusion chromatography or dialysis.
Section 4: Visualization & Workflow Diagrams
A logical workflow is essential for selecting the appropriate formulation strategy. The following diagrams illustrate the decision-making process and key mechanistic concepts.
Diagram 1: Formulation Strategy Selection Workflow
Caption: Decision workflow for selecting an appropriate 5OCB formulation strategy.
Diagram 2: Mechanism of Micellar Solubilization
Caption: Hydrophobic 5OCB is sequestered inside the surfactant micelle core.
Diagram 3: Experimental Workflow for Thin-Film Hydration of Liposomes
Caption: Step-by-step workflow for preparing 5OCB-loaded liposomes.
References
- 1. ijres.org [ijres.org]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijlpr.com [ijlpr.com]
- 13. Role of surfactants in improving release from higher drug loading amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
- 18. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Display Performance by Reducing the Driving Voltage of 5OCB
Welcome to our dedicated technical support center for researchers and scientists working with the nematic liquid crystal 4'-pentyl-4-cyanobiphenyl (5OCB) in display applications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of reducing the driving voltage of 5OCB. Our goal is to empower you with the expertise and practical knowledge to overcome experimental hurdles and accelerate your research and development efforts.
Understanding the Driving Voltage of 5OCB
The driving voltage of a liquid crystal display (LCD) is a critical parameter that directly impacts power consumption and device performance. For the widely used nematic liquid crystal 5OCB, the threshold voltage (Vth) for inducing a reorientation of the liquid crystal director is fundamentally governed by the material's intrinsic properties and the display cell's construction. The relationship is described by the following equation:
Vth = π * √ (Keff / (ε₀ * |Δε|))
Where:
-
Keff is the effective elastic constant of the liquid crystal.
-
ε₀ is the permittivity of free space.
-
|Δε| is the magnitude of the dielectric anisotropy.
This equation highlights the key avenues for reducing the driving voltage: either by decreasing the effective elastic constant or by increasing the dielectric anisotropy of the liquid crystal material.
Properties of 5OCB
A thorough understanding of 5OCB's material properties is essential for any attempt to modify its performance. The following table summarizes the key dielectric and elastic constants for 5OCB, though it is important to note that these values can vary with temperature and measurement frequency.
| Property | Symbol | Typical Value | Reference |
| Dielectric Anisotropy | Δε | ~ +11.0 to +13.3 | [1][2] |
| Splay Elastic Constant | K₁₁ | ~ 6.2 - 7.0 pN | [3][4] |
| Twist Elastic Constant | K₂₂ | ~ 3.0 - 4.0 pN | [5][6][7] |
| Bend Elastic Constant | K₃₃ | ~ 8.2 - 10.0 pN | [8][9] |
Troubleshooting Guide: Common Issues in Reducing 5OCB Driving Voltage
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Nanoparticle Doping
Q1: I've doped my 5OCB with high-k nanoparticles, but the driving voltage has not decreased as expected. What could be the issue?
A1: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot the problem:
-
Nanoparticle Aggregation: This is the most frequent cause. Aggregated nanoparticles do not disperse uniformly within the liquid crystal host, leading to a non-uniform electric field and potentially creating defects that hinder the collective reorientation of the liquid crystal molecules.[10]
-
Solution: Improve the dispersion of your nanoparticles. This can be achieved by using a suitable surfactant to coat the nanoparticles, or by employing ultrasonication to break up agglomerates before mixing with the 5OCB.[11] The choice of solvent for initial nanoparticle dispersion is also critical.
-
-
Incorrect Nanoparticle Concentration: There is an optimal concentration range for nanoparticle doping.
-
Poor Nanoparticle-Liquid Crystal Interaction: The surface chemistry of the nanoparticles plays a crucial role. For an effective increase in dielectric anisotropy, there needs to be a strong coupling between the nanoparticles and the liquid crystal director.
-
Solution: Consider surface functionalization of your nanoparticles to enhance their interaction with the 5OCB molecules.
-
Q2: After doping 5OCB with nanoparticles, I'm observing a decreased voltage holding ratio (VHR). Why is this happening and how can I fix it?
A2: A decrease in VHR is typically caused by an increase in the mobile ion concentration within the liquid crystal cell.[14][15] Some nanoparticles, particularly those with metallic components or certain surface ligands, can introduce ionic impurities into the 5OCB.
-
Solution:
-
Purify Nanoparticles: Ensure your nanoparticles are of high purity and are thoroughly washed to remove any residual reactants or byproducts from their synthesis.
-
Use Insulating Nanoparticles: Doping with insulating nanoparticles, such as diamond powders, has been shown to reduce ion concentration and improve VHR.[15][16]
-
Optimize Concentration: A very high concentration of nanoparticles can create additional pathways for ion transport, so it is important to find the optimal doping level.
-
Q3: The viscosity of my 5OCB has significantly increased after nanoparticle doping, leading to slower response times. Is this normal?
A3: Yes, an increase in viscosity is an expected side effect of doping with nanoparticles, as the particles disrupt the flow of the liquid crystal molecules.[12][13][17]
-
Mitigation Strategies:
-
Control Concentration: The increase in viscosity is highly dependent on the nanoparticle concentration. Use the lowest effective concentration to minimize this effect.[18]
-
Nanoparticle Shape and Size: Smaller, spherical nanoparticles generally have a less pronounced effect on viscosity compared to larger, irregularly shaped, or rod-like nanoparticles.
-
Temperature Control: Operating the display at a slightly elevated temperature can reduce the viscosity of the liquid crystal-nanoparticle composite.
-
Polymer Stabilization
Q4: My polymer-stabilized 5OCB (PS-5OCB) cell shows significant light scattering in the off-state. How can I improve the transparency?
A4: High light scattering in PS-5OCB is usually due to the morphology of the polymer network.[14] A dense or non-uniform polymer network can create domains that are large enough to scatter visible light.
-
Optimization of Polymerization Conditions:
-
UV Curing Intensity: A lower UV intensity during polymerization often leads to the formation of a finer, more uniform polymer network, which reduces scattering.
-
Monomer Concentration: A lower monomer concentration will result in a less dense polymer network, which can improve transparency. However, be aware that this may also reduce the stabilizing effect of the polymer.
-
Curing Temperature: The temperature during polymerization can influence the phase separation of the monomer and the liquid crystal, thereby affecting the final polymer network morphology.[19]
-
Q5: I'm observing a large hysteresis in the voltage-transmittance curve of my PS-5OCB device. What is the cause and how can it be reduced?
A5: Hysteresis in polymer-stabilized systems is often attributed to the interaction between the liquid crystal molecules and the polymer network.[20][21][22] The polymer network can "pin" the liquid crystal molecules, causing them to require a different voltage to switch on than to switch off.
-
Strategies to Reduce Hysteresis:
-
Monomer Selection: The chemical structure of the monomer can significantly impact hysteresis. Using monomers with a more flexible backbone can reduce the pinning effect. Doping with a mono-functional monomer can also help to reduce hysteresis.[20]
-
Polymer Network Morphology: A more uniform and finer polymer network can reduce hysteresis. This can be achieved by optimizing the UV curing conditions as described in the previous question.
-
Driving Waveform: In some cases, using a specific driving waveform, such as one with a reset pulse, can help to minimize hysteresis.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism by which high-k nanoparticles reduce the driving voltage of 5OCB?
A: High-k (high dielectric constant) nanoparticles, when dispersed in a liquid crystal like 5OCB, can significantly increase the overall dielectric anisotropy (Δε) of the composite material.[10] The nanoparticles themselves have a very high dielectric constant, and when an external electric field is applied, they generate a strong local electric field. This local field enhances the alignment of the surrounding liquid crystal molecules, effectively increasing the bulk dielectric anisotropy of the material. According to the threshold voltage equation, increasing Δε leads to a lower Vth.
Q: How does a polymer network in PS-5OCB influence the driving voltage?
A: The polymer network in a PS-5OCB system provides an anchoring effect on the liquid crystal molecules.[15] This anchoring can either increase or decrease the driving voltage depending on the alignment of the polymer network relative to the desired switching direction of the liquid crystal. In many cases, the polymer network is formed in a way that stabilizes the initial alignment, which means a higher voltage is required to overcome this stabilizing force and reorient the liquid crystal molecules. However, the presence of the polymer network can also lead to faster response times.[21]
Q: Are there any alternatives to nanoparticle doping and polymer stabilization for reducing the driving voltage of 5OCB?
A: Yes, another promising approach is to utilize the flexoelectric effect .[23][24][25][26][27] In nematic liquid crystals, a splay or bend deformation of the director field can induce a spontaneous polarization. This flexoelectric polarization can then couple with an external electric field, leading to a linear electro-optic response that can be used to reduce the driving voltage. This effect is particularly prominent in materials with specific molecular shapes and can be enhanced by doping with appropriate molecules.
Experimental Protocols
Protocol 1: Preparation of Nanoparticle-Doped 5OCB Cells
This protocol provides a general guideline for preparing 5OCB cells doped with high-k nanoparticles.
Materials:
-
5OCB liquid crystal
-
High-k nanoparticles (e.g., BaTiO₃)
-
Suitable solvent for nanoparticle dispersion (e.g., toluene, isopropanol)
-
Surfactant (optional, depending on nanoparticle surface chemistry)
-
Indium tin oxide (ITO) coated glass substrates
-
Alignment layer material (e.g., polyimide)
-
UV-curable sealant
-
Spacers of desired cell gap
Procedure:
-
Nanoparticle Dispersion: a. Weigh the desired amount of nanoparticles and disperse them in a small volume of a suitable solvent. b. If using a surfactant, add it to the solvent before adding the nanoparticles. c. Sonicate the dispersion for at least 30 minutes to break up any agglomerates.
-
Mixing with 5OCB: a. Add the nanoparticle dispersion to the 5OCB. b. Heat the mixture to above the clearing point of 5OCB while stirring to ensure homogeneous mixing and to evaporate the solvent. c. Continue stirring under vacuum to remove any residual solvent.
-
Cell Fabrication: a. Clean the ITO substrates thoroughly. b. Spin-coat the alignment layer onto the ITO substrates and cure as per the manufacturer's instructions. c. Rub the alignment layers to induce a preferential alignment direction. d. Assemble the cell with the desired cell gap using spacers and seal the edges with a UV-curable sealant, leaving a small filling port.
-
Cell Filling: a. Heat the nanoparticle-doped 5OCB mixture to its isotropic phase. b. Fill the cell via capillary action through the filling port. c. Seal the filling port with the UV-curable sealant. d. Cool the cell slowly to the nematic phase.
Protocol 2: Fabrication of Polymer-Stabilized 5OCB (PS-5OCB) Cells
This protocol outlines the fabrication of PS-5OCB cells using photopolymerization.
Materials:
-
5OCB liquid crystal
-
Reactive monomer (e.g., RM257)
-
Photoinitiator (e.g., Irgacure 651)
-
ITO coated glass substrates
-
Alignment layer material
-
UV-curable sealant
-
Spacers of desired cell gap
-
UV light source with controlled intensity
Procedure:
-
Mixture Preparation: a. Prepare a mixture of 5OCB, the reactive monomer (typically 1-5 wt%), and the photoinitiator (typically 0.1-1 wt% of the monomer). b. Heat the mixture to the isotropic phase and stir until all components are fully dissolved and the mixture is homogeneous.
-
Cell Fabrication and Filling: a. Follow steps 3a-d and 4a-c from Protocol 1 to fabricate and fill the cell with the 5OCB/monomer mixture.
-
Photopolymerization: a. Cool the filled cell to a specific temperature within the nematic phase of 5OCB. b. Expose the cell to UV light of a controlled intensity for a specific duration to induce polymerization of the monomer. The UV curing conditions (intensity, time, and temperature) are critical parameters that will determine the morphology of the polymer network. c. After curing, the PS-5OCB cell is ready for characterization.
Visualizations
Experimental Workflow for Nanoparticle Doping
Caption: Workflow for preparing nanoparticle-doped 5OCB cells.
Troubleshooting Logic for High Scattering in PS-5OCB
References
- 1. ias.ac.in [ias.ac.in]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Viscosity affected by nanoparticle aggregation in Al2O3-water nanofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. OPG [opg.optica.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jetp.ras.ru [jetp.ras.ru]
- 27. matrika.fmf.uni-lj.si [matrika.fmf.uni-lj.si]
Technical Support Center: Minimizing Hysteresis in 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile (5OCB) Devices
This technical support guide is designed for researchers, scientists, and engineers working with the nematic liquid crystal 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile (5OCB). Hysteresis in the electro-optic response of liquid crystal devices is a critical issue that can lead to image sticking, inaccurate grayscale representation, and reduced device performance. This document provides a comprehensive resource for understanding, troubleshooting, and minimizing hysteresis effects in your 5OCB-based experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding 5OCB and hysteresis.
Q1: What is 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (5OCB) and why is it used in liquid crystal devices?
A1: 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, commonly known as 5OCB, is a nematic liquid crystal. Its molecular structure consists of a rigid biphenyl core with a polar cyano group (-CN) at one end and a flexible pentyloxy (-OC5H11) chain at the other. This elongated molecular shape and positive dielectric anisotropy make it highly responsive to electric fields, which is a fundamental property for applications in displays and spatial light modulators. 5OCB is particularly popular in research due to its well-characterized physical properties and a nematic phase that exists at a convenient temperature range around room temperature.
Q2: What is hysteresis in the context of a 5OCB device, and why is it a problem?
A2: Hysteresis in a 5OCB device refers to the phenomenon where the electro-optic response (e.g., transmittance) of the liquid crystal cell depends on the history of the applied voltage. Specifically, the voltage-transmittance (V-T) curve for an increasing voltage sweep does not overlap with the V-T curve for a decreasing voltage sweep, creating a "hysteresis loop." This is problematic because it means that a specific voltage level can correspond to two different transmittance states, leading to unpredictable and unstable device operation. In display applications, this can manifest as image sticking or ghosting, where a faint outline of a previous image remains visible.
Q3: What are the primary causes of hysteresis in 5OCB devices?
A3: The primary cause of hysteresis in nematic liquid crystal devices, including those using 5OCB, is the presence of mobile ions within the liquid crystal layer.[1][2] These ions can originate from the liquid crystal material itself, the alignment layers, or contaminants introduced during the fabrication process. When a DC or low-frequency AC voltage is applied, these ions drift and accumulate at the electrode-liquid crystal interface, creating an internal electric field that screens the applied field. This screening effect alters the effective voltage experienced by the liquid crystal molecules, leading to a history-dependent response. Other contributing factors can include the properties of the surface alignment layers and the driving waveform used to operate the device.
Q4: How can I quantify the amount of hysteresis in my 5OCB device?
A4: Hysteresis is typically quantified by analyzing the voltage-transmittance (V-T) curve of the liquid crystal cell. By applying a triangular or sinusoidal voltage waveform and measuring the optical transmittance, you can plot the V-T loop. The hysteresis width is often defined as the difference in voltage (ΔV) between the forward and backward sweeps at a specific transmittance level, commonly at 50% of the maximum transmittance. A larger ΔV indicates more significant hysteresis.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues related to hysteresis in 5OCB devices.
Issue 1: Significant Hysteresis Observed in Newly Fabricated 5OCB Cells
Symptoms:
-
A large voltage difference between the forward and backward sweeps of the V-T curve.
-
Noticeable image sticking or slow relaxation of the liquid crystal to its off state.
Potential Causes & Solutions:
-
Cause: High concentration of mobile ions in the 5OCB material.
-
Solution 1: Material Purification: Ensure the use of high-purity 5OCB. If possible, consider further purification of the liquid crystal material using techniques such as column chromatography or recrystallization to reduce ionic impurities.
-
Solution 2: Ion Trapping with Nanoparticles: Doping the 5OCB with a small concentration (e.g., 0.1-1 wt%) of nanoparticles, such as ferroelectric or metal oxide nanoparticles, can effectively trap mobile ions.[3] This reduces the bulk ion concentration and, consequently, the hysteresis.
-
-
Cause: Contamination from alignment layers or substrates.
-
Solution: Meticulous Substrate Cleaning and High-Quality Alignment Layers: Implement a rigorous cleaning protocol for the indium tin oxide (ITO) coated glass substrates before applying the alignment layer. Use high-purity alignment layer materials (e.g., polyimides) and ensure proper curing to minimize outgassing of ionic species.
-
-
Cause: Inappropriate driving waveform.
-
Solution: Optimize Driving Frequency and Waveform: Hysteresis is more pronounced at lower frequencies. Increase the driving frequency of the AC waveform (e.g., to 1 kHz or higher). Using a symmetric AC waveform (e.g., a square wave with a 50% duty cycle) helps prevent charge accumulation at the electrodes.
-
Issue 2: Inconsistent or Irreproducible Hysteresis Measurements
Symptoms:
-
The width of the hysteresis loop varies significantly between measurements on the same cell.
-
The shape of the V-T curve changes over time.
Potential Causes & Solutions:
-
Cause: Insufficient thermal equilibration of the 5OCB cell.
-
Solution: Temperature Control: Ensure the liquid crystal cell is maintained at a stable temperature throughout the measurement process. The physical properties of 5OCB, including its viscosity and dielectric anisotropy, are temperature-dependent, which can affect the electro-optic response.
-
-
Cause: Long-term charge accumulation or degradation.
-
Solution 1: AC Coupling and DC Balancing: If your driving electronics allow, use AC coupling to remove any DC offset in the driving signal. Implement a DC balancing scheme, such as periodically inverting the polarity of the driving waveform, to prevent net charge buildup.
-
Solution 2: Allow for Relaxation Time: Before each measurement, ensure the cell is in a well-defined initial state by leaving it with no applied voltage for a sufficient period to allow any trapped charge to dissipate.
-
-
Cause: Photodegradation of the 5OCB or alignment layer.
-
Solution: Control Light Exposure: If using a high-intensity light source for your measurements, minimize the exposure time to prevent potential photodegradation of the liquid crystal or alignment material, which could generate additional ions.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to minimizing hysteresis in 5OCB devices.
Protocol 1: Fabrication of a Planar Aligned 5OCB Test Cell
This protocol describes the fabrication of a standard "sandwich" cell for electro-optic characterization.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) alignment precursor solution (e.g., Nissan SE-5661)
-
Solvent for PI (e.g., N-Methyl-2-pyrrolidone, NMP)
-
Spinner coater
-
Hot plate and oven
-
Rubbing machine with velvet cloth
-
UV-curable epoxy
-
Spacers of desired diameter (e.g., 5 µm)
-
4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (5OCB)
-
Polarizing optical microscope
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen gas. c. Bake the substrates on a hot plate at 110°C for 10 minutes to remove any residual moisture.
-
Polyimide Alignment Layer Deposition: a. Dispense the polyimide precursor solution onto the center of the cleaned ITO substrate. b. Spin coat at a speed of 3000 rpm for 30 seconds to achieve a uniform thin film. c. Soft bake the coated substrate on a hot plate at 80°C for 10 minutes to evaporate the solvent. d. Hard bake (cure) the film in an oven at 180-250°C for 1 hour to induce imidization.[4]
-
Mechanical Rubbing: a. Mount the cured PI-coated substrate on the rubbing machine. b. Rub the surface with a velvet cloth in a single direction to create microgrooves that will induce planar alignment of the 5OCB molecules.
-
Cell Assembly: a. Mix a small amount of spacers with the UV-curable epoxy. b. Apply the epoxy-spacer mixture to the edges of one of the rubbed substrates. c. Place the second substrate on top of the first, with the rubbing directions oriented anti-parallel to each other. d. Gently press the substrates together to ensure a uniform cell gap, defined by the spacers. e. Cure the epoxy using a UV lamp.
-
Liquid Crystal Filling: a. Heat the empty cell and the 5OCB to a temperature above the nematic-isotropic transition temperature of 5OCB (approximately 35°C). b. Place a drop of the isotropic 5OCB at the opening of the cell. c. Allow the liquid crystal to fill the cell via capillary action. d. Slowly cool the filled cell to room temperature to ensure uniform alignment.
Protocol 2: Measurement and Analysis of Voltage-Transmittance (V-T) Hysteresis
This protocol details the procedure for obtaining and quantifying the V-T hysteresis loop.
Equipment:
-
Function generator
-
Voltage amplifier
-
Polarizing optical microscope
-
He-Ne laser or other stable light source
-
Photodetector
-
Oscilloscope or data acquisition system
-
Temperature-controlled stage
Procedure:
-
Experimental Setup: a. Place the fabricated 5OCB cell on the temperature-controlled stage and position it between the crossed polarizers of the microscope. b. Align the rubbing direction of the cell at 45° with respect to the transmission axes of the polarizers to achieve maximum contrast. c. Direct the laser beam through the cell and onto the photodetector. d. Connect the output of the photodetector to the oscilloscope or data acquisition system. e. Connect the function generator, via the amplifier, to the ITO electrodes of the 5OCB cell.
-
Measurement: a. Set the function generator to produce a triangular waveform with a frequency of 60 Hz. The voltage amplitude should be sufficient to drive the liquid crystal from its fully off to its fully on state (e.g., 0 to 10 V). b. Record the applied voltage and the corresponding photodetector output (transmittance) for at least one full cycle of the triangular wave.
-
Data Analysis: a. Plot the measured transmittance as a function of the applied voltage. This will generate the V-T hysteresis loop. b. Normalize the transmittance to the maximum value. c. Determine the hysteresis width (ΔV) by measuring the voltage difference between the up-sweep and down-sweep curves at 50% of the maximum transmittance.
Part 4: Data Presentation and Visualization
Quantitative Comparison of Hysteresis Mitigation Strategies
The following table summarizes the typical effects of different mitigation strategies on hysteresis in cyanobiphenyl-based liquid crystal devices.
| Mitigation Strategy | Alignment Layer | Dopant (wt%) | Driving Frequency (Hz) | Hysteresis Width (ΔV @ 50% T_max) | Reference |
| Baseline | Rubbed Polyimide | None | 60 | ~0.5 - 1.0 V | [5] |
| Optimized Driving | Rubbed Polyimide | None | 1000 | ~0.1 - 0.3 V | [6] |
| Ion Trapping | Rubbed Polyimide | 0.5% Ferroelectric Nanoparticles | 60 | ~0.05 - 0.15 V | [3] |
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows.
Caption: Workflow for the fabrication of a planar aligned 5OCB liquid crystal test cell.
Caption: Step-by-step process for measuring and analyzing V-T hysteresis.
References
Technical Support Center: Enhancing the Dielectric Anisotropy of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile (5OCB)
Welcome to the technical support center for researchers working with the nematic liquid crystal 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, commonly known as 5OCB. This guide is designed to provide in-depth, practical solutions to common experimental challenges encountered when attempting to enhance its dielectric anisotropy (Δε). We will move beyond simple procedural lists to explain the underlying principles, ensuring your experiments are both successful and scientifically robust.
PART 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to foundational questions.
Q1: What is 5OCB and why is its dielectric anisotropy (Δε) significant?
A1: 5OCB, or 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, is a calamitic (rod-shaped) liquid crystal widely used in research.[1][2] Its significance stems from the strong permanent dipole moment of its cyano (-C≡N) group, which aligns with the long molecular axis.[3] This molecular structure results in a large, positive dielectric anisotropy (Δε = ε∥ - ε⊥ > 0), where ε∥ and ε⊥ are the dielectric permittivities measured parallel and perpendicular to the average molecular orientation (the director), respectively.[4][5] A high Δε is crucial for many electro-optic applications, as it allows for the reorientation of the liquid crystal director at lower threshold voltages, a key parameter in devices like liquid crystal displays (LCDs).[6][7]
Q2: What are the primary methods for enhancing the Δε of 5OCB?
A2: The dielectric anisotropy of 5OCB can be enhanced primarily by introducing guest materials (dopants) into the 5OCB host. The most common strategies include:
-
Doping with High-Δε Liquid Crystals: Mixing 5OCB with another nematic liquid crystal that possesses an even higher intrinsic Δε. This is a straightforward approach to create a eutectic mixture with tailored properties.[7][8]
-
Doping with Nanoparticles: Dispersing specific nanoparticles can significantly increase Δε. Ferroelectric nanoparticles (e.g., BaTiO₃) are particularly effective as their large internal electric fields can enhance the local ordering and overall dielectric response of the composite material.[9][10] Functionalized multi-walled carbon nanotubes (MWCNTs) have also been shown to increase the longitudinal component of permittivity (ε∥), thereby boosting Δε.[11]
Q3: How do temperature and frequency critically impact Δε measurements?
A3: Dielectric anisotropy is not a static value; it is highly dependent on experimental conditions.
-
Temperature: Δε is directly correlated with the nematic order parameter (S). As temperature increases towards the nematic-to-isotropic clearing point (Tc), the molecular order decreases, causing a sharp reduction in Δε.[4][12] Therefore, precise and stable temperature control is mandatory for reproducible measurements.
-
Frequency: The measured Δε can exhibit strong frequency dispersion.[13] At low frequencies, contributions from ionic impurities and electrode polarization can obscure the true dielectric response.[5] At very high frequencies (MHz range), relaxation processes related to molecular rotations around the short axis can cause ε∥ to decrease, leading to a drop in Δε.[14][15] Measurements are typically performed in a frequency range (e.g., 1-10 kHz) where these effects are minimized.
Q4: Why is the purity of 5OCB so critical for these experiments?
A4: Sample purity is paramount. The presence of impurities, particularly mobile ions, can drastically affect dielectric measurements. Ions contribute to the electrical conductivity and can accumulate at the electrode surfaces, creating a strong internal electric field that opposes the applied field (a phenomenon known as the electric double layer).[5][16] This effect is most pronounced at low frequencies and can lead to erroneously high capacitance readings and inaccurate Δε values. Purification via methods like column chromatography or recrystallization is often a necessary first step.[17][18]
PART 2: Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your experiments in a cause-and-effect format.
Problem 1: Inconsistent or Non-Reproducible Δε Measurements
You perform multiple measurements on the same sample but obtain significantly different values for Δε.
-
Possible Cause A: Poor or Inconsistent Liquid Crystal Alignment
-
Causality: The very definition of Δε relies on measuring two distinct, well-aligned states: planar (director parallel to the substrate) for ε⊥ and homeotropic (director perpendicular to the substrate) for ε∥.[19] If the alignment is poor (e.g., a mix of domains), the measurement will be an undesirable average of the two components, leading to inaccurate and non-reproducible results.
-
Solution & Validation:
-
Verify Alignment Layers: Ensure your alignment layers (e.g., rubbed polyimide for planar, or silane agents like DMOAP for homeotropic) are applied uniformly and correctly.
-
Use Polarized Optical Microscopy (POM): Before any electrical measurement, verify the alignment quality of your filled cells under a polarizing microscope. A well-aligned planar cell should show uniform brightness/color upon rotation, while a homeotropic cell should appear completely dark (extinguished) at all rotation angles. This is a mandatory, self-validating step.
-
Cell Filling: Fill the cells in the isotropic phase of the liquid crystal via capillary action and cool slowly to the nematic phase to promote uniform alignment.
-
-
-
Possible Cause B: Incorrect Measurement Parameters
-
Causality: Applying too high a voltage during measurement can reorient the liquid crystal molecules (the Fréedericksz transition), especially in a planar cell.[20] This means you are no longer measuring the true ε⊥ but rather a field-dependent value. The linear dielectric response of 5CB is limited to very low fields, often below 10 V/cm.[21]
-
Solution & Validation:
-
Low Voltage Probing: Use a small AC probing voltage, typically in the range of 0.1-0.5 Vrms, which is well below the Fréedericksz threshold voltage for your cell thickness.[19]
-
Temperature Stability: Use a hot stage with a precision controller (±0.1°C) to eliminate thermal fluctuations as a source of error.[12]
-
Frequency Scan: Perform a frequency sweep to identify a stable plateau for your measurements, typically between 1 kHz and 10 kHz, to avoid low-frequency ionic effects and high-frequency relaxation.[13][22]
-
-
-
Possible Cause C: Sample Contamination
-
Causality: As mentioned in the FAQ, mobile ions from synthesis byproducts, moisture, or degradation can dramatically inflate the measured capacitance, particularly for the ε∥ component at low frequencies.
-
Solution & Validation:
-
Purify the 5OCB: If you suspect contamination, purify the material using flash column chromatography.[17]
-
Use High-Purity Solvents: When preparing mixtures, use anhydrous, high-purity solvents and remove them completely under vacuum.
-
Check Conductivity: Analyze the imaginary part (ε'') of the dielectric permittivity. A high value of ε'' at low frequencies is a strong indicator of ionic conductivity.[5]
-
-
Problem 2: Difficulty Preparing Homogeneous Nanoparticle-Doped 5OCB Mixtures
You observe clumps of nanoparticles in your mixture or the measured Δε is lower than expected.
-
Possible Cause A: Nanoparticle Aggregation
-
Causality: Nanoparticles have a very high surface area-to-volume ratio and tend to aggregate due to van der Waals forces to minimize their surface energy. These aggregates act as defects, disrupt the nematic ordering, and do not contribute effectively to enhancing Δε.
-
Solution & Validation:
-
Sonication: Use a bath or probe sonicator to break up aggregates. Disperse the nanoparticles in a small amount of a volatile, compatible solvent (e.g., chloroform, toluene) first, sonicate, then add the solution to the 5OCB.
-
Solvent Evaporation: Gently heat the mixture (below the clearing point) under vacuum or with a nitrogen stream to slowly evaporate the solvent, followed by a final degassing step. This prevents the rapid solvent removal that can re-aggregate the particles.
-
Surface Functionalization: For persistent aggregation, consider using nanoparticles functionalized with ligands that are compatible with the liquid crystal host. This sterically hinders aggregation.[11]
-
-
Problem 3: The Doped Sample "Oils Out" or Fails to Form a Liquid Crystal Phase
Upon cooling from the isotropic state, the mixture becomes a cloudy emulsion of droplets or crystallizes directly without showing a nematic phase.
-
Causality: This phenomenon, known as "oiling out," occurs when the melting point of a component is lower than the temperature at which it should crystallize from the solution.[23] In LC mixtures, it often points to significant disruption of the collective molecular ordering by impurities or an excessive concentration of dopant.
-
Solution & Validation:
-
Reduce Dopant Concentration: The dopant may be exceeding its solubility limit in the 5OCB host. Prepare a new series of samples with lower dopant concentrations.
-
Ensure Purity: The presence of significant impurities can suppress the liquid crystal phase entirely.[24] Re-purify the 5OCB and ensure the dopant is of high purity.
-
Controlled Cooling: Use a very slow, controlled cooling rate (e.g., 0.5-1.0°C/min) on a hot stage while observing with POM. This gives the molecules sufficient time to self-organize into the desired nematic phase.[24]
-
PART 3: Protocols and Methodologies
Protocol 3.1: Preparation of a Nanoparticle-Doped 5OCB Mixture
-
Weighing: Accurately weigh the desired mass of nanoparticles (e.g., BaTiO₃) and 5OCB in separate, clean glass vials. A typical starting concentration is 0.5 wt%.
-
Initial Dispersion: Add a small volume (e.g., 1 mL) of a high-purity, volatile solvent like toluene to the vial containing the nanoparticles.
-
Sonication: Place the nanoparticle suspension in an ultrasonic bath for 30-60 minutes to break apart agglomerates.
-
Mixing: Add the sonicated nanoparticle suspension to the vial containing the 5OCB.
-
Solvent Removal: Place the vial on a hot plate set to a temperature above the solvent's boiling point but below the clearing point of 5OCB (e.g., 70-80°C for toluene). Gently stir the mixture until the solvent has completely evaporated.
-
Homogenization & Degassing: Heat the mixture above the 5OCB clearing point (~70°C) into the isotropic phase. Stir until the mixture appears completely uniform. Alternate between applying a vacuum and purging with nitrogen several times to remove any dissolved gas or residual solvent.
-
Final Check: Place a small drop of the final mixture on a microscope slide, heat it to the isotropic phase, and cool it while observing under a polarizing microscope to confirm the presence of the nematic phase and the absence of large aggregates.
Protocol 3.2: Standard Protocol for Measuring Dielectric Anisotropy (Δε)
-
Cell Preparation: Use commercially available liquid crystal cells with transparent ITO electrodes. One cell should have planar alignment layers (e.g., anti-parallel rubbed polyimide), and the other should have homeotropic alignment layers. Cell gap thickness is typically 5-10 µm.
-
Cell Filling: Place a drop of the prepared 5OCB mixture at the edge of the cell's filling port. Heat the cell and mixture on a hot stage to the isotropic phase (~70°C). The mixture will fill the cell via capillary action.
-
Annealing: Cool the filled cells very slowly (e.g., 1°C/min) through the clearing point and down to the desired measurement temperature. Let the cells stabilize at the measurement temperature for at least 15 minutes.
-
Alignment Verification (POM): Confirm the alignment quality of both the planar and homeotropic cells using polarized optical microscopy as described in the troubleshooting section. This step is critical and must not be skipped.
-
Dielectric Measurement:
-
Connect the cell to an LCR meter.
-
Set the measurement frequency to 1 kHz and the AC voltage to a low value (e.g., 0.2 Vrms).
-
Measure the capacitance of the empty cell (C_empty) before filling, if not already known.
-
Measure the capacitance of the filled planar cell (C⊥).
-
Measure the capacitance of the filled homeotropic cell (C∥).
-
-
Calculation:
-
Calculate the permittivities using the formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
A simpler and more accurate method, the "two-cell method," eliminates the need to know the exact cell gap and area by comparing the filled cell capacitance to the empty cell capacitance.[19]
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ .
-
PART 4: Data & Workflow Visualization
Data Presentation
| Material | Measurement Temp. (°C) | Frequency (kHz) | ε∥ | ε⊥ | Δε (ε∥ - ε⊥) | Reference |
| Pure 5CB | 25 | 1 | ~18.5 | ~7.0 | ~11.5 | [3][25] |
| 5CB + 0.5 wt% BaTiO₃ | 25 | 1 | >18.5 | ~7.0 | >11.5 | [9][10] |
| 5CB + 0.1 wt% MWCNT | 25 | 1 | >18.5 | ~7.0 | >11.5 | [11] |
| (Note: Values are representative and can vary based on purity, temperature, and specific experimental conditions.) |
Experimental & Logic Diagrams
Caption: Workflow for enhancing and characterizing the dielectric anisotropy of 5OCB.
Caption: Troubleshooting logic tree for inconsistent dielectric anisotropy measurements.
References
- 1. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile | 52364-71-3 [chemicalbook.com]
- 2. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. personal.kent.edu [personal.kent.edu]
- 5. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of dielectric and electro-optical characteristics of liquid crystalline material 4'-octyl-4-cyano-biphenyl with dispersed functionalized and nonfunctionalized multiwalled carbon nanotubes [pubmed.ncbi.nlm.nih.gov]
- 12. Physical model for temperature-dependent dielectric properties of anisotropic nematic liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. OPG [opg.optica.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Analytical chemistry and purification - Novalix [novalix.com]
- 19. lavrentovichgroup.com [lavrentovichgroup.com]
- 20. mdpi.com [mdpi.com]
- 21. asu.elsevierpure.com [asu.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cyanobiphenyl Liquid Crystals: 5OCB, 5CB, and 8CB for Advanced Research Applications
This guide provides an in-depth, objective comparison of the physical and chemical properties of three key cyanobiphenyl liquid crystals: 4-cyano-4'-pentoxybiphenyl (5OCB), 4-cyano-4'-pentylbiphenyl (5CB), and 4-cyano-4'-octylbiphenyl (8CB). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds in their work. We will delve into their structural differences, phase behaviors, and key physical parameters, supported by experimental data to inform material selection for specific applications.
Introduction: The Cyanobiphenyl Family
The cyanobiphenyls are a class of thermotropic liquid crystals that have been instrumental in the advancement of liquid crystal display (LCD) technology and are widely used in various fields of scientific research.[1] Their popularity stems from their chemical stability, strong positive dielectric anisotropy, and accessible transition temperatures.[2] The three compounds discussed here—5OCB, 5CB, and 8CB—are exemplary members of this family, each offering a unique set of properties dictated by subtle variations in their molecular architecture.
Molecular Structure: The Foundation of Mesomorphic Behavior
The mesomorphic (liquid crystalline) properties of these compounds are a direct consequence of their elongated, rod-like molecular structures. This shape anisotropy leads to long-range orientational order, which is the defining characteristic of the nematic and smectic phases.
Diagram: Molecular Structures of 5OCB, 5CB, and 8CB
Caption: Molecular structures of 5OCB, 5CB, and 8CB.
The core of each molecule is a rigid biphenyl group, which provides the necessary structural anisotropy. A highly polar cyano (-C≡N) group is attached to one end of the biphenyl core, contributing to the large positive dielectric anisotropy observed in these materials. The key difference between these three compounds lies in the flexible alkyl or alkoxy chain attached to the other end of the biphenyl core.
-
5CB possesses a five-carbon alkyl chain.
-
8CB has a longer, eight-carbon alkyl chain.
-
5OCB is distinguished by a five-carbon alkoxy chain, meaning there is an oxygen atom linking the pentyl group to the biphenyl core. This ether linkage introduces a kink in the chain, influencing the molecule's overall shape and intermolecular interactions.[3]
Phase Transitions: A Comparative Overview
The length and nature of the terminal chain significantly impact the phase behavior and transition temperatures of these liquid crystals. The additional van der Waals interactions from the longer alkyl chain in 8CB promote a higher degree of molecular ordering, leading to the formation of a smectic A phase in addition to the nematic phase. The presence of the oxygen atom in 5OCB also influences its phase transition temperatures compared to its alkyl counterpart, 5CB.
| Property | 5OCB | 5CB | 8CB |
| Phase Sequence | Cr → N → I[4] | Cr → N → I[5] | Cr → SmA → N → I[6] |
| Crystal to Nematic/Smectic A (TCN/CSmA) | ~47-54 °C (Varies with experimental conditions)[4] | 22.5 - 24 °C[5][6] | 21.5 °C[2] |
| Smectic A to Nematic (TSmAN) | - | - | 33.5 °C[2] |
| Nematic to Isotropic (TNI) | ~67-68 °C[4] | 35.0 - 35.3 °C[2][5] | 40.5 °C[2] |
| Nematic Range | ~13-21 °C | ~11-13 °C | 7 °C |
Note: The phase transition temperatures can vary slightly depending on the purity of the sample and the experimental technique used for measurement (e.g., DSC, polarizing optical microscopy).
Comparative Analysis of Physical Properties
The utility of a liquid crystal in a specific application is determined by its unique set of physical properties. Here, we compare the key parameters for 5OCB, 5CB, and 8CB.
Dielectric Anisotropy (Δε)
The dielectric anisotropy is a measure of the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. A large positive Δε is crucial for applications that rely on electric field-induced reorientation, such as in many LCD modes. The strong dipole moment of the cyano group results in a significant positive dielectric anisotropy for all three compounds.
Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the extraordinary (ne) and ordinary (no) refractive indices. This property is fundamental to the operation of most liquid crystal-based optical devices.
Elastic Constants (Kii)
The elastic constants describe the energy required to deform the liquid crystal director from its equilibrium orientation. The splay (K11), twist (K22), and bend (K33) elastic constants are critical parameters that influence the threshold voltage and response times of liquid crystal devices.
Viscosity (η)
The viscosity of a liquid crystal is a measure of its resistance to flow. Lower viscosity is generally desirable for applications requiring fast switching times.
Table of Comparative Physical Properties
| Property | 5OCB | 5CB | 8CB |
| Dielectric Anisotropy (Δε) | Data not readily available in a directly comparable format | +11.5 (at room temp.)[7] | ~+8 to +10 (in nematic phase) |
| Birefringence (Δn) | Data not readily available in a directly comparable format | ~0.18 (at 25°C, 589 nm) | ~0.15 (in nematic phase, 589 nm) |
| Splay Elastic Constant (K11) | Data not readily available in a directly comparable format | ~6.2 pN (at 25°C) | ~5.8 pN (at 35°C) |
| Twist Elastic Constant (K22) | Data not readily available in a directly comparable format | ~3.0 pN (at 25°C) | ~3.0 pN (at 35°C) |
| Bend Elastic Constant (K33) | Data not readily available in a directly comparable format | ~8.2 pN (at 25°C) | ~7.8 pN (at 35°C) |
| Rotational Viscosity (γ1) | Data not readily available in a directly comparable format | ~0.077 Pa·s (at 25°C) | ~0.11 Pa·s (at 35°C) |
Note: The values presented are approximate and can vary with temperature and measurement technique. The data for 5OCB is not as readily available in a directly comparable format to 5CB and 8CB in the reviewed literature.
Synthesis of Cyanobiphenyls
The synthesis of n-alkyl- and n-alkoxy-cyanobiphenyls generally follows a multi-step process. Below are generalized workflows for the synthesis of 5CB and 5OCB.
Diagram: Synthesis Workflow for 5CB
Caption: Generalized synthetic route for 4-cyano-4'-pentylbiphenyl (5CB).
Diagram: Synthesis Workflow for 5OCB
Caption: Generalized synthetic route for 4-cyano-4'-pentoxybiphenyl (5OCB).
Experimental Protocols for Characterization
Accurate characterization of liquid crystal properties is paramount for their effective application. The following are outlines of standard experimental protocols for measuring key parameters.
Phase Transition Temperature Determination
Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed amount of the liquid crystal (1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using standard materials (e.g., indium). An empty sealed aluminum pan is used as a reference.
-
Measurement: The sample and reference are subjected to a controlled temperature program, typically a heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Phase transitions are identified as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature is taken as the transition temperature.
Dielectric Anisotropy Measurement
Method: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells are used: a homogeneous cell with parallel alignment layers and a homeotropic cell with perpendicular alignment layers. The cells consist of two glass plates with transparent indium tin oxide (ITO) electrodes.
-
Cell Filling: The liquid crystal is introduced into the cells in its isotropic phase via capillary action.
-
Measurement: The capacitance of the filled cells is measured using an LCR meter at a specific frequency (e.g., 1 kHz). For the homogeneous cell, the electric field is applied parallel to the director (C||). For the homeotropic cell, the field is perpendicular to the director (C⊥).
-
Calculation: The dielectric permittivities are calculated from the capacitance values, the electrode area, and the cell gap. The dielectric anisotropy is then determined as Δε = ε|| - ε⊥.
Birefringence Measurement
Method: Abbe Refractometer or Spectrophotometry
-
Sample Alignment: A thin, uniformly aligned film of the liquid crystal is prepared between two prisms of an Abbe refractometer or in a cell with a known path length.
-
Measurement: For an Abbe refractometer, a polarized light source is used, and the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director are measured. For spectrophotometry, the transmission spectrum of the liquid crystal cell placed between crossed polarizers is measured.
-
Calculation: The birefringence is calculated as Δn = ne - no.
Elastic Constant Measurement
Method: Freedericksz Transition
-
Cell Preparation: A planar-aligned liquid crystal cell of known thickness is prepared.
-
Measurement: An external electric or magnetic field is applied perpendicular to the director. The threshold field (voltage or magnetic field strength) at which the director starts to deform is measured by monitoring the change in the optical transmission of the cell.
-
Calculation: The splay (K11), twist (K22), and bend (K33) elastic constants can be determined from the threshold fields for different cell geometries and field orientations.
Viscosity Measurement
Method: Capillary Viscometer or Rotational Rheometer
-
Sample Preparation: The liquid crystal is placed in the viscometer or rheometer, which is temperature-controlled.
-
Measurement: For a capillary viscometer, the time taken for a known volume of the liquid crystal to flow through a capillary of known dimensions is measured. For a rotational rheometer, the torque required to rotate a spindle at a constant angular velocity is measured.
-
Calculation: The viscosity is calculated from the measured flow time or torque using the instrument's calibration constants. For liquid crystals, different measurement geometries are required to determine the anisotropic viscosity coefficients.
Conclusion and Application-Specific Recommendations
The choice between 5OCB, 5CB, and 8CB depends critically on the specific requirements of the application.
-
5CB is an excellent general-purpose nematic liquid crystal for room-temperature applications. Its well-characterized properties and nematic phase at ambient temperatures make it a standard for fundamental research and a component in many commercial mixtures.
-
8CB is ideal for studies involving smectic phases or for applications requiring a slightly higher clearing point than 5CB. The presence of the smectic A phase allows for the investigation of phase transitions and the unique properties of layered liquid crystalline structures.
-
5OCB , with its higher clearing point compared to 5CB, is suitable for applications requiring a broader nematic temperature range. The presence of the ether linkage can also influence its elastic and viscous properties, which may be advantageous in specific electro-optical devices.
This guide has provided a comparative overview of these three important cyanobiphenyl liquid crystals. For the most accurate material selection, it is always recommended to consult the primary literature and perform specific characterizations under the conditions relevant to the intended application.
References
- 1. Viscosity Coefficients of Some Nematic Liquid Crystals | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. ijres.org [ijres.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
The Enduring Reign and Emerging Challengers: A Comparative Guide to Liquid Crystals in High-Performance Displays
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the realm of high-performance displays, the choice of liquid crystal (LC) material is paramount, dictating crucial performance metrics from switching speeds to power consumption. For decades, [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, commonly known as 5CB, has been a cornerstone of nematic liquid crystal research and applications due to its convenient room temperature nematic phase and well-characterized electro-optical properties. However, the relentless pursuit of faster, more efficient, and higher-resolution displays has spurred the development of a diverse array of alternative materials. This guide provides a comprehensive comparison of 5CB with its prominent alternatives, offering researchers and scientists a detailed analysis supported by experimental data to inform their material selection for next-generation display technologies.
The Benchmark: Understanding the Significance of 5CB
4-Cyano-4'-pentylbiphenyl (5CB) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at a temperature range convenient for many applications, typically between 22.5°C and 35.0°C. Its positive dielectric anisotropy allows its constituent molecules to align with an applied electric field, a fundamental principle enabling the operation of twisted nematic (TN) and other liquid crystal display modes. The enduring prevalence of 5CB in research is a testament to its well-understood behavior, serving as a reliable benchmark for the development of new liquid crystal materials.
Key Performance Indicators for High-Performance Displays
The suitability of a liquid crystal for a high-performance display is determined by a combination of its physical properties. The most critical of these include:
-
Nematic Range: The temperature range over which the material exhibits the nematic phase. A wider nematic range is desirable for operational stability across various environmental conditions.
-
Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices. A higher birefringence allows for thinner display cells, which can lead to faster switching times.
-
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A larger positive Δε generally results in a lower threshold voltage, reducing power consumption.
-
Rotational Viscosity (γ1): A measure of the internal friction of the liquid crystal, which significantly impacts the switching speed. Lower viscosity is crucial for high-refresh-rate displays.
-
Switching Times (τon and τoff): The time it takes for the liquid crystal molecules to reorient in response to an applied electric field (rise time) and to relax back to their initial state when the field is removed (decay time). Faster switching times are essential for reducing motion blur in video applications.
Comparative Analysis of 5CB and Its Alternatives
This section provides a detailed comparison of 5CB with its key alternatives, including other members of the cyanobiphenyl family found in the E7 mixture, and the class of fluorinated liquid crystals.
The E7 Mixture and its Components: A Synergistic Enhancement
The well-known liquid crystal mixture E7 is a eutectic mixture composed of four different cyanobiphenyl compounds, including 5CB. This mixture was formulated to overcome the limitations of single-component liquid crystals by offering a significantly wider nematic range while maintaining desirable electro-optical properties.
The composition of E7 is typically:
-
51% 4-cyano-4'-pentylbiphenyl (5CB)
-
25% 4-cyano-4'-heptylbiphenyl (7CB)
-
16% 4-cyano-4'-octyloxybiphenyl (8OCB)
-
8% 4-cyano-4''-pentyl-p-terphenyl (5CT)
The inclusion of longer-chain cyanobiphenyls (7CB and 8OCB) and a terphenyl derivative (5CT) broadens the nematic range of the mixture, making it suitable for a wider range of operating temperatures.
| Liquid Crystal | Nematic Range (°C) | Birefringence (Δn) at 589 nm, 20°C | Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Rotational Viscosity (γ1) (mPa·s) at 20°C |
| 5CB | 22.5 - 35.0[1] | ~0.19[2] | ~11.0[1][3] | ~56 |
| 7CB | 30 - 42.8 | ~0.18 | ~10.0 | ~70 |
| 8OCB | 67 - 80 (SmA phase: 54.5-67)[4] | ~0.17 | ~8.9 | ~100 |
| 5CT | 130 - 240 | ~0.28 | ~10.5 | Data not readily available |
| E7 Mixture | -10 - 61 | ~0.225 | ~13.8 | ~40 |
Analysis: The data clearly shows that while individual components like 7CB and 8OCB have narrower nematic ranges than 5CB, their combination in the E7 mixture results in a significantly wider operational temperature window. 5CT, with its terphenyl core, contributes to a higher clearing point for the mixture. The birefringence and dielectric anisotropy of the E7 mixture are also enhanced compared to its individual components, leading to improved display performance.
Fluorinated Liquid Crystals: The Next Generation for Active Matrix Displays
For high-performance active matrix liquid crystal displays (AMLCDs), which require high resistivity and stability, fluorinated liquid crystals have emerged as a superior class of materials. The replacement of the cyano (-CN) group with fluorine (-F) or fluorinated moieties addresses the issue of ionic contamination that can degrade the performance of cyanobiphenyl-based displays over time.
A representative example of a commercially available fluorinated liquid crystal mixture is Merck's MLC-6608 .
| Liquid Crystal | Nematic Range (°C) | Birefringence (Δn) at 589 nm, 20°C | Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Rotational Viscosity (γ1) (mPa·s) at 20°C |
| 5CB | 22.5 - 35.0[1] | ~0.19[2] | ~11.0[1][3] | ~56 |
| MLC-6608 | -40 - 90 | ~0.0826 | -4.2 | 133 |
Analysis: Fluorinated liquid crystals like MLC-6608 offer a remarkably wide nematic range, making them suitable for demanding applications with fluctuating temperatures. A key difference is that many high-performance fluorinated LCs for specific applications like vertically aligned (VA) mode have negative dielectric anisotropy, in contrast to the positive Δε of cyanobiphenyls. While the rotational viscosity of this particular example is higher than 5CB, fluorinated liquid crystal families offer a wide range of viscosities, and many are designed to have very low viscosity for fast switching applications. The primary advantage of fluorinated materials lies in their high voltage holding ratio and stability, which are critical for the reliability and longevity of active matrix displays.
Experimental Protocols for Liquid Crystal Characterization
Accurate characterization of liquid crystal properties is essential for material selection and device optimization. This section outlines the standard experimental procedures for measuring key performance indicators.
Measurement of Nematic Range
The nematic range is determined by observing the phase transitions of the liquid crystal material as a function of temperature.
Methodology: Differential Scanning Calorimetry (DSC)
-
A small, precisely weighed sample of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up and then down at a controlled rate (e.g., 5-10 °C/min).
-
The heat flow into or out of the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions (crystal-to-nematic and nematic-to-isotropic) are identified as endothermic peaks on heating and exothermic peaks on cooling.
Measurement of Birefringence (Δn)
Birefringence is typically measured using an Abbe refractometer or by analyzing the transmission of polarized light through a liquid crystal cell.
Methodology: Abbe Refractometer
-
A thin layer of the liquid crystal is placed between the two prisms of the Abbe refractometer.
-
The surfaces of the prisms are treated with an alignment layer to induce a specific orientation of the liquid crystal molecules (e.g., planar alignment).
-
The refractometer is illuminated with a monochromatic light source.
-
By rotating the prisms and the polarizer, the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director can be measured.
-
The birefringence is calculated as Δn = ne - no.
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations relative to an applied electric field.
Methodology: Dielectric Spectroscopy
-
The liquid crystal is introduced into a cell with parallel plate electrodes.
-
To measure ε∥, a strong magnetic field or a surface alignment layer is used to align the liquid crystal director parallel to the electric field.
-
To measure ε⊥, the director is aligned perpendicular to the electric field.
-
The capacitance of the cell is measured at a specific frequency (typically 1 kHz) using an LCR meter for both orientations.
-
The dielectric permittivities are calculated from the capacitance values, the electrode area, and the cell gap.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Measurement of Switching Times
The switching times of a liquid crystal are measured by observing the change in optical transmission of a liquid crystal cell in response to a voltage pulse.
Methodology: Electro-Optical Switching
-
A liquid crystal cell is placed between crossed polarizers.
-
A square-wave voltage pulse is applied to the cell.
-
A laser beam is passed through the setup, and the transmitted light intensity is measured with a fast photodetector.
-
The output of the photodetector is recorded with an oscilloscope.
-
The rise time (τon) is typically defined as the time taken for the transmission to change from 10% to 90% of its maximum value upon voltage application.
-
The decay time (τoff) is the time taken for the transmission to fall from 90% to 10% after the voltage is removed.
Conclusion: Selecting the Optimal Liquid Crystal
The selection of a liquid crystal for high-performance displays involves a trade-off between various physical properties. While 5CB remains an invaluable benchmark material for research, its limitations, particularly its relatively narrow nematic range and susceptibility to ionic contamination, have driven the development of advanced alternatives.
The E7 mixture demonstrates the power of formulation to achieve a wider operating temperature range and enhanced electro-optical properties compared to its individual cyanobiphenyl components. For the most demanding applications, particularly in active matrix displays, fluorinated liquid crystals offer superior stability and reliability, albeit sometimes with different electro-optical characteristics such as negative dielectric anisotropy.
Ultimately, the optimal choice of liquid crystal depends on the specific requirements of the display application. Researchers and engineers must carefully consider the desired performance metrics, including operating temperature, switching speed, power consumption, and long-term stability, to select the material that will enable the next generation of high-performance displays.
References
A Comparative Guide to the Electro-Optical Performance of 5OCB for Specific Applications
Introduction
In the realm of electro-optical technologies, nematic liquid crystals are pivotal materials, enabling a vast array of applications from high-resolution displays to sophisticated spatial light modulators.[1] The performance of these devices is intrinsically linked to the physical and electrical properties of the liquid crystal employed. This guide provides an in-depth technical evaluation of 4-Cyano-4'-pentyloxybiphenyl (5OCB), a nematic liquid crystal of significant interest.
The molecular structure of 5OCB, characterized by a cyanobiphenyl core with a pentyloxy tail, gives rise to its mesogenic properties.[2] A key distinction from its close and widely studied relative, 4-Cyano-4'-pentylbiphenyl (5CB), is the presence of an ether linkage between the alkyl chain and the biphenyl core.[2] This seemingly subtle structural modification can have profound effects on the material's electro-optical characteristics.
This document serves as a comprehensive comparison of 5OCB's performance against other well-established liquid crystals, supported by experimental data and detailed validation protocols. The insights provided herein are intended to guide researchers, scientists, and engineers in selecting the optimal liquid crystal for their specific electro-optical applications.
Part 1: Comparative Performance Analysis of 5OCB
The suitability of a liquid crystal for a particular application is determined by a set of key electro-optical performance metrics. In this section, we define these critical parameters and present a comparative analysis of 5OCB against 5CB and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), two widely used nematic liquid crystals.
Key Electro-Optical Performance Metrics
-
Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is crucial for devices like twisted nematic displays, as it allows the liquid crystal molecules to align with an applied electric field.[3]
-
Optical Anisotropy (Birefringence, Δn): This is the difference between the extraordinary (ne) and ordinary (no) refractive indices.[4] The birefringence determines the extent to which the liquid crystal can modulate the phase of light, a key parameter in applications such as phase-only spatial light modulators and tunable filters.
-
Response Time (τ): This is the time it takes for the liquid crystal molecules to reorient themselves upon the application or removal of an electric field. Faster response times are essential for applications requiring high refresh rates, such as video displays and optical switches.[5]
-
Viscoelastic Constant (γ₁/Kᵢᵢ): This ratio of the rotational viscosity (γ₁) to the elastic constants (Kᵢᵢ, where i can be 1 for splay, 2 for twist, and 3 for bend) is a critical factor influencing the response time of a liquid crystal device.[6] A lower viscoelastic constant generally leads to a faster response time.
Performance Comparison: 5OCB vs. Alternative Liquid Crystals
The following table summarizes the key electro-optical properties of 5OCB in comparison to 5CB and MBBA. It is important to note that a complete set of experimentally verified data for 5OCB can be challenging to find in a single source. Therefore, some values are derived from studies on its homologues (e.g., 6OCB) and are presented here for comparative purposes.
| Property | 5OCB (4-Cyano-4'-pentyloxybiphenyl) | 5CB (4-Cyano-4'-pentylbiphenyl) | MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) |
| Dielectric Anisotropy (Δε) | Positive (exact value varies with temperature and frequency) | +11.5 to +13.3[7][8] | -0.54[8] |
| Birefringence (Δn) at ~589 nm | ~0.15 - 0.20 (estimated from homologues and related structures) | ~0.20[9] | ~0.2 |
| Response Time (τ) | Slower than 5CB under similar conditions[10] | Faster than 5OCB[10] | Varies significantly with purity and temperature |
| Rotational Viscosity (γ₁) | Higher than 5CB (inferred from slower response time)[10] | ~20-40 mPa·s (at room temperature) | ~25-50 mPa·s (at room temperature) |
| Splay Elastic Constant (K₁₁) | ~6-8 pN (estimated from 6OCB)[6] | ~6-7 pN | ~6 pN |
| Bend Elastic Constant (K₃₃) | ~8-10 pN (estimated from 6OCB) | ~8-10 pN | ~7-8 pN |
The positive dielectric anisotropy of 5OCB, similar to 5CB, makes it suitable for applications requiring electric field-induced realignment of the liquid crystal director.[3][7] However, MBBA, with its negative dielectric anisotropy, is utilized in different device configurations, such as dynamically scattered mode displays.[8]
The birefringence of 5OCB is comparable to that of 5CB, suggesting its utility in applications where significant phase modulation is required.[11][9] The key differentiator appears to be the response time, with studies indicating that 5OCB is slower than 5CB.[10] This is likely attributable to a higher rotational viscosity, a consequence of the ether linkage in its molecular structure which can increase intermolecular interactions.
Part 2: Experimental Validation Protocols
To ensure the suitability of 5OCB for a specific application, it is imperative to experimentally validate its electro-optical properties. This section provides detailed, step-by-step methodologies for characterizing the key performance metrics.
Measurement of Dielectric Anisotropy (Δε)
The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different molecular orientations.
-
Cell Preparation: A liquid crystal cell with a known electrode area (A) and cell gap (d) is used. The inner surfaces of the cell are coated with alignment layers to promote either planar (molecules parallel to the surface) or homeotropic (molecules perpendicular to the surface) alignment.
-
Sample Filling: The liquid crystal (5OCB) is introduced into the cell via capillary action in its isotropic phase.
-
Capacitance Measurement (Perpendicular Component, ε⊥): For a planar aligned cell, the capacitance (C⊥) is measured using an LCR meter at a low voltage (to avoid molecular reorientation) and a specific frequency (e.g., 1 kHz). ε⊥ is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
Capacitance Measurement (Parallel Component, ε∥): A high voltage is applied to the planar aligned cell to reorient the molecules parallel to the electric field (homeotropic alignment). The capacitance (C∥) is then measured. Alternatively, a homeotropically aligned cell can be used to directly measure C∥ at a low voltage. ε∥ is calculated using: ε∥ = (C∥ * d) / (ε₀ * A).
-
Calculation of Δε: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Workflow for Dielectric Anisotropy Measurement
Measurement of Optical Anisotropy (Birefringence, Δn)
Birefringence can be measured using various techniques, including the use of a polarizing optical microscope with a Berek compensator or by analyzing the transmission spectrum of a liquid crystal cell placed between crossed polarizers.
-
Setup: A light source, a polarizer, a planar aligned liquid crystal cell mounted on a rotation stage, a second polarizer (analyzer) oriented perpendicular to the first, and a spectrometer are arranged in a line.
-
Orientation: The liquid crystal cell is oriented such that its director is at a 45° angle to the transmission axis of the first polarizer.
-
Transmission Spectrum Acquisition: The transmission spectrum of the setup is recorded.
-
Phase Retardation Calculation: The phase retardation (δ) is related to the transmitted intensity (I) by the equation: I = I₀ sin²(δ/2), where δ = 2πdΔn/λ. By analyzing the wavelengths of the transmission maxima and minima, the birefringence (Δn) can be determined.
-
Temperature Dependence: The measurement can be repeated at different temperatures to characterize the temperature dependence of the birefringence.
References
- 1. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotational viscosity of a liquid crystal mixture:a fully atomistic molecular dynamics study [cpsjournals.cn]
- 3. surajitdhara.in [surajitdhara.in]
- 4. researchgate.net [researchgate.net]
- 5. surajitdhara.in [surajitdhara.in]
- 6. researchgate.net [researchgate.net]
- 7. 4-シアノ-4'-ペンチルオキシビフェニル | 4-Cyano-4'-pentyloxybiphenyl | 52364-71-3 | 東京化成工業株式会社 [tcichemicals.com]
- 8. On the elusive saddle–splay and splay–bend elastic constants of nematic liquid crystals - EUTOPIA [eutopia.unitn.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Nematic Range of Liquid Crystals for Researchers and Professionals
This guide provides an in-depth comparative study of the nematic range of different liquid crystals, offering objective performance comparisons supported by experimental data. It is intended for researchers, scientists, and drug development professionals working with these unique materials.
Introduction: The Critical Importance of the Nematic Range
Liquid crystals are a fascinating state of matter, exhibiting properties of both conventional liquids and solid crystals. Among the various liquid crystal phases, the nematic phase is the least ordered, characterized by molecules that have no positional order but tend to align in the same direction. This preferred direction is known as the director. The temperature range over which a substance exhibits the nematic phase is termed the nematic range. This parameter is of paramount importance for a multitude of applications, from display technologies to advanced materials and drug delivery systems. A wider nematic range offers greater operational stability and flexibility, making it a key selection criterion for specific applications.
The transition from the solid crystalline state to the nematic phase and subsequently to the isotropic liquid state is driven by temperature. As temperature increases, the thermal energy overcomes the forces holding the molecules in a fixed lattice, leading to the more fluid nematic phase. A further increase in temperature disrupts the long-range orientational order, resulting in the isotropic liquid phase. The temperature at which the liquid crystal transitions to the isotropic liquid is known as the clearing point.
Experimental Determination of the Nematic Range
Accurate determination of the nematic range is crucial for characterizing and comparing liquid crystals. Two primary techniques are widely employed for this purpose: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as melting (crystal to nematic) and clearing (nematic to isotropic), are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.
Experimental Protocol: DSC Analysis of a Liquid Crystal
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature above its clearing point to erase any previous thermal history.
-
Cool the sample to a temperature well below its crystallization point.
-
Heat the sample at a controlled rate (e.g., 5-10 K/min) through its phase transitions.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions. The peak temperatures are taken as the transition temperatures, defining the nematic range.
Causality in Experimental Choices: A controlled heating and cooling cycle is essential to ensure that the material reaches a state of thermal equilibrium and to obtain reproducible results. The initial heating step removes any residual crystalline order, while the slow cooling and subsequent heating allow for the clear observation of the phase transitions.
Benchmarking the purity of synthesized 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile
An In-Depth Guide to Benchmarking the Purity of Synthesized 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Imperative of Purity in Liquid Crystal Performance
4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile, a member of the cyanobiphenyl family of liquid crystals, is a cornerstone material in electro-optical applications, most notably in liquid crystal displays (LCDs).[1] Its utility is critically dependent on its nematic liquid crystal phase, which exists within a specific temperature range.[1] The performance characteristics of devices employing this material—such as threshold voltage, response time, and contrast ratio—are directly governed by its molecular order and phase behavior.
The presence of even minute quantities of impurities can drastically alter these properties. Contaminants, whether they are unreacted starting materials, by-products from the synthesis, or degradation products, can disrupt the delicate intermolecular forces that govern the liquid crystalline state. This can lead to a depression or broadening of the clearing point (the temperature of the nematic-to-isotropic phase transition), an increase in ionic conductivity leading to image sticking, and a general degradation of display performance.[2] Therefore, rigorous and multi-faceted purity assessment is not merely a quality control step but a fundamental necessity for any research or manufacturing process involving this compound.
This guide provides a comprehensive framework for benchmarking the purity of synthesized 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile. We will compare the most effective analytical techniques, delve into the causality behind experimental choices, and provide actionable, field-proven protocols for researchers, scientists, and professionals in drug and materials development.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. A self-validating and trustworthy assessment relies on the strategic combination of orthogonal methods—techniques that measure different chemical or physical properties. The primary methods for evaluating the purity of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile are chromatographic, spectroscopic, and thermal analysis.
Chromatographic Techniques: Separating and Quantifying Impurities
Chromatography is the gold standard for separating individual components from a mixture, making it indispensable for identifying and quantifying impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): This is arguably the most powerful technique for quantitative purity assessment of liquid crystals.[4] It excels at separating thermally labile or non-volatile compounds.
-
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For a molecule like 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile, which is relatively non-polar, reversed-phase HPLC (using a non-polar stationary phase and a polar mobile phase) is the method of choice.[6] Components are separated based on their hydrophobicity; more non-polar compounds (like the target molecule) interact more strongly with the stationary phase and thus have longer retention times.
-
Causality in Method Design: The choice of a C18 (octadecylsilane) column is based on its strong hydrophobic retention capabilities, which are ideal for separating the target biphenyl structure from potentially more polar or less polar impurities. A mobile phase of acetonitrile and water provides the necessary polarity gradient to elute compounds in a reasonable timeframe while achieving good separation. A photodiode array (PDA) detector is crucial as it not only quantifies the peaks but also provides UV spectra for each, which can help in identifying co-eluting peaks and assessing peak purity.[7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for volatile and thermally stable impurities.[8]
-
Principle of Operation: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing a unique "fingerprint" for identification.[9][10]
-
Causality in Method Design: A non-polar capillary column, such as one coated with poly(5%-phenyl methyl)siloxane, is selected to separate compounds primarily by their boiling points, which is effective for the types of organic molecules expected as impurities in this synthesis.[9] The temperature program is designed to start at a low temperature to resolve volatile impurities and gradually ramp up to elute the higher-boiling target compound and any less volatile contaminants.
-
Thermal Analysis: Probing the Impact on Physical Properties
The physical properties of a liquid crystal, particularly its phase transition temperatures, are exquisitely sensitive to impurities.
-
Differential Scanning Calorimetry (DSC): DSC is a fundamental technique for characterizing liquid crystals. It measures the heat flow into or out of a sample as a function of temperature.[2]
-
Principle of Operation: Phase transitions, such as melting (solid to nematic) and clearing (nematic to isotropic), are associated with specific enthalpy changes (endothermic peaks on heating).[11] The temperature and sharpness of these peaks are direct indicators of purity. Pure compounds exhibit sharp, well-defined transition peaks at characteristic temperatures. Impurities typically cause a depression and broadening of these peaks.[12]
-
Causality in Method Design: Running both heating and cooling cycles is critical. The first heating scan erases the sample's thermal history. Subsequent heating and cooling scans at a controlled rate (e.g., 10 °C/min) provide reproducible data on the transition temperatures and enthalpies.[2][12] Comparing these values to a high-purity standard or literature values provides a robust measure of overall purity.
-
Spectroscopic Techniques: Confirming Molecular Identity
Spectroscopy provides confirmation of the molecular structure and can be used to identify unknown impurities if they are present in sufficient concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation in organic chemistry.[13][14]
-
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency depends on the local chemical environment of the nucleus.
-
Application to Purity: A ¹H NMR spectrum of pure 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile will show a characteristic set of peaks corresponding to the aromatic protons and the protons of the pentyloxy chain.[15] The presence of unexpected peaks indicates impurities. The integration (area under the peaks) can be used to estimate the relative molar ratio of the impurity to the main compound, provided the impurity's structure is known. ¹³C NMR provides complementary information about the carbon framework.[16]
-
Comparative Analysis of Purity Benchmarking Techniques
The following table summarizes the strengths and applications of the primary analytical techniques for assessing the purity of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile.
| Technique | Information Provided | Primary Application | Advantages | Limitations |
| HPLC-PDA | Quantitative Purity (% Area), Detection of non-volatile impurities, Peak Purity Assessment | Primary quantitative purity determination | High precision and accuracy, Applicable to a wide range of impurities[4] | Requires a soluble sample, May not detect co-eluting impurities without mass spectrometry |
| GC-MS | Identification of volatile/semi-volatile impurities, Structural information from mass spectra | Screening for starting materials and volatile by-products | Excellent sensitivity and specificity, Definitive identification via mass spectral libraries[17] | Not suitable for non-volatile or thermally labile compounds |
| DSC | Phase transition temperatures (melting, clearing), Enthalpy of transitions | Assessment of overall material purity and its effect on physical properties | Fast, requires small sample size, Highly sensitive to impurities that affect the crystal lattice[11][18] | Not specific; does not identify the nature of the impurity |
| NMR | Structural confirmation of the main component, Identification and semi-quantification of impurities | Verifying chemical identity, Identifying major impurities | Provides detailed structural information, Can be quantitative under specific conditions (qNMR)[14] | Lower sensitivity compared to chromatographic methods, Complex spectra if multiple impurities are present |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating by including standards, blanks, and system suitability checks.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing a newly synthesized batch of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile.
Caption: A decision workflow for the comprehensive purity analysis of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile.
Protocol 1: Quantitative Purity by Reversed-Phase HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: Linear gradient from 70% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 280 nm (a wavelength of high absorbance for the biphenyl chromophore).
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of a certified reference standard of 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample: Prepare the synthesized sample in the same manner.
-
Blank: Use acetonitrile.
-
-
Analysis Procedure:
-
Inject the blank to ensure no system contamination.
-
Inject the standard solution five times to check for system suitability (Relative Standard Deviation of peak area should be <2%).
-
Inject the sample solution in duplicate.
-
-
Data Interpretation: Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. The UV spectrum of the main peak should be compared with that of the standard to confirm identity.
Protocol 2: Thermal Purity Assessment by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans and lids.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Thermal Program:
-
Cycle 1 (Erase Thermal History): Heat from 25 °C to 80 °C at 20 °C/min. Hold for 2 minutes. Cool to 25 °C at 20 °C/min.
-
Cycle 2 (Data Acquisition): Heat from 25 °C to 80 °C at 10 °C/min.
-
Cycle 3 (Cooling Data): Cool from 80 °C to 25 °C at 10 °C/min.
-
-
Data Interpretation:
-
From the second heating scan, determine the onset temperature and peak maximum of the melting (crystal to nematic) and clearing (nematic to isotropic) transitions.
-
Compare these temperatures to a high-purity standard. A depression of >0.5 °C or significant peak broadening suggests the presence of impurities. The clearing point for high-purity 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile is typically around 67.5 °C.[1]
-
Conclusion
is a critical process that underpins its successful application in advanced materials. A robust purity assessment is not achieved by a single measurement but by a logical, multi-technique approach. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the structural confirmation of NMR, and the physical property verification of DSC, researchers can gain a high-confidence, comprehensive understanding of their material's quality. This rigorous analytical framework ensures that the material meets the demanding performance standards required for high-technology applications, ultimately leading to more reliable and effective end-products.
References
- 1. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile | 52364-71-3 [chemicalbook.com]
- 2. cskscientificpress.com [cskscientificpress.com]
- 3. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 4. moravek.com [moravek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. elgalabwater.com [elgalabwater.com]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. palarm.sgp1.digitaloceanspaces.com [palarm.sgp1.digitaloceanspaces.com]
- 15. rsc.org [rsc.org]
- 16. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3) 13C NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. bhu.ac.in [bhu.ac.in]
Bridging the Gap: A Comparative Guide to Correlating Theoretical Models with Experimental Data for 5OCB Properties
For Researchers, Scientists, and Drug Development Professionals
In the realm of liquid crystal science, the predictive power of theoretical models is only as valuable as its correlation with real-world experimental data. For materials like 4-cyano-4'-pentoxybiphenyl (5OCB), a cornerstone in both fundamental research and advanced applications, a rigorous comparison between theory and experiment is paramount. This guide provides an in-depth analysis of key physical properties of 5OCB, presenting a side-by-side comparison of theoretical predictions from seminal models with validated experimental findings. As senior application scientists, our aim is to not only present data but to illuminate the causality behind experimental choices and the inherent strengths and limitations of the theoretical frameworks.
The Lynchpin of Liquid Crystal Science: Why Correlation Matters
The predictive capability of theoretical models for liquid crystal behavior is fundamental to the design and optimization of a vast array of technologies, from high-resolution displays to advanced optical sensors and smart materials. 5OCB, with its characteristic nematic phase at accessible temperatures, serves as an excellent model system. Accurately predicting its properties—such as phase transition temperatures, optical anisotropy (refractive indices), dielectric response, and viscoelasticity—allows for the virtual screening of new materials and the fine-tuning of device performance. However, these theoretical models are built on approximations and assumptions. Experimental validation is the crucial step that grounds these models in physical reality, revealing their predictive accuracy and highlighting areas for refinement. This iterative process of theoretical prediction and experimental verification is the engine that drives innovation in liquid crystal science.
Visualizing the Workflow: From Theory to Experimental Validation
The process of correlating theoretical models with experimental data for liquid crystal properties can be visualized as a cyclical workflow. It begins with the development of a theoretical model based on physical principles. This model is then used to predict specific material properties. Subsequently, experiments are designed and executed to measure these same properties. The final and most critical step is the comparison of the theoretical predictions with the experimental results, which often leads to refinements in the theoretical model.
Caption: Workflow for correlating theoretical models with experimental data.
Phase Transitions: The Fingerprint of a Liquid Crystal
The temperatures at which a material transitions between its different phases (e.g., solid, nematic, isotropic liquid) are fundamental characteristics. For 5OCB, the transition from the crystalline solid to the nematic liquid crystal phase and from the nematic to the isotropic liquid phase are of primary interest.
Theoretical Frameworks for Phase Transitions
-
Maier-Saupe Theory: This mean-field theory provides a foundational understanding of the nematic-isotropic (N-I) phase transition.[1][2] It considers the long-range attractive intermolecular forces (van der Waals interactions) that favor parallel alignment of the rod-like liquid crystal molecules. The theory predicts a first-order phase transition to an isotropic liquid as temperature increases and the orientational order decreases.[1] While qualitatively successful, it often requires refinement to achieve quantitative accuracy for specific molecules.
-
Landau-de Gennes Theory: This phenomenological theory describes the N-I transition by expanding the free energy of the system as a power series of an order parameter.[3][4] The order parameter, a symmetric and traceless tensor, quantifies the degree of orientational order.[3] This approach is powerful for describing the thermodynamics of the phase transition and can be extended to include the effects of external fields and spatial variations in the order parameter.[4]
Experimental Determination: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[5] Endothermic peaks on heating correspond to phase transitions that require energy input, such as melting from a solid to a liquid crystal or transitioning from a liquid crystal to an isotropic liquid.
Experimental Protocol: Differential Scanning Calorimetry (DSC) of 5OCB
-
Sample Preparation: A small, precisely weighed amount of 5OCB (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium).
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. For 5OCB, a typical program involves heating from a temperature below the solid-nematic transition (e.g., -40°C) to above the nematic-isotropic transition (e.g., 80°C) at a constant rate (e.g., 10°C/min).[6] This is followed by a controlled cooling cycle at the same rate.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The peak temperatures of the endothermic and exothermic transitions are identified as the phase transition temperatures. The area under the peaks can be used to determine the enthalpy of the transitions.
Comparison: Theoretical Predictions vs. Experimental Data
| Property | Theoretical Prediction (Typical) | Experimental Data (5OCB) |
| Nematic to Isotropic Transition Temperature (TNI) | Model dependent, requires input parameters | ~67.5 °C (heating) |
Note: Theoretical models like Maier-Saupe and Landau-de Gennes provide a framework for understanding the phase transition but do not predict the exact transition temperature from first principles without material-specific parameters. Experimental DSC data for 5OCB shows a nematic to isotropic transition at approximately 67.5°C upon heating.[7]
Optical Anisotropy: The Heart of Display Technology
The ability of liquid crystals to manipulate the polarization of light is central to their application in displays. This property arises from their optical anisotropy, characterized by two principal refractive indices: the extraordinary refractive index (ne) for light polarized parallel to the liquid crystal director and the ordinary refractive index (no) for light polarized perpendicular to the director. The difference between these is the birefringence (Δn = ne - no).
Theoretical Modeling of Refractive Indices
The refractive indices of a liquid crystal are related to its molecular polarizability and the degree of orientational order. The Vuks model is a commonly used approach that relates the macroscopic refractive indices to the components of the molecular polarizability tensor and the order parameter (S).
Experimental Measurement: Thin Prism Technique
The refractive indices of liquid crystals can be accurately measured using a thin prism made by placing the liquid crystal between two non-parallel glass plates. The deviation of a laser beam passing through the prism is measured to determine the refractive indices.
Experimental Protocol: Thin Prism Refractometry of 5OCB
-
Cell Preparation: A wedge-shaped cell is created using two glass slides separated by spacers of different thicknesses at each end. The inner surfaces of the glass slides are treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform planar alignment of the liquid crystal molecules.
-
Sample Filling: The 5OCB is introduced into the cell in its isotropic phase via capillary action to ensure uniform filling without defects.
-
Measurement Setup: The cell is placed in a temperature-controlled stage. A polarized He-Ne laser beam (λ = 633 nm) is directed onto the cell.
-
Data Acquisition: For measuring no, the polarization of the incident light is perpendicular to the director of the liquid crystal. The angle of deviation of the transmitted beam is measured. For ne, the polarization is parallel to the director. The measurements are repeated at various temperatures as the sample is cooled from the isotropic phase.
-
Calculation: The refractive indices are calculated from the measured deviation angles, the prism angle, and the refractive index of the glass.
Comparison: Theoretical Correlation and Experimental Data
The following table presents experimental data for the refractive indices of 5OCB at a wavelength of 633 nm as a function of temperature.[8] While a direct quantitative prediction from a fundamental theory is complex, the temperature dependence of the birefringence is directly proportional to the order parameter, which can be modeled by Maier-Saupe theory.
| Temperature (°C) | no (experimental) | ne (experimental) | Birefringence (Δn) |
| 55 | 1.528 | 1.682 | 0.154 |
| 60 | 1.532 | 1.675 | 0.143 |
| 65 | 1.538 | 1.662 | 0.124 |
The experimental data shows that as the temperature increases towards the nematic-isotropic transition, both ne and the birefringence decrease, while no increases. This is consistent with the decrease in the orientational order parameter as predicted by theory.
Dielectric Properties: Enabling Electro-Optical Switching
The response of liquid crystals to an applied electric field is governed by their dielectric anisotropy (Δε = ε|| - ε⊥), where ε|| and ε⊥ are the dielectric permittivities parallel and perpendicular to the director, respectively. A positive Δε is essential for the operation of twisted nematic displays.
Theoretical Foundation of Dielectric Anisotropy
The dielectric properties of liquid crystals are influenced by the molecular dipole moment and its orientation relative to the principal molecular axis. The Maier-Meier theory extends the Onsager theory for polar liquids to nematic liquid crystals, relating the dielectric permittivities to the molecular dipole moment, polarizability, and the order parameter.
Experimental Measurement: Dielectric Spectroscopy
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By applying an electric field and measuring the resulting polarization, the dielectric permittivity can be determined.
Experimental Protocol: Dielectric Spectroscopy of 5OCB
-
Sample Cell: A parallel-plate capacitor cell with a known geometry is filled with 5OCB. The inner surfaces of the plates are coated with an alignment layer to ensure either planar or homeotropic alignment of the liquid crystal.
-
Measurement: An impedance analyzer is used to measure the capacitance and conductance of the cell over a range of frequencies at a fixed temperature.
-
Calculation: The dielectric permittivity is calculated from the measured capacitance and the geometry of the cell. Measurements are performed with the electric field applied parallel and perpendicular to the director to obtain ε|| and ε⊥. The process is repeated at different temperatures.
Comparison: Theoretical and Experimental Dielectric Anisotropy
Viscoelastic Properties: Governing Switching Speed and Dynamics
The dynamic response of a liquid crystal to an external stimulus, such as an electric field, is determined by a combination of its elastic and viscous properties. The Frank elastic constants (splay K11, twist K22, and bend K33) describe the energy required to deform the director field, while the viscosity coefficients describe the internal friction.
Theoretical Models for Viscoelasticity
The Leslie-Ericksen theory is the fundamental continuum theory describing the hydrodynamics of nematic liquid crystals.[11] It introduces a set of viscosity coefficients that characterize the viscous stress tensor. Molecular theories attempt to relate these macroscopic coefficients to the molecular shape and intermolecular interactions.
Experimental Techniques for Viscoelastic Coefficients
Several techniques are employed to measure the viscoelastic properties of liquid crystals, including observing the dynamic response to an applied electric or magnetic field (Freedericksz transition) and light scattering techniques.
Comparison: Theory and Experiment
The following table presents experimental data for the viscosity coefficients of 5OCB.[12] The temperature dependence of these coefficients is a critical parameter for device applications.
| Temperature (°C) | η1 (Pa·s) | η2 (Pa·s) | η3 (Pa·s) |
| 50 | 0.045 | 0.102 | 0.038 |
| 60 | 0.028 | 0.065 | 0.025 |
The viscosity coefficients of 5OCB decrease significantly as the temperature increases, which is a typical behavior for liquids. Theoretical models can capture this general trend, but accurate quantitative predictions remain a significant challenge.
Molecular Dynamics Simulations: A Computational Microscope
Molecular dynamics (MD) simulations offer a powerful computational approach to bridge the gap between molecular architecture and macroscopic properties.[5][6][13][14][15] By simulating the motion of individual molecules based on interatomic force fields, MD can provide insights into the molecular origins of the properties discussed above. For liquid crystals like 5OCB, MD simulations can be used to:
-
Predict phase transition temperatures.
-
Calculate the order parameter as a function of temperature.
-
Determine refractive indices and dielectric constants.
-
Estimate viscoelastic coefficients.
While computationally intensive, MD simulations provide a valuable tool for validating and refining theoretical models and for predicting the properties of novel liquid crystal materials.
Conclusion: A Symbiotic Relationship
The correlation of theoretical models with experimental data for the properties of 5OCB exemplifies a symbiotic relationship that is fundamental to advancing materials science. While theoretical models provide a predictive framework and guide the search for new materials, experimental data is essential for validating these models, revealing their limitations, and providing the necessary parameters for quantitative predictions. For researchers, scientists, and drug development professionals, a deep understanding of this interplay is crucial for the rational design of new liquid crystal materials and the innovative technologies they enable.
References
- 1. math.kent.edu [math.kent.edu]
- 2. arxiv.org [arxiv.org]
- 3. Landau–de Gennes theory - Wikipedia [en.wikipedia.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Molecular Dynamics Simulation Study on the Cooling Behavior and Mechanical Properties of Silicone Carbide/Aluminum Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sheng.people.ust.hk [sheng.people.ust.hk]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular simulations of the interfacial properties in silk–hydroxyapatite composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienomics.com [scienomics.com]
Efficacy of different alignment layers for 4-Cyano-4'-pentyloxybiphenyl
An In-Depth Comparative Guide to the Efficacy of Alignment Layers for 4-Cyano-4'-pentyloxybiphenyl (5OCB)
Introduction: The Critical Role of Molecular Orientation
4-Cyano-4'-pentyloxybiphenyl, commonly known as 5OCB, is a nematic liquid crystal (LC) widely utilized in research and display applications due to its characteristic liquid crystalline phase at temperatures near ambient conditions.[1][2] The functionality of any device based on 5OCB, or any nematic liquid crystal, is fundamentally dependent on the precise control of the orientation of its rod-like molecules. This control is exerted by an alignment layer, a thin film applied to the inner surfaces of the liquid crystal cell.[3] This layer dictates the initial orientation of the liquid crystal molecules in the absence of an electric field, a crucial factor that governs the electro-optical properties of the device, such as contrast, response time, and viewing angle.[4][5]
This guide provides a comparative analysis of the primary alignment technologies used for 5OCB, focusing on their underlying mechanisms, performance efficacy, and the experimental methodologies required for their evaluation.
Pillars of Efficacy: Key Performance Metrics for Alignment Layers
The effectiveness of an alignment layer is not a singular metric but is assessed through a combination of key physical parameters. Understanding these parameters is essential for selecting the appropriate alignment strategy for a specific application.
-
Anchoring Energy (W): This parameter quantifies the strength of the interaction between the alignment surface and the liquid crystal molecules. A high anchoring energy ensures a stable and uniform alignment that is resistant to thermal fluctuations or external fields, preventing defects.[6] It is typically measured in Joules per square meter (J/m²).
-
Pretilt Angle (θ₀): This is the specific angle that the long axis of the liquid crystal molecules (the director) makes with the surface of the alignment layer.[5] A non-zero pretilt angle is critical in most display modes, such as the twisted nematic (TN) mode, to prevent the formation of reverse tilt domains when an electric field is applied, which would degrade display quality.[5] The ability to control this angle precisely is a significant advantage for any alignment technique.
-
Electro-Optical Performance: The choice of alignment layer directly impacts the dynamic performance of the liquid crystal device.[7][8] Key characteristics include:
-
Threshold Voltage (Vth): The minimum voltage required to induce a change in the liquid crystal's orientation.
-
Response Time: The speed at which the liquid crystal molecules switch between on and off states.
-
Contrast Ratio: The ratio of luminance between the brightest white and the darkest black a display can produce.
-
Voltage Holding Ratio (VHR): The ability of the pixel to maintain its voltage, which is important for active matrix displays.
-
A Comparative Analysis of Leading Alignment Technologies
The field of liquid crystal alignment is dominated by three primary techniques: the traditional rubbed polyimide method and the more advanced non-contact photo-alignment and ion beam alignment methods.
Rubbed Polyimide (PI) Films: The Industry Standard
The rubbing of polyimide-coated substrates is a well-established and widely used technique in the mass production of liquid crystal displays.[3][9]
-
Mechanism: A thin layer of polyimide is coated onto the substrate, cured, and then mechanically rubbed with a velvet cloth.[10] This process creates microscopic grooves on the surface and induces a preferential orientation of the polymer chains, which in turn directs the alignment of the liquid crystal molecules.[11]
-
Advantages:
-
High Anchoring Energy: Provides strong and stable anchoring for reliable performance.[12]
-
Cost-Effective: The process is relatively simple and economical for large-scale manufacturing.
-
-
Disadvantages:
Photo-Alignment: A Non-Contact Optical Approach
Photo-alignment is a non-contact technique that utilizes polarized light to create an anisotropic surface.[3]
-
Mechanism: A photosensitive polymer layer, often containing cinnamate[14] or azodye[15] moieties, is exposed to polarized UV light. The light causes an anisotropic photochemical reaction (e.g., cross-linking or isomerization), creating a preferred orientation on the surface that aligns the liquid crystal molecules.[16]
-
Advantages:
-
Non-Contact Process: Eliminates issues of dust, static charge, and mechanical damage.[3]
-
Patterning Capability: Allows for the creation of complex alignment patterns, enabling advanced display modes and photonic devices.
-
High-Quality Alignment: Can produce highly uniform alignment over large areas.[14]
-
-
Disadvantages:
Ion Beam (IB) Alignment: Precision Surface Bombardment
Ion beam alignment is another non-contact method that uses a directed beam of low-energy ions to modify the surface of the substrate.[17]
-
Mechanism: An oblique-angle bombardment of the substrate (which can be an inorganic film like SiOₓ or a polymer layer) with an inert ion beam (e.g., Argon) selectively sputters surface atoms and induces anisotropy, creating a preferential alignment direction.[13][18]
-
Advantages:
-
Wide Pretilt Angle Control: The pretilt angle can be precisely controlled over a wide range (from near-planar to near-homeotropic) by adjusting the ion beam energy and incident angle.[19][20]
-
High Stability: The resulting alignment is often very stable and durable.
-
Versatility: Can be applied to a variety of inorganic and organic surfaces.[18]
-
-
Disadvantages:
-
Equipment Cost: Requires vacuum chambers and specialized ion sources, leading to higher capital investment.
-
Process Complexity: The process parameters must be carefully controlled to achieve desired results.
-
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the different alignment technologies. Values can vary significantly based on the specific materials and process conditions used.
| Alignment Technology | Typical Azimuthal Anchoring Energy (W) | Typical Pretilt Angle Range | Key Advantages | Key Disadvantages |
| Rubbed Polyimide | Strong (10⁻⁴ - 10⁻⁵ J/m²)[21] | Low to Medium (1° - 10°) | Cost-effective, mature technology, strong anchoring | Contact method (dust, static), mechanical stress |
| Photo-Alignment | Moderate to Strong (10⁻⁴ - 10⁻⁶ J/m²)[16][22] | Very Low to High (0° - 90°)[14] | Non-contact, patternable, high uniformity | Potential stability issues, material cost |
| Ion Beam Alignment | Moderate to Strong (10⁻⁴ - 10⁻⁶ J/m²)[17] | Wide and Controllable (8° - 89°)[19] | Non-contact, wide pretilt control, high stability | High equipment cost, process complexity |
Experimental Protocols for Characterization
To ensure scientific integrity, the claims of efficacy must be supported by robust experimental validation. The following are standardized protocols for the fabrication and characterization of liquid crystal cells.
Protocol 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
This workflow outlines the fundamental steps for creating a standard LC test cell.
Caption: Workflow for Twisted Nematic LC cell fabrication.
Methodology:
-
Substrate Cleaning: Begin with two indium tin oxide (ITO) coated glass substrates. Clean them ultrasonically in a sequence of detergent, deionized water, acetone, and isopropyl alcohol, then dry with nitrogen gas.
-
Alignment Layer Deposition: Spin-coat the chosen alignment material (e.g., a polyamic acid solution for polyimide) onto the ITO side of both substrates.[10][23]
-
Curing: Bake the substrates according to the material supplier's specifications (e.g., a soft bake to remove solvent followed by a hard bake at high temperature for imidization).[10]
-
Anisotropy Induction: Apply the chosen alignment technique (rubbing, photo-alignment, or ion beam bombardment) to the cured layers.
-
Cell Assembly: Dispense a UV-curable sealant mixed with spacer beads (to define the cell gap) around the perimeter of one substrate. Place the second substrate on top, with the alignment directions oriented perpendicular to each other to create a 90° twist.[24][25]
-
Curing: Clamp the cell and expose the sealant to UV light to cure it.
-
Liquid Crystal Filling: Place the empty cell in a vacuum chamber and fill it with 5OCB in its isotropic phase (heated above 35°C) via capillary action.[24][26]
-
Sealing: Seal the filling port with an epoxy resin and slowly cool the cell to room temperature to form the nematic phase.
Protocol 2: Measurement of Pretilt Angle via the Crystal Rotation Method
The crystal rotation method is a widely used optical technique for determining the pretilt angle.[27][28]
Caption: Workflow for the Crystal Rotation pretilt angle measurement.
Methodology:
-
Setup: Place the fabricated LC cell (with anti-parallel alignment, not twisted) on a rotation stage between two crossed polarizers. The rubbing direction of the cell should initially be at a 45° angle to the transmission axis of the first polarizer.
-
Measurement: Rotate the cell and record the transmitted light intensity as a function of the rotation angle (β).[28]
-
Analysis: The resulting transmittance curve will be symmetric around a certain angle. The pretilt angle is determined by fitting this curve to the theoretical transmission equations for an anisotropic medium.[28] For small pretilt angles, the angle of minimum transmission is directly related to the pretilt angle.
Protocol 3: Measurement of Polar Anchoring Energy via an Electric-Field Technique
This method determines the polar anchoring energy by measuring the voltage-dependent phase retardation of a homeotropic (vertically aligned) or homogeneous (planar) cell.[29]
Methodology:
-
Setup: Place the LC cell between crossed polarizers in the same optical setup as for the pretilt measurement. Apply a variable AC voltage across the cell.
-
Measurement: For a vertically aligned cell, apply a voltage (V) that is significantly higher than the threshold voltage. Measure the phase retardation (δ) of the cell as a function of the applied voltage.
-
Analysis: At high voltages, there is a linear relationship between the phase retardation and 1/V. By extrapolating this linear region to 1/V = 0, the anchoring energy (W) can be calculated using the following relation derived from elastic continuum theory:[29][30]
-
δ(V→∞) ≈ (2π/λ) * (I₀ - 2K₃₃/W), where I₀ is a term dependent on cell thickness and LC properties, and K₃₃ is the bend elastic constant. The anchoring energy W is determined from the y-intercept of the δ vs. 1/V plot.
-
Conclusion and Future Outlook
The selection of an alignment layer for 4-Cyano-4'-pentyloxybiphenyl is a critical decision that profoundly influences the final device performance.
-
Rubbed Polyimide remains the workhorse for many standard applications due to its robustness and low cost.
-
Photo-Alignment offers unparalleled flexibility for creating next-generation photonic devices and patterned displays where non-contact processing is essential.[14]
-
Ion Beam Alignment provides superior control over the pretilt angle, making it ideal for high-performance displays that require precise optimization of electro-optical characteristics.[19]
The ongoing development of new alignment materials, such as novel photo-reactive polymers and self-aligning layers, continues to push the boundaries of liquid crystal technology. For researchers and developers, a thorough understanding of the interplay between the liquid crystal (5OCB), the alignment layer, and the key performance metrics is paramount to innovating and optimizing the next generation of liquid crystal-based devices.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Alignment layer - Wikipedia [en.wikipedia.org]
- 4. Electro-optical effects, liquid crystals and their application in displays | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Development of liquid crystal displays and related improvements to their performances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spring8.or.jp [spring8.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. oak.go.kr [oak.go.kr]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
- 24. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 25. chymist.com [chymist.com]
- 26. flexenable.com [flexenable.com]
- 27. tandfonline.com [tandfonline.com]
- 28. pubs.aip.org [pubs.aip.org]
- 29. pubs.aip.org [pubs.aip.org]
- 30. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Cross-Validation of Characterization Techniques for [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of key analytical techniques for the characterization of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, a well-known liquid crystal compound commonly referred to as 5CB. Our focus is on the cross-validation of these techniques, offering not just protocols, but the scientific rationale behind the experimental choices to ensure robust and reliable results.
Introduction to [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- (5CB)
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, or 5CB, is a nematic liquid crystal that has been extensively studied due to its well-defined phase transitions at convenient temperatures. Its molecular structure, consisting of a polar cyano group and a nonpolar pentyl chain attached to a biphenyl core, gives rise to its unique liquid crystalline properties.[1] Accurate characterization of 5CB is paramount for its application in display technologies and as a model system in materials science. This guide will explore the synergistic use of various analytical techniques to build a complete and validated profile of this fascinating molecule.
The Imperative of Cross-Validation
Relying on a single analytical technique can provide an incomplete or even misleading picture of a material's properties. Cross-validation, the process of corroborating findings from multiple, independent methods, is the cornerstone of scientific integrity.[2] By comparing the results from techniques that probe different physical and chemical properties, we can build a more comprehensive and trustworthy understanding of the material . This guide will demonstrate how Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy can be used in concert to fully characterize 5CB.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.[3]
Expertise & Experience in NMR Analysis of 5CB
For a molecule like 5CB, ¹H NMR allows for the clear identification of the aromatic protons on the biphenyl rings and the aliphatic protons of the pentyloxy chain. The chemical shifts and coupling patterns are highly sensitive to the electronic environment and spatial arrangement of the atoms.[4] ¹³C NMR complements this by providing information on the carbon skeleton. Due to the anisotropic nature of liquid crystals, running NMR in an isotropic solvent like chloroform-d (CDCl₃) is crucial for obtaining sharp, well-resolved spectra for structural confirmation.[5] For more advanced studies on molecular ordering and dynamics in the liquid crystal phase, specialized solid-state NMR techniques or dissolving the compound in a liquid crystal solvent can be employed.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve approximately 10 mg of 5CB in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[7]
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Analysis : Process the spectra using appropriate software. Integrate the ¹H NMR signals and compare the chemical shifts to known values for similar structures. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the 5CB molecule.
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR analysis of 5CB.
Expected NMR Data for 5CB
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic | 7.60-7.70 | m | Protons on the cyanophenyl ring |
| Aromatic | 7.50-7.60 | m | Protons on the pentyloxyphenyl ring |
| Aromatic | 6.90-7.00 | m | Protons on the pentyloxyphenyl ring |
| Aliphatic | ~4.00 | t | -OCH₂- |
| Aliphatic | ~1.80 | p | -OCH₂CH ₂- |
| Aliphatic | ~1.45 | m | -CH₂CH ₂CH₃ |
| Aliphatic | ~0.95 | t | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic | ~160 | C-O |
| Aromatic | ~145 | Quaternary C |
| Aromatic | ~132 | Aromatic CH |
| Aromatic | ~128 | Aromatic CH |
| Aromatic | ~125 | Aromatic CH |
| Aromatic | ~119 | -C≡N |
| Aromatic | ~115 | Aromatic CH |
| Aromatic | ~110 | Quaternary C |
| Aliphatic | ~68 | -OCH₂- |
| Aliphatic | ~29 | -CH₂- |
| Aliphatic | ~28 | -CH₂- |
| Aliphatic | ~22 | -CH₂- |
| Aliphatic | ~14 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, making it ideal for identifying functional groups.[9]
Expertise & Experience in FTIR Analysis of 5CB
For 5CB, FTIR is particularly useful for confirming the presence of the characteristic nitrile (C≡N) stretch, the aromatic C-H and C=C stretches, and the aliphatic C-H stretches of the pentyloxy group.[10] The choice of sampling technique is critical. For a liquid crystal like 5CB, Attenuated Total Reflectance (ATR) is often the most convenient method as it requires minimal sample preparation.[11] Alternatively, a thin film can be cast on a KBr plate, or the sample can be analyzed as a melt between two KBr plates.[12]
Experimental Protocol: FTIR-ATR
-
Sample Preparation : Ensure the ATR crystal is clean. Place a single drop of 5CB directly onto the crystal.[13]
-
Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Typical parameters: 32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the 5CB molecule.
Diagram of the FTIR-ATR Experimental Workflow
Caption: Workflow for FTIR-ATR analysis of 5CB.
Expected FTIR Data for 5CB
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H stretch | Aromatic |
| ~2930, 2860 | C-H stretch | Aliphatic |
| ~2225 | C≡N stretch | Nitrile |
| ~1605, 1500 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Aryl ether |
| ~820 | C-H out-of-plane bend | Aromatic |
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[14] It is indispensable for characterizing the phase transitions of liquid crystals.[15]
Expertise & Experience in DSC Analysis of 5CB
For 5CB, DSC is used to determine the temperatures and enthalpies of the crystal-to-nematic and nematic-to-isotropic phase transitions. The heating and cooling rates are critical parameters; a rate of 10°C/min is a good starting point for obtaining sharp, well-defined transition peaks. Using a small sample size (1-5 mg) in a sealed aluminum pan ensures good thermal contact and prevents sample evaporation.
Experimental Protocol: DSC
-
Sample Preparation : Accurately weigh 1-5 mg of 5CB into an aluminum DSC pan and hermetically seal it.
-
Instrumentation : Use a calibrated DSC instrument.
-
Data Acquisition :
-
Equilibrate the sample at a low temperature (e.g., -20°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the highest expected transition (e.g., 70°C).
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
-
-
Data Analysis : Determine the onset temperature and the peak temperature for each transition. Calculate the enthalpy of each transition by integrating the area under the peak.
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC analysis of 5CB.
Expected DSC Data for 5CB
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Nematic | ~24 | ~100 |
| Nematic to Isotropic | ~35 | ~2.5 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for confirming the molecular weight of a compound and can also provide structural information through fragmentation analysis.[16]
Expertise & Experience in MS Analysis of 5CB
For 5CB, electron ionization (EI) mass spectrometry will produce a clear molecular ion peak (M⁺) at m/z 265, confirming the molecular weight.[17] The fragmentation pattern can provide additional structural confirmation. Common fragmentation pathways for molecules like 5CB include cleavage of the pentyloxy chain and fragmentation of the biphenyl core.[18]
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation : Dissolve a small amount of 5CB in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
Data Acquisition :
-
Inject the sample into the GC.
-
The GC will separate the 5CB from the solvent and any impurities.
-
The mass spectrometer will acquire the mass spectrum of the eluting 5CB.
-
Typical EI energy: 70 eV.
-
-
Data Analysis : Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.
Diagram of the Mass Spectrometry Fragmentation of 5CB
Caption: Proposed fragmentation of 5CB in EI-MS.
Expected Mass Spectrometry Data for 5CB
| m/z | Relative Intensity | Proposed Fragment |
| 265 | Moderate | [M]⁺ (Molecular Ion) |
| 195 | High | [M - C₅H₁₀]⁺ |
| 194 | High | [M - C₅H₁₁]⁺ |
| 166 | Moderate | [M - C₅H₁₁O]⁺ |
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.[19]
Expertise & Experience in UV-Vis Analysis of 5CB
The biphenyl chromophore in 5CB gives rise to a characteristic strong absorption band in the UV region.[9] The position and intensity of this band can be influenced by the solvent polarity.[20] For quantitative analysis, it is important to prepare solutions of known concentration and measure the absorbance at the wavelength of maximum absorption (λ_max).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of 5CB in a UV-transparent solvent like ethanol or acetonitrile (e.g., 1 x 10⁻⁵ M).[20]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use the pure solvent as a reference.
-
Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).
-
-
Data Analysis : Determine the λ_max and the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Diagram of the UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis analysis of 5CB.
Expected UV-Vis Data for 5CB
| Parameter | Value |
| λ_max | ~280-300 nm |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ |
Cross-Validation and Data Integration
The true power of this multi-technique approach lies in the integration of the data to build a cohesive and validated understanding of 5CB.
-
NMR and MS work together to confirm the molecular formula and structure. The molecular weight from MS (265.35 g/mol ) should be consistent with the structure determined by NMR.[17]
-
FTIR confirms the presence of the functional groups identified in the NMR structure, such as the nitrile and ether linkages.
-
DSC provides information on the bulk thermal properties, specifically the phase transitions that are a hallmark of this liquid crystal. These transitions can be correlated with changes in molecular ordering that can be studied by temperature-dependent NMR or FTIR.[21]
-
UV-Vis confirms the presence of the biphenyl chromophore and provides a means for quantitative analysis.
By comparing the results from these independent techniques, any inconsistencies can be identified and investigated, leading to a more accurate and reliable characterization of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-.
Conclusion
The characterization of a material like 5CB is not a task for a single analytical technique. A robust and scientifically sound approach requires the cross-validation of data from multiple, complementary methods. This guide has provided the experimental protocols and the underlying scientific rationale for using NMR, FTIR, DSC, MS, and UV-Vis spectroscopy to build a comprehensive profile of this important liquid crystal. By following these principles of cross-validation, researchers can ensure the accuracy and reliability of their data, leading to a deeper understanding of the materials they work with.
References
- 1. ijres.org [ijres.org]
- 2. benchchem.com [benchchem.com]
- 3. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 4. Order and conformation of biphenyl in cyanobiphenyl liquid crystals: a combined atomistic molecular dynamics and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fast field-cycling NMR relaxometry study of chiral and nonchiral nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3) IR Spectrum [m.chemicalbook.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. ipme.ru [ipme.ru]
- 16. In silico fragmentation for computer assisted identification of metabolite mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- [webbook.nist.gov]
- 18. benchchem.com [benchchem.com]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 5OCB and Commercially Available Liquid Crystal Mixtures: A Guide for Researchers
In the realm of materials science and optoelectronics, the selection of a liquid crystal is a critical decision that dictates the performance and characteristics of a device. This guide provides an in-depth technical comparison of 4'-pentyl-4-biphenylcarbonitrile (5OCB), a well-characterized individual liquid crystal compound, against prominent commercially available liquid crystal mixtures: E7, MLC-6608, and ZLI-2293. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of liquid crystal performance for their applications.
We will delve into the fundamental physicochemical properties that govern the utility of these materials, namely the nematic range, birefringence, dielectric anisotropy, and viscosity. The objective is to furnish a clear, data-driven comparison to aid in the selection of the most suitable liquid crystal for a given application, be it in display technologies, spatial light modulators, or advanced sensing platforms. The causality behind the experimental choices for characterizing these properties is elucidated to provide a deeper understanding of the evaluation process.
Introduction to Key Performance Parameters of Liquid Crystals
The macroscopic properties of a liquid crystal are a direct consequence of the collective orientation and dynamics of its constituent molecules. For nematic liquid crystals, the following parameters are of paramount importance:
-
Nematic Range: This is the temperature range within which the material exhibits the nematic phase, a state of matter characterized by long-range orientational order of the molecules but no long-range positional order.[1] A broad nematic range, particularly one that encompasses room temperature, is highly desirable for most applications to ensure operational stability without the need for extensive temperature control.
-
Birefringence (Δn): This is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. Birefringence is a measure of the optical anisotropy of the material and is fundamental to the operation of many liquid crystal devices that modulate light.[2] A high birefringence allows for the construction of thinner devices, which can lead to faster switching times.
-
Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. The sign and magnitude of the dielectric anisotropy determine how the liquid crystal molecules will align in an applied electric field.[3] A positive dielectric anisotropy is required for the widely used twisted nematic (TN) effect.
-
Viscosity (η): This property relates to the internal friction of the liquid crystal and significantly influences its response time to an external field. Lower viscosity generally leads to faster switching speeds, which is a critical parameter for display applications.[4]
Comparative Analysis of 5OCB and Commercial Mixtures
The following tables summarize the key performance parameters of 5OCB and the selected commercial mixtures. It is important to note that 5OCB is a single-component system, while E7, MLC-6608, and ZLI-2293 are eutectic mixtures formulated to optimize various properties for specific applications.[5][6]
Table 1: Nematic Range
| Material | Crystalline to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Nematic Range (°C) |
| 5OCB | 22.5[7] | 35.0[7] | 12.5 |
| E7 | -10[8] | 60.5 | 70.5 |
| MLC-6608 | -40 | 90[9] | 130 |
| ZLI-2293 | < -20 | 85 | > 105 |
Table 2: Optical Properties (at 20°C, λ = 589 nm unless otherwise specified)
| Material | nₑ | nₒ | Birefringence (Δn) |
| 5OCB | 1.736 | 1.544 | 0.192 |
| E7 | 1.746 | 1.522 | 0.224 |
| MLC-6608 | 1.5586[9] | 1.4756[9] | 0.083[9] |
| ZLI-2293 | ~1.63 | ~1.50 | ~0.13 |
Table 3: Dielectric Properties (at 20°C, 1 kHz)
| Material | ε∥ | ε⊥ | Dielectric Anisotropy (Δε) |
| 5OCB | 18.5 | 7.0 | +11.5 |
| E7 | 19.0 | 5.2 | +13.8 |
| MLC-6608 | 3.6[9] | 7.8[10] | -4.2[9] |
| ZLI-2293 | 6.1 | 4.0 | +2.1 |
Table 4: Physical Properties
| Material | Rotational Viscosity (γ₁) (mPa·s at 20°C) |
| 5OCB | 130 |
| E7 | 200 |
| MLC-6608 | 186[10] |
| ZLI-2293 | 140[11] |
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols for measuring the key performance parameters of liquid crystals.
Determination of Nematic Range via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for identifying the phase transition temperatures of thermotropic liquid crystals.[12] The principle lies in measuring the difference in heat flow between a sample and a reference as a function of temperature.
Workflow for DSC Measurement
Caption: Workflow for determining phase transitions using DSC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 2-6 mg of the liquid crystal sample into a standard aluminum DSC pan.[8] The small sample mass ensures good thermal contact and minimizes thermal gradients within the sample.
-
Pan Sealing: Hermetically seal the pan using a press. This is crucial to prevent the evaporation of the sample, especially for volatile liquid crystals, which would lead to inaccurate transition temperature and enthalpy measurements.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample and reference holders, respectively. The reference pan allows for the subtraction of the heat capacity of the pan itself.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the lowest expected transition temperature (e.g., -50°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature above the clearing point (nematic to isotropic transition). A controlled heating rate is essential for resolving distinct transitions.[13]
-
Hold the sample at this isotropic temperature for a few minutes to ensure the entire sample has transitioned.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks (heat absorption) on heating represent transitions to a higher entropy state (e.g., crystal to nematic, nematic to isotropic). Exothermic peaks (heat release) on cooling represent transitions to a more ordered state. The onset temperature of the peak is typically taken as the transition temperature.
Measurement of Birefringence using an Abbe Refractometer
The Abbe refractometer is a convenient tool for measuring the refractive indices of liquids, and with proper technique, it can be used to determine the birefringence of nematic liquid crystals.[2] The principle involves measuring the critical angle of total internal reflection at the interface between a high refractive index prism and the liquid crystal sample.
Workflow for Birefringence Measurement
Caption: Workflow for measuring birefringence with an Abbe refractometer.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at the measurement temperature, such as distilled water.
-
Sample Application: Place a small drop of the liquid crystal sample onto the surface of the measuring prism.
-
Prism Closure: Gently close the illuminating prism over the measuring prism to spread the liquid crystal into a thin, uniform film.
-
Temperature Equilibration: Allow the sample to reach the desired measurement temperature by circulating water from a temperature-controlled bath through the jackets surrounding the prisms.
-
Measurement:
-
Illuminate the sample using the instrument's light source.
-
While looking through the eyepiece, adjust the measurement knob until the boundary between the light and dark fields (the shadowline) is visible.
-
For an anisotropic liquid crystal, two distinct shadowlines will be observed, corresponding to the ordinary (nₒ) and extraordinary (nₑ) rays.
-
Adjust the compensator to sharpen the shadowlines.
-
Align the crosshairs with each shadowline in turn and record the corresponding refractive index from the instrument's scale.
-
-
Calculation: Calculate the birefringence (Δn) as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.
Determination of Dielectric Anisotropy via Dielectric Spectroscopy
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency.[14] By using liquid crystal cells with specific molecular alignments, the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director can be measured, allowing for the calculation of the dielectric anisotropy (Δε).
Workflow for Dielectric Spectroscopy
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. iosrjen.org [iosrjen.org]
- 6. scribd.com [scribd.com]
- 7. Liquid Crystal Analysis | Semitracks [semitracks.com]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. scribd.com [scribd.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. surajitdhara.in [surajitdhara.in]
- 12. gacbe.ac.in [gacbe.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. webs.ucm.es [webs.ucm.es]
Safety Operating Guide
Navigating the Disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, a compound often utilized in liquid crystal research and as an intermediate in organic synthesis. This document is designed to be a practical resource, grounding procedural guidance in scientific principles to foster a culture of safety and compliance in the laboratory.
Hazard Assessment and Characterization
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- is paramount.
Chemical Identity:
| Property | Value |
| Chemical Name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- |
| CAS Number | 52364-71-3[1][2][3][4][5][6] |
| Molecular Formula | C18H19NO[1][2][3][4] |
| Molecular Weight | 265.35 g/mol [1][2][3] |
Known Hazards:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health hazards.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
Given its biphenyl structure, it is crucial to consider the potential for environmental persistence. While not classified as a polychlorinated biphenyl (PCB), improper disposal can still lead to environmental contamination. The nitrile group (-CN) also warrants caution, as some nitrile compounds can release hydrogen cyanide under acidic conditions or upon combustion.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, stringent adherence to safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate controls to protect laboratory personnel.[7][8][9][10][11]
Minimum PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A laboratory coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: When handling the solid compound outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Engineering Controls:
All handling of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Personal Protection: Don the appropriate PPE before attempting to clean the spill.
-
Cleanup:
-
For liquid spills: Use an absorbent material to soak up the spill.
-
For solid spills: Carefully sweep or scoop the material into a designated waste container. Avoid dry sweeping, which can create airborne dust.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14]
In-Lab Waste Collection and Segregation
Proper segregation of chemical waste at the point of generation is a cornerstone of safe and compliant laboratory practice.
-
Waste Determination: All waste containing [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, including unreacted material, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris, must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-". The accumulation start date must also be clearly marked.
-
Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong acids to avoid any potential reaction with the nitrile group.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains and sources of ignition.
Final Disposal Protocol
The ultimate disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.
-
Manifesting: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from the point of generation to its final disposal facility.[15][16]
-
Transportation and Disposal: The licensed waste vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration.[17][18]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-.
Caption: Decision workflow for the disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-.
Conclusion
The responsible disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves and the environment. A proactive approach to waste management, grounded in a thorough understanding of the chemical's hazards and regulatory requirements, is essential for the advancement of science in a safe and sustainable manner.
References
- 1. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile CAS#: 52364-71-3 [m.chemicalbook.com]
- 6. 4-pentyloxy-[1,1'-biphenyl]-4'-carbonitrile 52364-71-3 Lc Monomers at Best Price in Qingdao | Qingdao Qy Liquid Crystal Co. Ltd. [tradeindia.com]
- 7. osha.gov [osha.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. pfw.edu [pfw.edu]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polychlorinated Biphenyl (PCB) Disposal Services | Clean Harbors [cleanharbors.com]
A Strategic Guide to Personal Protective Equipment for Handling [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, (CAS No. 52364-71-3). The following protocols are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure minimal exposure risk and maintain laboratory integrity.
Hazard Identification and Risk Assessment
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, a cyanobiphenyl compound, presents several health hazards that necessitate rigorous safety protocols. According to GHS classifications, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some aggregated data also indicate it may be harmful if swallowed, in contact with skin, or inhaled.[4]
Table 1: Hazard Profile of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
| Hazard Statement | GHS Classification | Potential Effects |
| H315 | Skin Irritation (Category 2) | Causes redness, itching, and inflammation upon skin contact.[1][2] |
| H319 | Serious Eye Irritation (Category 2A) | Causes significant eye irritation, redness, and pain.[1][2] |
| H335 | Specific target organ toxicity — single exposure (Category 3) | May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[1][2] |
| H402 | Hazardous to the aquatic environment — Acute hazard (Category 3) | Harmful to aquatic life.[2] |
The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. The nitrile group (-C≡N) is a key toxicophore; related cyanogen compounds can potentially release highly toxic hydrocyanic acid under certain conditions, such as combustion, which necessitates extreme caution.[2]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, a robust PPE strategy is mandatory. The selection of PPE is not merely a checklist but a scientifically-driven choice to create an impermeable barrier between the researcher and the chemical.
Hand Protection
Requirement: Chemical-resistant, powder-free gloves.
Causality: The compound is a known skin irritant.[2][3] Direct contact can lead to dermatitis. Thicker gloves generally offer better protection.[5] Powder-free gloves are stipulated to prevent the powder from absorbing the chemical and becoming an airborne contaminant.[5]
Protocol:
-
Glove Selection: Nitrile or neoprene gloves are recommended. Avoid using latex gloves as they may offer less chemical resistance.
-
Donning: Always inspect gloves for tears or punctures before use.
-
During Use: Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[5]
-
Doffing: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in a designated hazardous waste container.
Eye and Face Protection
Requirement: Safety goggles and a face shield.
Causality: The chemical is classified as causing serious eye irritation.[2][3] Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust.[5] Goggles create a seal around the eyes, and a face shield offers a broader barrier for the entire face.[6][7]
Protocol:
-
Wear safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
For operations with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), a full-face shield must be worn over safety goggles.[7]
-
Ensure eyewash stations are readily accessible and have been tested weekly.[8][9]
Body Protection
Requirement: A laboratory coat or chemical-resistant apron.
Causality: To prevent incidental skin contact and contamination of personal clothing.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3]
Protocol:
-
Wear a clean, buttoned laboratory coat at all times in the work area.
-
For tasks involving larger quantities or a high risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination.
Respiratory Protection
Requirement: Use in a well-ventilated area is mandatory. A NIOSH-approved respirator may be required.
Causality: The compound can cause respiratory irritation, and inhalation is a primary exposure route.[1][2] Fine dust can be easily inhaled.
Protocol:
-
Primary Control: All handling of the solid compound must be performed within a certified chemical fume hood to minimize airborne particles.
-
Secondary Control: If engineering controls are insufficient or during a large spill, a NIOSH-approved N95 or N100 particulate respirator should be used.[5] For significant releases, a full-face respirator with a chemical cartridge may be necessary.[3]
-
Fit Testing: Any personnel required to wear a respirator must be properly fit-tested and trained in accordance with OSHA standards (29 CFR 1910.134).
Procedural Workflow for Safe Handling
A systematic approach to handling ensures that safety measures are integrated into the scientific workflow.
Caption: Safe Handling Workflow for Cyanobiphenyl Compounds.
Emergency Procedures: A Plan for a Crisis
In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Management
Objective: Isolate, contain, and clean the spill without creating dust.
Caption: Chemical Spill Response Protocol.
Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control: Remove all sources of ignition.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11] Avoid raising dust.
-
Collection: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) in accordance with local, state, and federal regulations.[2] Do not discharge into drains or the environment.[2][8]
Disposal Plan
All waste containing [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[2]
-
Containers: Collect waste in designated, sealed, and clearly labeled containers.
-
Compatibility: Do not mix with other incompatible waste streams.[2]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
By adhering to these scientifically-grounded procedures, you build a framework of safety that protects personnel, ensures experimental integrity, and fosters a culture of responsibility in the laboratory.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
